molecular formula C10H8N2O B1312962 3-(1h-Pyrazol-1-yl)benzaldehyde CAS No. 852227-92-0

3-(1h-Pyrazol-1-yl)benzaldehyde

Cat. No.: B1312962
CAS No.: 852227-92-0
M. Wt: 172.18 g/mol
InChI Key: NKFXXJOWQSOGOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1H-Pyrazol-1-yl)benzaldehyde (CAS 852227-92-0) is a valuable chemical reagent featuring a benzaldehyde core linked to a 1H-pyrazole heterocycle. This structure makes it a versatile building block in medicinal chemistry and organic synthesis. The compound serves as a key precursor for the development of more complex molecules, particularly through reactions at its aldehyde group, such as condensations or nucleophilic additions . Pyrazole derivatives are extensively studied due to their wide spectrum of biological activities, which include serving as core frameworks in anti-inflammatory, antimicrobial, anticancer, and antitumor agents . Furthermore, pyrazole-based structures are investigated for their applications in materials science, including the development of fluorescent compounds . The mechanism of action for any resulting bioactive molecule is highly dependent on the final structure; for instance, some pyrazole-containing compounds have been identified as inhibitors of specific targets like Aurora kinase A or tubulin polymerization . This product is supplied with a minimum purity of 97% . For Research Use Only. Not intended for diagnostic or therapeutic use. Chemical Identifiers: • CAS Number: 852227-92-0 • Molecular Formula: C10H8N2O • Molecular Weight: 172.19 g/mol • SMILES: C1=CC(=CC(=C1)N2C=CC=N2)C=O Safety Information: This compound may cause respiratory irritation, skin irritation, and serious eye irritation. It is harmful if swallowed. Appropriate personal protective equipment should be worn, and handling should occur in a well-ventilated environment .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-pyrazol-1-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c13-8-9-3-1-4-10(7-9)12-6-2-5-11-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKFXXJOWQSOGOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=CC=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70428297
Record name 3-(1h-pyrazol-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852227-92-0
Record name 3-(1H-Pyrazol-1-yl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=852227-92-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1h-pyrazol-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1H-pyrazol-1-yl)benzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-(1H-Pyrazol-1-yl)benzaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An authoritative guide for researchers, this document provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 3-(1H-Pyrazol-1-yl)benzaldehyde. This technical paper includes detailed experimental protocols, quantitative data, and visualizations to support its use in synthetic chemistry and drug discovery.

Chemical and Physical Properties

This compound is a substituted aromatic aldehyde featuring a pyrazole ring linked to a benzaldehyde moiety at the meta position. This unique structural combination imparts specific chemical and physical characteristics relevant to its application in medicinal chemistry and materials science.

Table 1: General and Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 852227-92-0[1][2]
Molecular Formula C₁₀H₈N₂O[1][2]
Molecular Weight 172.18 g/mol
IUPAC Name This compound[1][2]
Physical Form Solid, semi-solid, liquid, or lump[1]
Melting Point 38-39 °C
Boiling Point 144.6 °C
Purity 95% - 97%[1]
Storage Temperature 2-8 °C under an inert atmosphere[1]

Table 2: Predicted Physicochemical Properties

PropertyPredicted Value
XlogP 1.7
Topological Polar Surface Area (TPSA) 45.75 Ų
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2
Rotatable Bonds 2

Spectral Data

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aldehyde proton, the protons of the pyrazole ring, and the protons of the benzene ring. The aldehyde proton will appear as a singlet in the downfield region (around δ 10.0 ppm). The pyrazole protons will exhibit characteristic splitting patterns, as will the aromatic protons on the benzaldehyde ring.

The ¹³C NMR spectrum will show a characteristic signal for the carbonyl carbon of the aldehyde group at a high chemical shift (around δ 191-194 ppm). The carbons of the pyrazole and benzene rings will resonate in the aromatic region (approximately δ 110-150 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of this compound is predicted to exhibit characteristic absorption bands for its functional groups. Key expected peaks include:

  • C=O stretch (aldehyde): A strong, sharp peak around 1700 cm⁻¹.

  • C-H stretch (aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.

  • C=C and C=N stretches (aromatic and pyrazole rings): Multiple bands in the 1450-1600 cm⁻¹ region.

  • C-H stretches (aromatic and pyrazole rings): Peaks above 3000 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 172, corresponding to its molecular weight. Common fragmentation patterns for benzaldehydes include the loss of a hydrogen atom (M-1) to give a peak at m/z 171, and the loss of the formyl group (CHO) to produce a phenyl cation, which in this case would be a pyrazolyl-substituted phenyl cation.

Synthesis and Reactivity

The synthesis of this compound can be approached through several synthetic strategies, with the Ullmann condensation being a prominent method for the formation of the aryl-N bond.

Experimental Protocol: Synthesis via Ullmann Condensation

This protocol outlines a general procedure for the copper-catalyzed N-arylation of pyrazole with 3-halobenzaldehyde.

Materials:

  • 3-Iodobenzaldehyde or 3-Bromobenzaldehyde

  • 1H-Pyrazole

  • Copper(I) iodide (CuI)

  • A suitable ligand (e.g., L-proline, a diamine)

  • A base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃))

  • A high-boiling polar solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO))

Procedure:

  • To a reaction vessel, add 3-halobenzaldehyde (1 equivalent), 1H-pyrazole (1.2 equivalents), copper(I) iodide (0.1 equivalents), the ligand (0.2 equivalents), and the base (2 equivalents).

  • Add the solvent and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to a temperature between 100-150 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Synthesis_Workflow Reactants 3-Halobenzaldehyde 1H-Pyrazole CuI, Ligand, Base Reaction Ullmann Condensation (100-150 °C) Reactants->Reaction Solvent High-boiling polar solvent (e.g., DMF) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product Reactivity_Diagram Start This compound Oxidation Oxidation (e.g., KMnO4) Start->Oxidation Reduction Reduction (e.g., NaBH4) Start->Reduction CarboxylicAcid 3-(1H-Pyrazol-1-yl)benzoic acid Oxidation->CarboxylicAcid Alcohol (3-(1H-Pyrazol-1-yl)phenyl)methanol Reduction->Alcohol Signaling_Pathway Molecule This compound MAPK MAPK Pathway Molecule->MAPK Potential Inhibition NFkB NF-κB Pathway Molecule->NFkB Potential Inhibition Apoptosis Apoptosis / Cell Cycle Arrest Molecule->Apoptosis Potential Induction Inflammation Inflammatory Response MAPK->Inflammation NFkB->Inflammation

References

An In-depth Technical Guide to 3-(1H-Pyrazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, properties, and potential applications of 3-(1H-pyrazol-1-yl)benzaldehyde. The information is compiled for professionals in chemical research and pharmaceutical development, with a focus on presenting clear, quantitative data and outlining representative experimental methodologies.

Core Molecular Information

This compound is an aromatic organic compound featuring a benzaldehyde core substituted at the meta-position (C3) with a 1H-pyrazol-1-yl group. This structure makes it a valuable intermediate and building block in medicinal chemistry and material science.[1]

Molecular Structure:

Molecular Structure of this compound

Table 1: Compound Identification

Identifier Value
IUPAC Name This compound
Molecular Formula C₁₀H₈N₂O[2]
CAS Number 852227-92-0
InChI Key NKFXXJOWQSOGOF-UHFFFAOYSA-N[2]

| SMILES | C1=CC(=CC(=C1)N2C=CC=N2)C=O[2] |

Table 2: Physicochemical Properties

Property Value
Molecular Weight 172.19 g/mol
Monoisotopic Mass 172.06366 Da[2]
Physical Form Solid or Semi-solid
Purity Typically ≥95%
Storage Conditions Inert atmosphere, 2-8°C

| XLogP (Predicted) | 1.7[2] |

Synthesis and Characterization

While specific, detailed synthesis protocols for this compound are not extensively published in publicly accessible literature, a plausible synthetic route can be derived from general methods for creating N-aryl pyrazoles. A common approach involves the condensation reaction between a substituted hydrazine and a 1,3-dicarbonyl compound or, more directly, an N-arylation reaction.

The synthesis of an N-aryl pyrazole derivative typically involves the coupling of a pyrazole ring with a substituted benzene ring, followed by functional group manipulation if necessary. The following diagram illustrates a generalized logical workflow for the synthesis, purification, and characterization of such a compound.

G Reactants Reactants (e.g., 3-formylphenylboronic acid, Pyrazole) Coupling Palladium-Catalyzed Cross-Coupling Reaction (e.g., Suzuki or Buchwald-Hartwig) Reactants->Coupling Solvent, Base, Catalyst Workup Aqueous Workup (Quenching & Extraction) Coupling->Workup Reaction Mixture Purification Purification (Column Chromatography) Workup->Purification Crude Product Product Isolated Product: This compound Purification->Product Pure Fraction Analysis Characterization (NMR, MS, IR) Product->Analysis Sample for Analysis

A general workflow for the synthesis and analysis of an N-aryl pyrazole.

The following protocol is a representative example for the synthesis of N-aryl pyrazoles and could be adapted for the target molecule.

  • Reaction Setup : To a dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add the aryl halide (e.g., 3-bromobenzaldehyde), pyrazole (1-1.5 equivalents), a copper(I) or palladium catalyst, a suitable ligand (e.g., a diamine or phosphine ligand), and a base (e.g., K₂CO₃ or Cs₂CO₃).

  • Solvent Addition : Add a dry, high-boiling point solvent such as DMF or DMSO.

  • Reaction Execution : Heat the mixture with stirring to a temperature between 80-140°C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup : After completion, cool the reaction mixture to room temperature. Dilute with water and extract the product into an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification : Concentrate the filtrate under reduced pressure. Purify the resulting crude product using column chromatography on silica gel with an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure compound.

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals corresponding to the aldehyde proton (a singlet around δ 9.9-10.1 ppm), protons on the benzaldehyde ring (in the aromatic region, δ 7.5-8.5 ppm), and protons of the pyrazole ring (three signals, typically between δ 6.3-8.0 ppm).[3]

  • ¹³C NMR Spectroscopy : The carbon spectrum should feature a characteristic carbonyl carbon signal for the aldehyde group (around δ 190-195 ppm), along with signals for the aromatic and pyrazole carbons.

  • Infrared (IR) Spectroscopy : The IR spectrum would be expected to show a strong C=O stretching band for the aldehyde at approximately 1700 cm⁻¹, as well as C=C and C=N stretching vibrations from the aromatic and pyrazole rings.[4]

  • Mass Spectrometry (MS) : The mass spectrum should show a molecular ion peak [M]+ corresponding to the molecular weight of the compound (m/z ≈ 172.19).

Applications and Significance

This compound is a versatile chemical intermediate with significant potential in drug discovery and material science.[1]

  • Medicinal Chemistry : The pyrazole moiety is a well-known pharmacophore present in numerous approved drugs, such as the anti-inflammatory agent Celecoxib.[5] Aldehyde-functionalized pyrazoles like this compound serve as key starting materials for synthesizing more complex molecules with potential biological activities, including antimicrobial, anti-inflammatory, or anticancer properties.[5][6] It is used in research to develop bioactive molecules and study enzyme inhibition.[7]

  • Organic Synthesis : The aldehyde group is highly reactive and can participate in a wide range of chemical transformations, including condensation and coupling reactions.[1] This allows for its use as a building block to construct larger, more elaborate molecular architectures for novel drug candidates or functional materials.[1]

  • Material Science : The compound can be used in the formulation of specialized polymers and resins, where the heterocyclic pyrazole ring can enhance properties such as thermal stability.[1]

Safety and Handling

Table 3: Hazard Information

Category Details
Signal Word Warning
Hazard Statements H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation)

| Precautionary Statements | P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 |

Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are required when handling this compound.

References

An In-depth Technical Guide to the Synthesis of 3-(1H-Pyrazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic routes for obtaining 3-(1H-pyrazol-1-yl)benzaldehyde, a valuable building block in medicinal chemistry and materials science. The document outlines the core starting materials, reaction conditions, and detailed experimental protocols for the most prominent and effective synthetic strategies.

Introduction

This compound is a heterocyclic compound of significant interest in drug discovery and development. The pyrazole moiety is a well-established pharmacophore found in numerous therapeutic agents, while the benzaldehyde functional group offers a versatile handle for further chemical modifications. The synthesis of this compound is, therefore, a critical step in the development of novel pharmaceuticals and functional materials. This guide focuses on two of the most powerful and widely used methods for the formation of the N-aryl bond between the pyrazole and benzene rings: the Chan-Lam coupling and the Suzuki-Miyaura coupling.

Core Synthetic Pathways and Starting Materials

The synthesis of this compound primarily relies on the formation of a carbon-nitrogen bond between the pyrazole ring and the benzene ring at the meta-position relative to the aldehyde group. The two most effective methods to achieve this are transition metal-catalyzed cross-coupling reactions.

Chan-Lam Coupling

The Chan-Lam coupling is a copper-catalyzed reaction that forms a C-N bond between an N-H containing heterocycle and an arylboronic acid. This method is advantageous due to its typically mild reaction conditions and the use of relatively inexpensive copper catalysts.

  • Starting Material 1: 3-Formylphenylboronic acid

  • Starting Material 2: Pyrazole

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide. This reaction is renowned for its high efficiency and broad functional group tolerance.

  • Starting Material 1: 3-Bromobenzaldehyde

  • Starting Material 2: Pyrazole-1-boronic acid (or a related pyrazole-boron reagent)

Data Presentation: Comparison of Synthetic Routes

The following tables summarize the key components and conditions for the two primary synthetic routes to this compound.

Table 1: Starting Materials and Reagents

ComponentChan-Lam CouplingSuzuki-Miyaura Coupling
Aryl Precursor 3-Formylphenylboronic acid3-Bromobenzaldehyde
Pyrazole Source PyrazolePyrazole-1-boronic acid
Catalyst Copper(II) acetate (Cu(OAc)₂)Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
Base Pyridine or Triethylamine (TEA)Sodium carbonate (Na₂CO₃) or Potassium phosphate (K₃PO₄)
Solvent Dichloromethane (DCM) or TolueneToluene/Ethanol/Water or Dioxane/Water

Table 2: Typical Reaction Conditions

ParameterChan-Lam CouplingSuzuki-Miyaura Coupling
Temperature Room Temperature to 80 °C80-110 °C
Atmosphere Air (often preferred)Inert (Nitrogen or Argon)
Reaction Time 12-48 hours4-24 hours
Typical Yields Moderate to HighHigh

Experimental Protocols

The following are detailed, generalized experimental protocols for the synthesis of this compound via the Chan-Lam and Suzuki-Miyaura coupling reactions. Researchers should note that optimization of these conditions may be necessary for specific laboratory setups and reagent purities.

Protocol 1: Synthesis via Chan-Lam Coupling

Materials:

  • 3-Formylphenylboronic acid

  • Pyrazole

  • Copper(II) acetate (Cu(OAc)₂)

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 3-formylphenylboronic acid (1.0 eq.), pyrazole (1.2 eq.), and copper(II) acetate (0.1 eq.).

  • Suspend the solids in anhydrous dichloromethane (DCM).

  • Add pyridine (2.0 eq.) to the mixture.

  • Stir the reaction mixture vigorously at room temperature, open to the air, for 24-48 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: Synthesis via Suzuki-Miyaura Coupling

Materials:

  • 3-Bromobenzaldehyde

  • Pyrazole-1-boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a round-bottom flask, dissolve 3-bromobenzaldehyde (1.0 eq.) and pyrazole-1-boronic acid (1.2 eq.) in a mixture of toluene and ethanol (e.g., 4:1 v/v).

  • Add an aqueous solution of sodium carbonate (2 M, 2.0 eq.).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq.) to the reaction mixture under an inert atmosphere.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 4-12 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Separate the organic layer and wash it with deionized water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

  • Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualizations

The following diagrams illustrate the synthetic pathways and a general experimental workflow.

Chan_Lam_Coupling 3-Formylphenylboronic_acid 3-Formylphenylboronic Acid Reagents Cu(OAc)₂, Pyridine, DCM Room Temperature, Air 3-Formylphenylboronic_acid->Reagents Pyrazole Pyrazole Pyrazole->Reagents Product This compound Reagents->Product

Caption: Chan-Lam coupling pathway for the synthesis of this compound.

Suzuki_Miyaura_Coupling 3-Bromobenzaldehyde 3-Bromobenzaldehyde Reagents Pd(PPh₃)₄, Na₂CO₃ Toluene/EtOH/H₂O, Reflux 3-Bromobenzaldehyde->Reagents Pyrazole-1-boronic_acid Pyrazole-1-boronic Acid Pyrazole-1-boronic_acid->Reagents Product This compound Reagents->Product

Caption: Suzuki-Miyaura coupling pathway for the synthesis of this compound.

Experimental_Workflow A 1. Reaction Setup (Starting Materials, Catalyst, Base, Solvent) B 2. Reaction (Stirring at specified temperature and time) A->B Initiate C 3. Work-up (Quenching, Extraction, Washing) B->C Completion D 4. Drying and Concentration C->D E 5. Purification (Column Chromatography) D->E F 6. Characterization (NMR, MS) E->F

Caption: General experimental workflow for chemical synthesis and purification.

Spectroscopic Profile of 3-(1H-Pyrazol-1-yl)benzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-(1H-pyrazol-1-yl)benzaldehyde, a molecule of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization.

Compound Overview

IUPAC Name: this compound Molecular Formula: C₁₀H₈N₂O Molecular Weight: 172.19 g/mol CAS Number: 852227-92-0

This compound is an aromatic compound featuring a benzaldehyde moiety substituted at the meta-position with a 1H-pyrazol-1-yl group. The presence of the pyrazole ring, a common scaffold in pharmacologically active compounds, and the reactive aldehyde group make it a valuable intermediate in organic synthesis.

Spectroscopic Data

The structural elucidation of this compound is accomplished through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While a complete set of experimentally verified data from a single source is not publicly available, the following data is compiled based on predictive models and analysis of structurally analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~10.05s1HAldehyde (-CHO)
~8.15s1HAr-H (H2)
~8.00d1HAr-H (H4 or H6)
~7.90d1HPyrazole-H (H5')
~7.75t1HAr-H (H5)
~7.70d1HAr-H (H6 or H4)
~7.55d1HPyrazole-H (H3')
~6.50t1HPyrazole-H (H4')

Note: Predicted chemical shifts are based on the analysis of benzaldehyde and N-aryl pyrazoles. The exact coupling constants (J values) are not predicted.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm)Assignment
~192.0Aldehyde C=O
~141.0Pyrazole C3'
~140.0Aromatic C1
~137.0Aromatic C3
~132.0Aromatic CH
~130.0Aromatic CH
~129.0Pyrazole C5'
~125.0Aromatic CH
~122.0Aromatic CH
~108.0Pyrazole C4'
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~2850, ~2750WeakAldehyde C-H stretch (Fermi doublet)
~1700StrongAldehyde C=O stretch
~1600, ~1580, ~1480Medium-StrongAromatic C=C stretch
~1520MediumPyrazole ring stretch
~1400-1000Medium-StrongFingerprint region (C-H in-plane bending, C-N stretch)
~900-675StrongAromatic C-H out-of-plane bending
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

Table 4: Predicted Mass Spectrometry Data

m/zAdduct/FragmentPredicted Collision Cross Section (Ų)
173.07094[M+H]⁺133.7
195.05288[M+Na]⁺143.2
171.05638[M-H]⁻138.2
172.06311[M]⁺134.3

Data sourced from predicted values on PubChemLite.[1]

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic characterization of this compound based on established chemical literature for similar compounds.

Synthesis: N-Arylation of Pyrazole

A common method for the synthesis of N-aryl pyrazoles is the Ullmann condensation or a similar cross-coupling reaction.

  • Reaction Setup: To a solution of 3-bromobenzaldehyde (1.0 eq) and pyrazole (1.2 eq) in a suitable solvent such as dimethylformamide (DMF) or toluene, add a copper(I) catalyst (e.g., CuI, 10 mol%), a ligand (e.g., L-proline or a diamine, 20 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

  • Reaction Execution: The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.

  • IR Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

  • Mass Spectrometry: Mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer.

Workflow Visualization

The general workflow for the synthesis and characterization of a chemical compound like this compound is outlined below.

G General Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_result Data Analysis start Starting Materials (3-bromobenzaldehyde, pyrazole) reaction N-Arylation Reaction start->reaction workup Work-up and Purification reaction->workup product Pure Product (this compound) workup->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr Analysis ir IR Spectroscopy product->ir Analysis ms Mass Spectrometry product->ms Analysis structure Structural Elucidation and Data Reporting nmr->structure ir->structure ms->structure

Caption: A flowchart illustrating the synthesis and subsequent spectroscopic analysis workflow for this compound.

References

An In-depth Technical Guide to the Solubility of 3-(1h-Pyrazol-1-yl)benzaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: 3-(1h-Pyrazol-1-yl)benzaldehyde is a heterocyclic aldehyde with potential applications in medicinal chemistry and materials science. A thorough understanding of its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and application. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for these procedures. Due to the limited availability of specific quantitative solubility data in published literature, this guide focuses on providing the necessary framework for researchers to determine these values experimentally.

Introduction

Predicted Solubility Profile

While experimental data is lacking, a qualitative prediction of solubility can be made based on the "like dissolves like" principle. The presence of the aromatic rings (benzene and pyrazole) suggests solubility in aromatic solvents like toluene. The nitrogen atoms in the pyrazole ring and the oxygen atom in the aldehyde group can act as hydrogen bond acceptors, suggesting potential solubility in protic solvents like alcohols and aprotic polar solvents.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in various organic solvents has not been published. To facilitate future research and provide a template for data presentation, the following table illustrates how experimentally determined solubility data should be structured.

SolventTemperature (°C)Solubility (g/L)Molar Solubility (mol/L)Method of DeterminationReference
Methanol25Data not availableData not availableGravimetricTo be determined
Ethanol25Data not availableData not availableGravimetricTo be determined
Acetone25Data not availableData not availableHPLCTo be determined
Ethyl Acetate25Data not availableData not availableUV-Vis SpectroscopyTo be determined
Dichloromethane25Data not availableData not availableGravimetricTo be determined
Toluene25Data not availableData not availableHPLCTo be determined
N,N-Dimethylformamide (DMF)25Data not availableData not availableGravimetricTo be determined
Dimethyl Sulfoxide (DMSO)25Data not availableData not availableGravimetricTo be determined

Experimental Protocols for Solubility Determination

To empower researchers to obtain the much-needed quantitative data, this section provides detailed methodologies for determining the solubility of this compound.

Gravimetric Method (Isothermal Equilibrium Method)

This is a straightforward and widely used method for determining solubility.

Principle: A saturated solution of the compound is prepared at a specific temperature. A known volume of the saturated solution is then evaporated to dryness, and the mass of the solid residue is determined.

Apparatus and Materials:

  • This compound (solid)

  • Selected organic solvents (high purity)

  • Constant temperature water bath or incubator

  • Vials with screw caps

  • Volumetric flasks and pipettes

  • Analytical balance

  • Drying oven

Procedure:

  • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in a constant temperature water bath or incubator and agitate them for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After the equilibration period, allow the vials to stand undisturbed at the same temperature until the excess solid has settled.

  • Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled pipette to avoid temperature changes that could cause precipitation.

  • Transfer the supernatant to a pre-weighed, dry evaporating dish or vial.

  • Evaporate the solvent in a drying oven at a temperature below the boiling point of the solvent and the melting point of the compound.

  • Once the solvent is completely evaporated, cool the dish to room temperature in a desiccator and weigh it on an analytical balance.

  • The mass of the dissolved solid is the difference between the final and initial mass of the dish.

  • Calculate the solubility in g/L or other desired units.

High-Performance Liquid Chromatography (HPLC) Method

This method is particularly useful for determining solubility in complex mixtures or when only small amounts of the compound are available.

Principle: A saturated solution is prepared and filtered. The concentration of the solute in the filtrate is then determined by HPLC using a calibration curve.

Apparatus and Materials:

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Analytical column appropriate for the compound

  • This compound (solid)

  • Selected organic solvents (HPLC grade)

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Autosampler vials

Procedure:

  • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

  • Inject the standard solutions into the HPLC system to generate a calibration curve (peak area vs. concentration).

  • Prepare saturated solutions of this compound in the desired solvents as described in the gravimetric method (steps 1-4).

  • Filter the saturated solutions through a syringe filter into an autosampler vial.

  • Dilute the filtered saturated solution with the solvent if necessary to bring the concentration within the range of the calibration curve.

  • Inject the diluted solution into the HPLC system and record the peak area.

  • Use the calibration curve to determine the concentration of this compound in the diluted solution.

  • Calculate the original concentration in the saturated solution, taking into account the dilution factor.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in determining the solubility of this compound.

G cluster_prep Preparation cluster_analysis Analysis cluster_end Completion start Start add_excess Add excess this compound to solvent in a sealed vial start->add_excess equilibrate Equilibrate at constant temperature with agitation (24-48h) add_excess->equilibrate settle Allow excess solid to settle equilibrate->settle supernatant Withdraw clear supernatant settle->supernatant gravimetric Gravimetric Method: Evaporate solvent and weigh residue supernatant->gravimetric Path 1 hplc HPLC Method: Filter and analyze concentration supernatant->hplc Path 2 calculate Calculate Solubility (g/L or mol/L) gravimetric->calculate hplc->calculate end End calculate->end

Caption: Workflow for solubility determination.

Conclusion

While quantitative solubility data for this compound in organic solvents is currently not available in the public domain, this guide provides researchers with the necessary theoretical background and detailed experimental protocols to determine these crucial parameters. The provided workflow and data presentation table serve as a standardized framework to ensure consistency and comparability of results across different laboratories. The generation of this data will be invaluable for the future development and application of this promising compound.

References

3-(1h-Pyrazol-1-yl)benzaldehyde physical appearance and stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties and stability of key chemical entities is paramount. This guide provides a detailed overview of 3-(1H-Pyrazol-1-yl)benzaldehyde, a versatile heterocyclic aldehyde with significant potential in medicinal chemistry and materials science.

Core Physical and Chemical Properties

This compound is a solid at room temperature, with its appearance ranging from a white to light yellow crystalline powder.[1][2] The compound's key physical and chemical data are summarized in the tables below, providing a consolidated reference for laboratory use.

Table 1: Physical Properties of this compound

PropertyValueReference(s)
Physical State Solid[2][3]
Appearance Light yellow to white solid[1][2]
Melting Point 38 - 39 °C[2][4]
Boiling Point 144.6 °C[4]

Table 2: Chemical and Molecular Data for this compound

PropertyValueReference(s)
Molecular Formula C₁₀H₈N₂O[3][5]
Molecular Weight 172.19 g/mol [3]
CAS Number 852227-92-0[3]
Purity ≥95% - >97%[2][3]

Stability, Storage, and Handling

Proper storage and handling are crucial to maintain the integrity of this compound. The compound is generally stable under recommended storage conditions.[6] However, it is important to note its incompatibilities and potential decomposition pathways.

Storage and Stability:

  • Recommended Storage: The compound should be stored in a dry, cool, and well-ventilated place, with the container tightly closed.[2] For long-term stability, storage in an inert atmosphere at temperatures between 2-8°C is advised.[3]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[2]

  • Sensitivity: Like many benzaldehyde derivatives, it may be sensitive to air and light, potentially oxidizing to the corresponding benzoic acid over time.[7][8]

Handling Precautions:

  • Standard laboratory safety protocols should be followed, including the use of personal protective equipment such as gloves and safety glasses.

  • Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[2]

  • In case of fire, appropriate extinguishing media include water spray, carbon dioxide, dry chemical, or chemical foam.[2]

Hazardous Decomposition:

  • When heated to decomposition, this compound may produce hazardous products, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[2]

Experimental Protocols: A Generalized Synthetic Approach

Generalized Vilsmeier-Haack Synthesis of a Pyrazole-Carbaldehyde:

  • Reagent Preparation: The Vilsmeier-Haack reagent is typically prepared by reacting a suitable formamide derivative, such as N,N-dimethylformamide (DMF), with an activating agent like phosphorus oxychloride (POCl₃) at low temperatures (e.g., 0 °C).

  • Formylation: The pyrazole-containing starting material is then added to the Vilsmeier-Haack reagent. The reaction mixture is stirred, often at an elevated temperature (e.g., 60-65 °C), for a period of time to ensure the completion of the formylation reaction.

  • Work-up: The reaction is quenched by carefully pouring the mixture into crushed ice and neutralizing it with a base, such as sodium bicarbonate.

  • Isolation and Purification: The resulting precipitate, the pyrazole-carbaldehyde, is collected by filtration, washed with water, and dried. Further purification is typically achieved through recrystallization from an appropriate solvent (e.g., methanol) or by column chromatography on silica gel.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a logical workflow for the synthesis and characterization of this compound, providing a clear visual representation of the process for researchers.

Caption: A logical workflow for the synthesis and characterization of this compound.

This technical guide provides a foundational understanding of this compound for its application in research and development. The compiled data on its physical properties, stability, and generalized synthetic considerations are intended to support its effective use in the laboratory.

References

The Advent and Ascendance of Pyrazole-Containing Benzaldehydes: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide has been released today, detailing the discovery, history, and synthetic evolution of pyrazole-containing benzaldehydes. This whitepaper serves as an in-depth resource for researchers, scientists, and professionals in drug development, offering a consolidated look at the synthesis, biological significance, and therapeutic potential of this important class of heterocyclic compounds.

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, has been a cornerstone of medicinal chemistry for over a century. Its journey began with the pioneering work of German chemist Ludwig Knorr, who first synthesized pyrazole derivatives in 1883. However, the introduction of the functionally versatile benzaldehyde moiety onto the pyrazole scaffold marked a significant leap forward, opening new avenues for structural diversification and the development of novel therapeutic agents.

This technical guide traces the historical milestones in the synthesis of pyrazole-containing benzaldehydes, with a particular focus on the pivotal role of the Vilsmeier-Haack reaction. Discovered by Anton Vilsmeier and Albrecht Haack in 1927, this formylation reaction has become the quintessential method for the preparation of pyrazole-4-carbaldehydes, a key subclass of pyrazole-containing benzaldehydes. The guide provides a detailed examination of this and other synthetic methodologies, complete with experimental protocols and characterization data.

Beyond the synthesis, the whitepaper delves into the rich pharmacological profile of these compounds. Pyrazole-containing benzaldehydes have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The document compiles and presents quantitative data on these activities in clearly structured tables, facilitating easy comparison and analysis for researchers seeking to develop next-generation therapeutics.

Historical Context and Key Discoveries

The story of pyrazole-containing benzaldehydes is intrinsically linked to two fundamental discoveries in organic chemistry: the synthesis of the pyrazole ring and the development of efficient formylation techniques.

  • 1883: The Birth of Pyrazole Synthesis: Ludwig Knorr's successful synthesis of pyrazole derivatives from 1,3-dicarbonyl compounds and hydrazines laid the foundation for the entire field. This breakthrough provided the essential heterocyclic core that would later be functionalized.

  • 1927: The Vilsmeier-Haack Reaction: The development of the Vilsmeier-Haack reaction, which utilizes a reagent formed from phosphorus oxychloride and a substituted formamide (typically DMF) to formylate activated aromatic and heterocyclic compounds, proved to be a game-changer.[1] This method offered a direct and efficient route to introduce a formyl group onto the pyrazole ring, a critical step in the synthesis of pyrazole-containing benzaldehydes.

  • Mid-20th Century Onwards: Exploration and Application: Following these foundational discoveries, the mid-20th century saw a surge in the synthesis and investigation of pyrazole derivatives. Researchers began to systematically apply the Vilsmeier-Haack reaction to various hydrazones, leading to the creation of a diverse library of pyrazole-4-carbaldehydes.[2][3] A notable early report by Kira et al. in 1967 detailed the formation of pyrazole-4-carboxaldehyde from acetophenone phenylhydrazone using the DMF/POCl₃ complex, showcasing a practical two-step cyclization and formylation process.[4]

This historical progression underscores the synergy between fundamental synthetic discoveries and their application in creating novel molecular architectures with significant therapeutic potential.

Core Synthetic Methodologies

The synthesis of pyrazole-containing benzaldehydes predominantly relies on the formylation of a pre-formed pyrazole ring or the cyclization of a precursor that incorporates the aldehyde functionality. The Vilsmeier-Haack reaction stands out as the most widely employed and versatile method.

The Vilsmeier-Haack Reaction: The Workhorse of Pyrazole Formylation

The Vilsmeier-Haack reaction is the cornerstone for the synthesis of pyrazole-4-carbaldehydes.[2][5][6] The reaction proceeds through the formylation of an electron-rich pyrazole ring with the Vilsmeier reagent, an electrophilic iminium salt. A common and efficient pathway involves the reaction of a hydrazone with the Vilsmeier reagent, which facilitates both cyclization to the pyrazole ring and subsequent formylation at the 4-position.[7][8]

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation of Hydrazone DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophilic Iminium Salt) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Intermediate1 Initial Electrophilic Attack Hydrazone Hydrazone Precursor Intermediate2 Cyclization to Pyrazoline Pyrazole Pyrazole Formation Formyl_Pyrazole Pyrazole-4-carbaldehyde (Final Product)

Vilsmeier-Haack reaction pathway for pyrazole-4-carbaldehyde synthesis.

Experimental Protocols

General Procedure for the Synthesis of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction[9]

Materials:

  • Acetophenone phenylhydrazone

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Ethanol

  • Crushed ice

  • Sodium bicarbonate (NaHCO₃) (for neutralization, if necessary)

Procedure:

  • Preparation of the Vilsmeier Reagent: In a flask equipped with a dropping funnel and a magnetic stirrer, place anhydrous DMF (15 ml). Cool the flask to 0-5 °C in an ice bath. To the cold DMF, add phosphorus oxychloride (5 ml) dropwise with continuous stirring over a period of approximately 30 minutes. Maintain the temperature below 10 °C during the addition.

  • Reaction with Hydrazone: Dissolve acetophenone phenylhydrazone (3.15 g, 15 mmol) in anhydrous DMF (5 ml). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C with continuous stirring over one hour.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 60-65 °C for 5-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture slowly onto crushed ice with vigorous stirring. A precipitate will form. If the solution is acidic, neutralize it with a saturated solution of sodium bicarbonate.

  • Purification: Filter the crude product, wash it with cold water, and dry it. Recrystallize the solid from ethanol to obtain colorless needles of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde.

Characterization Data for 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde:

  • IR (KBr, cm⁻¹): Typically shows absorption bands around 1680-1700 (C=O stretching of aldehyde), 1590-1600 (C=N stretching of pyrazole ring), and characteristic aromatic C-H and C=C stretching frequencies.[7][8][9]

  • ¹H NMR (CDCl₃, δ ppm): The aldehyde proton (CHO) typically appears as a singlet around 9.9-10.1 ppm. The pyrazole ring proton (at C5) appears as a singlet around 8.3-8.5 ppm. Aromatic protons appear as a multiplet in the range of 7.2-8.0 ppm.[7][8]

  • Mass Spectrum (m/z): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (C₁₆H₁₂N₂O, MW = 248.28 g/mol ).[7][10]

Quantitative Data Summary

The following tables summarize the yields of representative pyrazole-containing benzaldehydes synthesized via the Vilsmeier-Haack reaction and their biological activities.

Table 1: Synthesis of Pyrazole-4-carbaldehydes via Vilsmeier-Haack Reaction

Starting Hydrazone/PyrazoleProductYield (%)Reference
Acetophenone phenylhydrazone1,3-Diphenyl-1H-pyrazole-4-carbaldehydeGood[11]
Substituted acetophenone hydrazones1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehydesGood[7]
4-Benzyloxy-1-phenyl-1H-pyrazole3-Benzyloxy-1-phenyl-1H-pyrazole-4-carbaldehyde60[12]
1-Methyl-3-propyl-5-chloro-1H-pyrazole5-Chloro-1-methyl-3-propyl-1H-pyrazole-4-carbaldehyde55[13]
3-(2-Methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazole3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde48[14]

Table 2: Biological Activities of Pyrazole-Containing Benzaldehyde Derivatives

Compound ClassBiological ActivityTarget/AssayIC₅₀ / MIC ValuesReference
Pyrazole-based derivativesAnticancerMCF-7, HT-29 cancer cell linesIC₅₀ = 2.12 - 69.37 µM[15]
Pyrazole derivativesCOX-2 InhibitionIn vitro COX-1/COX-2 inhibition assaysIC₅₀ = 0.043 - 0.56 µM (for COX-2)[15]
Pyrazole-pyridazine hybridsCOX-2 InhibitionIn vitro COX-1/COX-2 inhibition assaysIC₅₀ = 1.15 - 56.73 µM (for COX-2)[16][17]
Pyrazole carboxylate derivativesCOX-2 InhibitionIn vitro COX-1/COX-2 inhibition assaysIC₅₀ = 0.059 - 3.89 µM (for COX-2)[18]
Pyrazole-4-carbaldehyde derivativesAntimicrobialE. coliMIC = 0.25 µg/mL[19]
Pyrazole-4-carbaldehyde derivativesAntimicrobialS. epidermidisMIC = 0.25 µg/mL[19]
Pyrazole-4-carbaldehyde derivativesAntimicrobialS. aureus, E. coli, C. albicansModerate to Significant Activity[9]
Functionalized pyrazole derivativesAntimicrobialS. aureus, E. coli, C. albicansMIC values reported[20]
Indazole and pyrazoline derivativesAntimicrobialGram-positive bacteriaMIC ≤ 128 µg/mL[21]
Benzimidazole-pyrazole compoundsAntimicrobialB. subtilisMIC = 62.5 µg/mL[22]

Signaling Pathways and Biological Targets

The diverse biological activities of pyrazole-containing benzaldehydes stem from their ability to interact with various biological targets and modulate key signaling pathways.

Signaling_Pathways cluster_inflammation Inflammatory Pathway cluster_cancer Cancer-Related Pathways Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation EGFR EGFR Cell_Proliferation Cell Proliferation & Survival EGFR->Cell_Proliferation Topo1 Topoisomerase I Topo1->Cell_Proliferation inhibition of replication Apoptosis Apoptosis Pyrazole_Benzaldehyde Pyrazole-Containing Benzaldehyde Pyrazole_Benzaldehyde->COX2 Inhibition Pyrazole_Benzaldehyde->EGFR Inhibition Pyrazole_Benzaldehyde->Topo1 Inhibition

Key biological targets and pathways modulated by pyrazole-containing benzaldehydes.
  • Anti-inflammatory Activity: A primary mechanism of action for many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is a key mediator of inflammation and pain.[15][16][17][18][23] By blocking the activity of COX-2, these compounds prevent the conversion of arachidonic acid to prostaglandins, thereby reducing the inflammatory response.

  • Anticancer Activity: The anticancer effects of pyrazole-containing benzaldehydes are often multifactorial. Some derivatives have been shown to inhibit receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR), which plays a crucial role in cell proliferation and survival.[15] Additionally, some compounds exhibit topoisomerase I inhibitory activity, leading to DNA damage and apoptosis in cancer cells.[15] The inhibition of COX-2, which is often overexpressed in tumors, also contributes to their anticancer properties by suppressing angiogenesis and promoting apoptosis.

  • Antimicrobial Activity: While the exact mechanisms are varied, pyrazole-containing benzaldehydes have demonstrated efficacy against a range of bacteria and fungi.[9][19][20][21][22] It is hypothesized that these compounds may interfere with essential microbial enzymes or disrupt cell membrane integrity. Further research is ongoing to elucidate the specific molecular targets responsible for their antimicrobial effects.

Future Directions

The versatility of the pyrazole-containing benzaldehyde scaffold continues to make it an attractive starting point for the design of new therapeutic agents. Future research is likely to focus on:

  • Structure-Activity Relationship (SAR) Studies: Further optimization of the pyrazole and benzaldehyde rings with various substituents to enhance potency and selectivity for specific biological targets.

  • Mechanism of Action Studies: Deeper investigation into the precise molecular mechanisms and signaling pathways through which these compounds exert their biological effects.

  • Development of Novel Drug Delivery Systems: Formulation of pyrazole-containing benzaldehydes into advanced drug delivery systems to improve their pharmacokinetic profiles and therapeutic efficacy.

This in-depth technical guide provides a solid foundation for researchers to build upon, fostering further innovation in the discovery and development of drugs based on the pyrazole-containing benzaldehyde core.

References

Theoretical Exploration of 3-(1H-Pyrazol-1-yl)benzaldehyde: An In-depth Technical Guide on Electronic Properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the theoretical approaches used to study the electronic properties of 3-(1H-pyrazol-1-yl)benzaldehyde. The content is geared towards researchers, scientists, and professionals in the field of drug development and materials science, offering insights into its molecular structure, electronic characteristics, and potential for nonlinear optical applications. While direct experimental and extensive theoretical studies on this specific molecule are not widely published, this guide synthesizes information from computational studies of analogous pyrazole and benzaldehyde derivatives to present a robust theoretical framework.

Introduction to this compound

This compound is an organic molecule with the chemical formula C10H8N2O.[1] It incorporates a benzaldehyde group substituted with a pyrazole ring at the meta position. This combination of an electron-withdrawing aldehyde group and an electron-rich pyrazole ring suggests interesting electronic and optical properties, making it a candidate for various applications, including as a building block in medicinal chemistry and materials science. Understanding its electronic structure is crucial for predicting its reactivity, stability, and potential applications.

Molecular Structure:

The fundamental structure of this compound consists of a benzene ring bonded to both a formyl group (-CHO) and a pyrazol-1-yl group.

Molecular structure of this compound.

Theoretical Methodology

The electronic properties of molecules like this compound are typically investigated using computational quantum chemistry methods. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful tools for this purpose.[2][3]

Computational Workflow

A typical theoretical study of the electronic properties of a novel compound follows a structured workflow. This involves geometry optimization, frequency analysis to confirm the stability of the structure, and then calculation of various electronic properties.

G cluster_0 Start Start Geometry Optimization (DFT) Geometry Optimization (DFT) Start->Geometry Optimization (DFT) Frequency Analysis Frequency Analysis Geometry Optimization (DFT)->Frequency Analysis Stable Structure? Stable Structure? Frequency Analysis->Stable Structure? Stable Structure?->Geometry Optimization (DFT) No Electronic Properties Calculation Electronic Properties Calculation Stable Structure?->Electronic Properties Calculation Yes HOMO-LUMO, MEP HOMO-LUMO, MEP Electronic Properties Calculation->HOMO-LUMO, MEP UV-Vis Spectra (TD-DFT) UV-Vis Spectra (TD-DFT) Electronic Properties Calculation->UV-Vis Spectra (TD-DFT) NLO Properties NLO Properties Electronic Properties Calculation->NLO Properties End End HOMO-LUMO, MEP->End UV-Vis Spectra (TD-DFT)->End NLO Properties->End

Computational analysis workflow.

Experimental Protocols (Theoretical)
  • Geometry Optimization: The molecular structure is optimized to find its lowest energy conformation. A common approach is to use DFT with a functional like B3LYP and a basis set such as 6-311++G(d,p).

  • Vibrational Frequency Analysis: To ensure that the optimized geometry corresponds to a true energy minimum, vibrational frequencies are calculated at the same level of theory. The absence of imaginary frequencies confirms a stable structure.

  • Electronic Structure Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, as well as the Molecular Electrostatic Potential (MEP), are calculated. These provide insights into the molecule's reactivity and charge distribution.

  • Excited State Calculations: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic absorption spectra.[3][4] The CAM-B3LYP functional is often used for its accuracy in predicting excitation energies.[2][5]

  • Nonlinear Optical (NLO) Properties: The static first hyperpolarizability (β₀) and other NLO parameters are calculated to assess the material's potential for applications in photonics.

Predicted Electronic Properties

Based on studies of similar molecules, we can predict the electronic properties of this compound.

Frontier Molecular Orbitals

The HOMO and LUMO are crucial for understanding the electronic behavior of a molecule. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical reactivity and kinetic stability.

G cluster_0 Electronic Transitions HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO->LUMO Excitation (hν) Energy_Gap Energy Gap (ΔE)

HOMO-LUMO relationship.

The following table summarizes the expected frontier molecular orbital energies and related quantum chemical parameters, calculated at the B3LYP/6-311++G(d,p) level of theory.

ParameterSymbolExpected Value
Highest Occupied Molecular Orbital EnergyEHOMO-6.5 to -7.5 eV
Lowest Unoccupied Molecular Orbital EnergyELUMO-2.0 to -3.0 eV
HOMO-LUMO Energy GapΔE4.0 to 5.0 eV
Ionization PotentialIP6.5 to 7.5 eV
Electron AffinityEA2.0 to 3.0 eV
Electronegativityχ4.25 to 5.25 eV
Chemical Hardnessη2.0 to 2.5 eV
Chemical SoftnessS0.20 to 0.25 eV-1
Electrophilicity Indexω3.6 to 5.5 eV
UV-Vis Spectral Analysis

The electronic absorption spectrum is predicted using TD-DFT calculations. The results provide information about the electronic transitions within the molecule.

TransitionWavelength (λmax)Excitation Energy (eV)Oscillator Strength (f)
S0 → S1300 - 350 nm3.5 - 4.1 eV> 0.1
S0 → S2250 - 300 nm4.1 - 5.0 eV> 0.2

These transitions are typically of a π → π* nature, characteristic of aromatic systems.[6]

Nonlinear Optical (NLO) Properties

Molecules with significant charge transfer characteristics often exhibit large NLO responses. The calculated first hyperpolarizability (β₀) can indicate the potential of this compound for NLO applications.

ParameterSymbolExpected Value (esu)
Dipole Momentµ3.0 - 5.0 D
Mean Polarizability<α>15 - 25 x 10-24
First Hyperpolarizabilityβ₀5 - 15 x 10-30

The expected β₀ value suggests a moderate NLO response, potentially making it suitable for further investigation in materials science.

Conclusion

This technical guide has outlined the theoretical framework for investigating the electronic properties of this compound. Through the application of DFT and TD-DFT methods, it is possible to predict its molecular geometry, frontier molecular orbital energies, electronic absorption spectra, and nonlinear optical properties. The presented data, derived from computational studies of analogous compounds, suggest that this compound possesses electronic characteristics that warrant further experimental and theoretical exploration for its potential use in the development of new drugs and advanced materials. Future studies should focus on the synthesis and experimental characterization of this compound to validate these theoretical predictions.

References

The Ascendant Trajectory of Pyrazole Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Burgeoning Biological Activities of Novel Pyrazole Scaffolds

Executive Summary

The pyrazole nucleus, a five-membered heterocyclic scaffold, has firmly established itself as a cornerstone in medicinal chemistry. Its versatile structure has given rise to a plethora of derivatives exhibiting a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the significant anticancer, antimicrobial, and anti-inflammatory properties of novel pyrazole derivatives. It is designed to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development, offering detailed experimental methodologies, quantitative biological data, and insights into the underlying mechanisms of action.

This guide summarizes key findings from recent scientific literature, presenting quantitative data in clearly structured tables for comparative analysis. Detailed protocols for essential biological assays are provided to facilitate the replication and validation of these findings. Furthermore, this document employs Graphviz visualizations to delineate critical signaling pathways and experimental workflows, offering a clear and concise understanding of the molecular interactions and experimental designs discussed.

Introduction

Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms. This unique structural motif imparts favorable physicochemical properties, including metabolic stability and the capacity for diverse substitutions, making it a "privileged scaffold" in drug design.[1] A testament to their therapeutic importance is the number of pyrazole-containing drugs that have reached the market, such as the anti-inflammatory drug celecoxib, the anticancer agent crizotinib, and the antimicrobial sulfaphenazole.[1][2]

The continued exploration of novel pyrazole derivatives has unveiled compounds with enhanced potency and selectivity against various therapeutic targets. This guide will delve into the most promising of these findings, with a focus on their applications in oncology, infectious diseases, and inflammatory disorders.

Anticancer Activities of Novel Pyrazole Derivatives

Numerous novel pyrazole derivatives have demonstrated significant cytotoxic and antiproliferative activities against a wide range of cancer cell lines.[3][4][5] The mechanisms underlying these anticancer effects are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor growth and survival.[6][7]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected novel pyrazole derivatives against various human cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 3f MDA-MB-468 (Breast)14.97 (24h), 6.45 (48h)[6]
Compound 22 MCF-7 (Breast)2.82 - 6.28[3]
Compound 23 A549 (Lung)2.82 - 6.28[3]
Compound 11 MCF-7, A549, Colo205, A27800.01 - 0.65[3]
Compound 5b K562 (Leukemia)0.021[8]
Compound 5b A549 (Lung)0.69[8]
Compound 53 HepG2 (Liver)15.98[3]
Compound 54 HepG2 (Liver)13.85[3]
Compound 9d, 9e, 9f MDA-MB-231, MCF-7 (Breast)<10[9]
L2 CFPAC-1 (Pancreatic)61.7[4]
Mechanism of Action: Induction of Apoptosis

A primary mechanism by which pyrazole derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Studies have shown that these compounds can trigger the intrinsic apoptotic pathway, which is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.

Specifically, certain pyrazole derivatives have been found to downregulate the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein Bax.[7][9] This shift in the Bcl-2/Bax ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, which ultimately leads to the cleavage of cellular proteins and cell death.[9][10]

Apoptosis_Pathway cluster_0 Pyrazole Derivative cluster_1 Mitochondrial (Intrinsic) Pathway Pyrazole Pyrazole Derivative Bcl2 Bcl-2 Pyrazole->Bcl2 Inhibition Bax Bax Pyrazole->Bax Activation Mito Mitochondrion Bcl2->Mito Bax->Mito CytC Cytochrome c Mito->CytC Release Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Figure 1: Intrinsic Apoptosis Pathway Induced by Pyrazole Derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium (e.g., DMEM, RPMI-1640)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Test pyrazole derivatives (dissolved in DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in culture medium. Replace the existing medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can then be determined from a dose-response curve.

Antimicrobial Activities of Novel Pyrazole Derivatives

The emergence of multidrug-resistant pathogens poses a significant global health threat, necessitating the discovery of new antimicrobial agents. Pyrazole derivatives have shown considerable promise in this area, exhibiting activity against a broad spectrum of bacteria and fungi.[2][11]

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected novel pyrazole derivatives against various microbial strains.

Compound IDMicrobial StrainMIC (µg/mL)Reference
Compound 3 Escherichia coli0.25[2]
Compound 4 Streptococcus epidermidis0.25[2]
Compound 2 Aspergillus niger1[2]
Compound 21a Aspergillus niger2.9[11]
Compound 21a Candida albicans7.8[12]
Compound 21a Staphylococcus aureus62.5[11]
Compound 21a Klebsiella pneumoniae125[11]
Imidazo-pyridine pyrazole 18 E. coli, K. pneumoniae, P. aeruginosa, S. typhimurium<1[12]
Pyrano[2,3-c] pyrazole 5c E. coli, S. aureus6.25[12]
Experimental Protocol: Antimicrobial Susceptibility Testing

The antimicrobial activity of pyrazole derivatives is commonly evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Materials:

  • 96-well microtiter plates

  • Bacterial and fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test pyrazole derivatives (dissolved in a suitable solvent like DMSO)

  • Standard antimicrobial agents (positive controls)

  • Inoculum suspension of the test microorganism standardized to a 0.5 McFarland turbidity standard.

Procedure:

  • Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the pyrazole derivatives in the broth medium in the wells of a 96-well plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a growth control well (broth and inoculum without the test compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 48 hours for fungi).

  • MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Activities of Novel Pyrazole Derivatives

Inflammation is a complex biological response implicated in numerous diseases. Pyrazole derivatives, most notably celecoxib, have a well-established role as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[13]

Quantitative Anti-inflammatory Activity Data

The following table summarizes the in vivo anti-inflammatory activity of selected novel pyrazole derivatives in the carrageenan-induced rat paw edema model.

CompoundDose (mg/kg)Paw Edema Inhibition (%)Time (h)Reference
Compound K-3 10052.04[14]
Compound K-3 5048.93[14]
Compound K-3 10068.73[14]
Compound K-3 20079.13[14]
Compound 5e -61.262[15]
Compound 5l -60.1-[15]
Compound 4f -15-20-[16]
Mechanism of Action: Inhibition of COX and NF-κB Pathways

The anti-inflammatory effects of pyrazole derivatives are largely attributed to their ability to inhibit the COX-2 enzyme, which is responsible for the production of pro-inflammatory prostaglandins.[13] Additionally, some pyrazole derivatives have been shown to modulate the nuclear factor-kappa B (NF-κB) signaling pathway.[17]

NF-κB is a transcription factor that plays a central role in regulating the expression of genes involved in inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by pro-inflammatory signals, IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Certain pyrazole derivatives can inhibit the degradation of IκBα, thereby preventing NF-κB activation and reducing the production of inflammatory mediators.[17][18][19]

NFkB_Pathway cluster_0 Cytoplasm cluster_1 Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Stimuli->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive complex) IKK->IkBa_NFkB Phosphorylates IκBα IkBa IκBα IkBa_NFkB->IkBa NFkB NF-κB IkBa_NFkB->NFkB Releases Proteasome Proteasome IkBa->Proteasome Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Gene Expression DNA->Genes Activates Transcription Pyrazole Pyrazole Derivative Pyrazole->IKK Inhibition

Figure 2: Inhibition of the NF-κB Signaling Pathway by Pyrazole Derivatives.
Experimental Protocol: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a widely used in vivo assay to evaluate the anti-inflammatory activity of compounds.

Materials:

  • Wistar rats or Swiss albino mice

  • Carrageenan solution (1% in saline)

  • Plethysmometer

  • Test pyrazole derivatives

  • Standard anti-inflammatory drug (e.g., indomethacin, diclofenac)

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test pyrazole derivatives and the standard drug orally or intraperitoneally to different groups of animals. A control group receives only the vehicle.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.

Experimental Protocol: In Vitro COX Inhibition Assay

The inhibitory activity of pyrazole derivatives against COX-1 and COX-2 can be determined using commercially available assay kits (e.g., from Cayman Chemical).

Principle: These assays typically measure the peroxidase activity of COX enzymes by monitoring the oxidation of a chromogenic substrate.

General Procedure (based on Cayman Chemical's COX Inhibitor Screening Assay Kit):

  • Reagent Preparation: Prepare the assay buffer, heme, and arachidonic acid solutions as per the kit instructions.

  • Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes to the appropriate concentration.

  • Inhibitor Preparation: Prepare serial dilutions of the test pyrazole derivatives.

  • Assay Reaction:

    • To the wells of a 96-well plate, add the assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2).

    • Add the test compound dilutions to the appropriate wells. Include a vehicle control and a known COX inhibitor as a positive control.

    • Initiate the reaction by adding arachidonic acid.

  • Absorbance Measurement: Measure the absorbance at the specified wavelength (e.g., 590 nm) over time using a plate reader.

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound. Determine the IC50 values for both COX-1 and COX-2 to assess the potency and selectivity of the inhibitor.

Synthesis of Novel Pyrazole Derivatives

The synthesis of novel pyrazole derivatives often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. A common and versatile method is the Knorr pyrazole synthesis and its variations.

General Synthetic Workflow

Synthesis_Workflow start Starting Materials (1,3-Dicarbonyl Compound + Hydrazine Derivative) reaction Condensation Reaction (e.g., Knorr Synthesis) start->reaction intermediate Intermediate (e.g., Hydrazone) reaction->intermediate cyclization Intramolecular Cyclization intermediate->cyclization product Pyrazole Derivative cyclization->product purification Purification (e.g., Recrystallization, Chromatography) product->purification

Figure 3: General Workflow for the Synthesis of Pyrazole Derivatives.

Conclusion and Future Directions

Novel pyrazole derivatives continue to emerge as a highly promising class of therapeutic agents with a remarkable breadth of biological activities. The data and protocols presented in this technical guide underscore their potential in the development of new treatments for cancer, infectious diseases, and inflammatory conditions. The versatility of the pyrazole scaffold allows for extensive structural modifications, offering a rich avenue for the optimization of potency, selectivity, and pharmacokinetic properties.

Future research should focus on elucidating the precise molecular targets of these novel derivatives and further exploring their mechanisms of action. Structure-activity relationship (SAR) studies will be crucial in guiding the design of next-generation pyrazole-based drugs with improved efficacy and safety profiles. The integration of computational modeling and experimental screening will undoubtedly accelerate the discovery and development of these promising compounds, paving the way for their translation into clinical practice.

References

Methodological & Application

Synthesis of 3-(1H-Pyrazol-1-yl)benzaldehyde Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 3-(1H-pyrazol-1-yl)benzaldehyde and its derivatives, key intermediates in the development of various therapeutic agents. The protocols are based on established cross-coupling methodologies, including the Buchwald-Hartwig amination and the Ullmann condensation, which are foundational in modern medicinal chemistry for the formation of carbon-nitrogen bonds.

Introduction

The this compound scaffold is a crucial building block in the synthesis of a wide range of biologically active molecules. Pyrazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties. The aldehyde functional group serves as a versatile handle for further chemical modifications, allowing for the generation of diverse libraries of compounds for drug discovery. This document outlines two robust and widely applicable methods for the synthesis of these valuable intermediates.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of N-arylpyrazoles using the Buchwald-Hartwig and Ullmann coupling reactions, based on literature precedents for similar substrates.

ParameterBuchwald-Hartwig AminationUllmann Condensation
Catalyst Palladium(II) acetate (Pd(OAc)₂)Copper(I) iodide (CuI)
Ligand XantphosL-proline
Base Cesium carbonate (Cs₂CO₃)Potassium carbonate (K₂CO₃)
Solvent 1,4-Dioxane or TolueneDimethyl sulfoxide (DMSO)
Temperature 90-110 °C100-130 °C
Reaction Time 12-24 hours24-48 hours
Typical Yield 75-95%60-85%

Experimental Protocols

Two primary methods for the synthesis of this compound are detailed below. These protocols can be adapted for the synthesis of various derivatives by modifying the starting materials.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This method utilizes a palladium catalyst and a phosphine ligand to couple pyrazole with an aryl halide. The Buchwald-Hartwig amination is known for its high efficiency and broad substrate scope.

Materials:

  • 3-Bromobenzaldehyde

  • 1H-Pyrazole

  • Palladium(II) acetate (Pd(OAc)₂)

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane or Toluene

  • Nitrogen gas (inert atmosphere)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a dry round-bottom flask, add 3-bromobenzaldehyde (1.0 mmol), 1H-pyrazole (1.2 mmol), cesium carbonate (2.0 mmol), palladium(II) acetate (0.05 mmol), and Xantphos (0.1 mmol).

  • Evacuate and backfill the flask with nitrogen gas three times to establish an inert atmosphere.

  • Add anhydrous 1,4-dioxane or toluene (10 mL) to the flask via syringe.

  • Stir the reaction mixture at 100 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound.

Protocol 2: Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical and effective method for the formation of aryl-heteroatom bonds using a copper catalyst. This protocol employs L-proline as a ligand to facilitate the coupling at lower temperatures than traditional Ullmann conditions.

Materials:

  • 3-Bromobenzaldehyde or 3-Iodobenzaldehyde

  • 1H-Pyrazole

  • Copper(I) iodide (CuI)

  • L-proline

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • In a round-bottom flask, combine 3-bromobenzaldehyde (1.0 mmol), 1H-pyrazole (1.5 mmol), copper(I) iodide (0.1 mmol), L-proline (0.2 mmol), and potassium carbonate (2.0 mmol).

  • Add anhydrous dimethyl sulfoxide (DMSO) (10 mL) to the flask.

  • Stir the mixture at 110-120 °C for 24-48 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired product.

Visualization of Synthetic Pathways

The following diagrams illustrate the general workflows for the Buchwald-Hartwig amination and Ullmann condensation.

Buchwald_Hartwig_Workflow A Aryl Halide (e.g., 3-Bromobenzaldehyde) + Pyrazole D Reaction Mixture A->D B Pd(0) Catalyst + Ligand (e.g., Xantphos) B->D C Base (e.g., Cs₂CO₃) + Solvent (e.g., Dioxane) C->D E Heating (90-110 °C) under Inert Atmosphere D->E F Work-up (Filtration, Extraction) E->F G Purification (Column Chromatography) F->G H This compound G->H Ullmann_Condensation_Workflow A Aryl Halide (e.g., 3-Bromobenzaldehyde) + Pyrazole D Reaction Mixture A->D B Cu(I) Catalyst + Ligand (e.g., L-proline) B->D C Base (e.g., K₂CO₃) + Solvent (e.g., DMSO) C->D E Heating (100-130 °C) D->E F Work-up (Extraction) E->F G Purification (Column Chromatography) F->G H This compound G->H

Application Notes and Protocols: 3-(1H-Pyrazol-1-yl)benzaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1H-Pyrazol-1-yl)benzaldehyde is a versatile bifunctional molecule incorporating a reactive aldehyde group and a pharmacologically significant pyrazole ring. This unique combination makes it a valuable building block in medicinal chemistry for the synthesis of a diverse array of heterocyclic compounds with potential therapeutic applications. The pyrazole nucleus is a common scaffold in many FDA-approved drugs, recognized for its ability to engage in various biological interactions.[1][2][3] The aldehyde functionality provides a convenient handle for classical organic transformations, enabling the construction of complex molecular architectures.

These application notes provide an overview of the utility of this compound in the development of novel therapeutic agents, with a focus on its application in the synthesis of compounds with neuroprotective, anticancer, and antimicrobial activities. Detailed experimental protocols and quantitative biological data are presented to facilitate further research and development in this area.

Key Applications

Derivatives of this compound have shown promise in several therapeutic areas:

  • Neuroprotective Agents: The pyrazole moiety has been incorporated into compounds designed to combat neurodegenerative diseases. By serving as a scaffold for molecules that can modulate pathways involved in apoptosis and oxidative stress, it contributes to the development of potential treatments for conditions like Parkinson's and Alzheimer's disease.[4][5]

  • Anticancer Agents: The aldehyde group can be utilized to synthesize chalcones, Schiff bases, and other intermediates that are precursors to potent anticancer compounds. These derivatives have been shown to induce apoptosis and inhibit cell cycle progression in various cancer cell lines.[6][7][8][9]

  • Antimicrobial Agents: The versatile reactivity of the aldehyde allows for the synthesis of a range of heterocyclic systems, such as pyrazolines and benzimidazoles, which have demonstrated significant activity against various bacterial and fungal strains.[10][11][12]

Experimental Protocols

Protocol 1: Synthesis of a Schiff Base Intermediate for Bioactivity Screening

This protocol describes the synthesis of a Schiff base from this compound and an appropriate amine, a common step in the synthesis of various bioactive molecules.

Materials:

  • This compound

  • Substituted aniline (e.g., 4-aminoacetophenone)

  • Ethanol

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Buchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (10 mmol) in 30 mL of ethanol.

  • To this solution, add the substituted aniline (10 mmol).

  • Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Attach a reflux condenser and heat the mixture to reflux with continuous stirring for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The solid product that precipitates out is collected by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product in a vacuum oven at 50-60 °C.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

Protocol 2: Synthesis of a Chalcone Derivative for Anticancer Evaluation

This protocol details the Claisen-Schmidt condensation of this compound with a ketone to form a chalcone, a key precursor for various heterocyclic compounds with anticancer activity.

Materials:

  • This compound

  • A substituted acetophenone (e.g., 4-methoxyacetophenone)

  • Ethanol

  • Aqueous solution of sodium hydroxide (40%)

  • Stirring bar and magnetic stirrer

  • Beaker

  • Ice bath

Procedure:

  • Dissolve this compound (10 mmol) and the substituted acetophenone (10 mmol) in 20 mL of ethanol in a beaker.

  • Cool the mixture in an ice bath with continuous stirring.

  • Slowly add 5 mL of a 40% aqueous sodium hydroxide solution dropwise to the cooled mixture.

  • Continue stirring the reaction mixture at room temperature for 2-3 hours.

  • The formation of a precipitate indicates the progress of the reaction.

  • Pour the reaction mixture into 100 mL of crushed ice and acidify with dilute hydrochloric acid.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid thoroughly with water to remove any residual base.

  • Recrystallize the crude product from ethanol to obtain the pure chalcone.

  • Dry the purified product and characterize it by spectroscopic methods.

Quantitative Data Summary

The following tables summarize the biological activities of representative compounds derived from pyrazole aldehydes.

Table 1: Neuroprotective Activity of N-propananilide Derivatives [4]

CompoundStructureAChE Inhibition at 30 µM (%)AChE Inhibition at 300 µM (%)Neuroprotection against 6-OHDA
7 N-(4-chlorophenyl)-3-(1H-pyrazol-1-yl)propanamide25.8179.30Reduces toxic effect
10 N-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide28.1482.50Reduces toxic effect
12 N-(4-methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)propanamide30.2286.20Reduces toxic effect

Table 2: Anticancer Activity of Pyrazole Derivatives

CompoundTarget Cell LineIC₅₀ (µM)Reference
P-03 A549 (Lung)13.5[6]
10e K562 (Leukemia)6.726[13]
HD02 VariousRemarkable Cytotoxicity[7]
HD05 VariousRemarkable Cytotoxicity[7]

Table 3: Antimicrobial Activity of Pyrazole Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
3d S. aureus-[11]
3g S. aureus-[11]
28g E. coliGood Activity[11]
28g S. aureusGood Activity[11]

Visualizations

Signaling Pathway: Apoptosis Induction by a Pyrazole Derivative

This diagram illustrates a simplified signaling pathway for apoptosis induction in cancer cells by a hypothetical pyrazole derivative synthesized from this compound.

apoptosis_pathway cluster_membrane Extracellular cluster_cytosol Cytosol Pyrazole_Derivative Pyrazole Derivative Bax Bax Activation Pyrazole_Derivative->Bax Cell_Membrane Cell Membrane Mitochondrion Mitochondrion Bax->Mitochondrion inserts into membrane Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Apoptosis induction pathway by a pyrazole derivative.

Experimental Workflow: Synthesis and Screening

This diagram outlines a typical workflow for the synthesis of a small library of compounds from this compound and their subsequent biological screening.

experimental_workflow Start Start: this compound Reaction Parallel Synthesis (e.g., Schiff Base Formation) Start->Reaction Purification Purification (Crystallization/Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Screening Biological Screening (e.g., Cytotoxicity Assay) Characterization->Screening Data_Analysis Data Analysis (IC50 Determination) Screening->Data_Analysis Hit_Identification Hit Identification Data_Analysis->Hit_Identification Hit_Identification->Reaction  Inactive Compounds (Further Derivatization) Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization  Active Compounds

References

Application Notes and Protocols: 3-(1h-Pyrazol-1-yl)benzaldehyde in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 3-(1h-Pyrazol-1-yl)benzaldehyde as a versatile building block in organic synthesis. The aldehyde functionality, coupled with the pyrazole moiety, allows for the construction of a diverse range of heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Introduction

This compound is an aromatic aldehyde featuring a pyrazole ring substituted at the meta position of the benzaldehyde. This unique structural arrangement makes it a valuable precursor for the synthesis of various pharmacologically relevant scaffolds. The aldehyde group readily participates in condensation reactions, while the pyrazole ring can influence the biological activity and physicochemical properties of the resulting molecules. Key applications include the synthesis of Schiff bases, chalcones, pyrazolines, and fused heterocyclic systems.

Physicochemical Properties
PropertyValue
Molecular Formula C₁₀H₈N₂O
Molecular Weight 172.18 g/mol
Appearance Pale yellow to light brown solid
CAS Number 852227-92-0
Solubility Soluble in organic solvents like ethanol, methanol, and dichloromethane. Limited solubility in water.

Key Synthetic Applications & Protocols

Synthesis of Schiff Bases

Schiff bases are synthesized via the condensation of this compound with various primary amines. These compounds are important intermediates for the synthesis of various bioactive molecules and can also act as ligands in coordination chemistry.

A solution of this compound (1.0 mmol) in absolute ethanol (10 mL) is prepared in a round-bottom flask. To this, a solution of the desired primary amine (1.0 mmol) in absolute ethanol (5 mL) is added, along with a catalytic amount of glacial acetic acid (2-3 drops). The reaction mixture is then refluxed for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield the pure Schiff base.

Schiff_Base_Synthesis reagent1 This compound process Condensation reagent1->process Ethanol, Glacial Acetic Acid reagent2 Primary Amine (R-NH2) reagent2->process Reflux, 2-4h product Schiff Base process->product

Caption: General workflow for the synthesis of Schiff bases.

Amine ReactantProductYield (%)Melting Point (°C)
AnilineN-(3-(1H-pyrazol-1-yl)benzylidene)aniline~85-95Not Reported
4-MethoxyanilineN-(3-(1H-pyrazol-1-yl)benzylidene)-4-methoxyaniline~85-95Not Reported
4-NitroanilineN-(3-(1H-pyrazol-1-yl)benzylidene)-4-nitroaniline~80-90Not Reported
Note: The data presented are typical yields for Schiff base formation and may vary based on the specific amine and reaction conditions.
Synthesis of Chalcones via Claisen-Schmidt Condensation

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important precursors for various heterocyclic compounds, including pyrazolines and flavonoids. They are typically synthesized through a base-catalyzed Claisen-Schmidt condensation between an aromatic aldehyde and an acetophenone.

In a round-bottom flask, this compound (1.0 mmol) and a substituted acetophenone (1.0 mmol) are dissolved in ethanol (15 mL). The solution is cooled in an ice bath, and an aqueous solution of sodium hydroxide (10-20%, 2 mL) is added dropwise with constant stirring. The reaction mixture is stirred at room temperature for 4-6 hours. The completion of the reaction is monitored by TLC. The resulting precipitate is filtered, washed thoroughly with cold water until the washings are neutral, and then recrystallized from ethanol to afford the pure chalcone.[1][2]

Chalcone_Synthesis reagent1 This compound process Claisen-Schmidt Condensation reagent1->process Ethanol, aq. NaOH reagent2 Acetophenone (Ar-CO-CH3) reagent2->process Stirring, 4-6h product Chalcone Derivative process->product

Caption: Claisen-Schmidt condensation for chalcone synthesis.

Acetophenone ReactantProductYield (%)Melting Point (°C)
Acetophenone1-phenyl-3-(3-(1H-pyrazol-1-yl)phenyl)prop-2-en-1-one~70-85Not Reported
4'-Methoxyacetophenone1-(4-methoxyphenyl)-3-(3-(1H-pyrazol-1-yl)phenyl)prop-2-en-1-one~75-90Not Reported
4'-Chloroacetophenone1-(4-chlorophenyl)-3-(3-(1H-pyrazol-1-yl)phenyl)prop-2-en-1-one~70-85Not Reported
Note: Yields are estimated based on similar reported reactions and may vary.
Synthesis of Pyrazoline Derivatives

Pyrazolines are five-membered heterocyclic compounds with a wide range of biological activities. They can be readily synthesized by the cyclization of chalcones with hydrazine hydrate in the presence of a catalyst.

A mixture of the chalcone derivative (1.0 mmol), synthesized as described above, and hydrazine hydrate (1.5 mmol) is dissolved in absolute ethanol (20 mL) in a round-bottom flask. A few drops of glacial acetic acid are added as a catalyst. The reaction mixture is refluxed for 6-8 hours and monitored by TLC. After completion, the mixture is cooled to room temperature and poured into ice-cold water. The precipitated solid is filtered, washed with water, and recrystallized from ethanol to give the pure pyrazoline derivative.[3]

Pyrazoline_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Chalcone Chalcone Derivative Reaction Ethanol, Glacial Acetic Acid Reflux, 6-8h Chalcone->Reaction Hydrazine Hydrazine Hydrate Hydrazine->Reaction Pyrazoline Pyrazoline Derivative Reaction->Pyrazoline

Caption: Experimental workflow for pyrazoline synthesis.

Chalcone PrecursorProductYield (%)Melting Point (°C)
1-phenyl-3-(3-(1H-pyrazol-1-yl)phenyl)prop-2-en-1-one5-(3-(1H-pyrazol-1-yl)phenyl)-3-phenyl-4,5-dihydro-1H-pyrazole~65-80Not Reported
1-(4-methoxyphenyl)-3-(3-(1H-pyrazol-1-yl)phenyl)prop-2-en-1-one5-(3-(1H-pyrazol-1-yl)phenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole~70-85Not Reported
1-(4-chlorophenyl)-3-(3-(1H-pyrazol-1-yl)phenyl)prop-2-en-1-one5-(3-(1H-pyrazol-1-yl)phenyl)-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole~65-80Not Reported
Note: Yields are based on typical cyclization reactions of chalcones.
Synthesis of Pyrazolo[3,4-b]quinolines

Pyrazolo[3,4-b]quinolines are fused heterocyclic systems with interesting photophysical and biological properties. Their synthesis can be achieved through a multi-component reaction involving a pyrazole derivative, an aldehyde, and an amine, often under acidic conditions.

A mixture of this compound (1.0 mmol), an active methylene compound such as dimedone or 1,3-cyclohexanedione (1.0 mmol), and an aromatic amine (e.g., aniline or a substituted aniline) (1.0 mmol) is taken in a suitable solvent like ethanol or acetic acid. A catalytic amount of a Lewis or Brønsted acid (e.g., p-toluenesulfonic acid) is added. The mixture is heated to reflux for 8-12 hours. The reaction progress is monitored by TLC. After cooling, the product often precipitates out of the solution. The solid is collected by filtration, washed with a small amount of cold solvent, and purified by recrystallization.

MCR_Pathway cluster_reactants Reactants A This compound Process One-Pot Reaction (Acid Catalyst, Reflux) A->Process B Active Methylene Compound B->Process C Aromatic Amine C->Process Product Pyrazolo[3,4-b]quinoline Derivative Process->Product

References

Application Notes: 3-(1H-Pyrazol-1-yl)benzaldehyde as a Versatile Building Block for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-(1H-Pyrazol-1-yl)benzaldehyde is a valuable bifunctional building block for the synthesis of a wide array of heterocyclic compounds. The presence of both a reactive aldehyde group and a biologically significant pyrazole moiety makes it an attractive starting material in medicinal chemistry and materials science. The pyrazole ring is a core structure in numerous pharmaceuticals, known for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The aldehyde functionality serves as a versatile handle for constructing larger, more complex molecular architectures through various classical and multicomponent reactions.

These notes provide an overview of key applications and detailed protocols for utilizing this compound in the synthesis of important heterocyclic scaffolds such as chalcones, pyrazolines, and pyrimidines.

Key Synthetic Applications:

The aldehyde group of this compound is amenable to a variety of condensation reactions, forming the basis for the synthesis of numerous heterocyclic systems.

  • Claisen-Schmidt Condensation: This reaction involves the base-catalyzed condensation of this compound with a ketone containing α-hydrogens (e.g., acetophenone derivatives) to produce α,β-unsaturated ketones, commonly known as chalcones. These chalcones are crucial intermediates for synthesizing other heterocycles.[1][2][3]

  • Knoevenagel Condensation: The reaction with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) in the presence of a basic catalyst yields highly functionalized alkenes.[4] These products are precursors for various heterocyclic systems.

  • Synthesis of Pyrazolines: Chalcones derived from this compound can be cyclized with hydrazine hydrate or its derivatives to afford pyrazoline rings, another class of biologically active heterocycles.[5][6][7]

  • Synthesis of Pyrimidines: The α,β-unsaturated system of the derived chalcones allows for cyclocondensation reactions with reagents like urea, thiourea, or guanidine to form pyrimidine, pyrimidine-2-ol, or 2-aminopyrimidine derivatives, respectively.[8][9]

  • Multicomponent Reactions (MCRs): As an aldehyde, this building block is an ideal component for MCRs, which allow for the efficient, one-pot synthesis of complex molecules, such as pyrano[2,3-c]pyrazoles or pyrazolo[3,4-b]quinolines.[10][11][12]

Experimental Protocols

Protocol 1: Synthesis of Chalcones via Claisen-Schmidt Condensation

This protocol describes the synthesis of (E)-1-(Aryl)-3-(3-(1H-pyrazol-1-yl)phenyl)prop-2-en-1-one derivatives.

Workflow Diagram:

G reagents This compound + Substituted Acetophenone conditions Ethanol NaOH (aq.) or KOH (aq.) Room Temperature Stirring reagents->conditions 1. Mix workup Pour into ice water Acidify (HCl) Filter & Wash conditions->workup 2. React (3-6h) product Chalcone Derivative (α,β-Unsaturated Ketone) workup->product 3. Isolate

Caption: General workflow for Claisen-Schmidt condensation.

Methodology:

  • In a round-bottom flask, dissolve the substituted acetophenone (1.0 eq.) and this compound (1.0 eq.) in ethanol (20-30 mL).[8]

  • To this stirred solution, add an aqueous solution of potassium hydroxide (e.g., 40%) or sodium hydroxide (e.g., 30%) dropwise at room temperature.[6][8]

  • Continue stirring the reaction mixture at room temperature for 3-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid (HCl) to neutralize the excess base.[8]

  • The precipitated solid (chalcone) is collected by suction filtration, washed thoroughly with cold water until the washings are neutral, and then dried.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[5]

Quantitative Data (Representative):

Reactant (Acetophenone)BaseTime (h)Yield (%)Reference
4-HydroxyacetophenoneNaOH in PEG-400~2>90[1]
4-Acetylpyridineaq. KOH665-75
2-Acetylthiopheneaq. KOH~4>85[1]
General Substitutedaq. NaOH0.5-158-95[6][13]
Protocol 2: Synthesis of Pyrazoline Derivatives from Chalcones

This protocol outlines the cyclization of the previously synthesized chalcones with hydrazine hydrate to form 3,5-disubstituted-4,5-dihydro-1H-pyrazoles.

Workflow Diagram:

G chalcone Chalcone Derivative reagents Hydrazine Hydrate (80-99%) chalcone->reagents 1. Add conditions Solvent: Ethanol or Acetic Acid Reflux reagents->conditions 2. Heat product Pyrazoline Derivative conditions->product 3. Isolate

Caption: Synthesis of pyrazolines from chalcones.

Methodology:

  • Suspend the chalcone derivative (1.0 eq.) in ethanol in a round-bottom flask.[6]

  • Add hydrazine hydrate (excess, e.g., 1.25 to 5 eq.) to the mixture.[6] A catalytic amount of glacial acetic acid can also be added to facilitate the reaction.

  • Reflux the reaction mixture for 4-8 hours, monitoring the reaction progress by TLC.[6]

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water. The solid pyrazoline derivative that precipitates is collected by filtration.

  • Wash the product with water, dry it, and purify by recrystallization from ethanol.[5][6]

Quantitative Data (Representative):

Chalcone SubstituentSolventTime (h)Yield (%)Reference
4-Fluoro-3-phenoxyEthanol460-75[6]
Substituted PhenylEthanol3-860-85[7]
2-Amino PhenylEthanol~2~80[5]
Protocol 3: Synthesis of Pyrimidine Derivatives from Chalcones

This protocol details the synthesis of 4,6-disubstituted pyrimidine derivatives via the cyclocondensation of chalcones with urea, thiourea, or guanidine.

Signaling Pathway Diagram:

G chalcone Chalcone Derivative reagent_node chalcone->reagent_node Ethanolic KOH Reflux urea Urea reagent_node->urea thiourea Thiourea reagent_node->thiourea guanidine Guanidine reagent_node->guanidine product_node urea->product_node thiourea->product_node guanidine->product_node pyrimidine_ol Pyrimidin-2-ol Derivative product_node->pyrimidine_ol pyrimidine_thiol Pyrimidine-2-thiol Derivative product_node->pyrimidine_thiol pyrimidine_amine Pyrimidin-2-amine Derivative product_node->pyrimidine_amine

Caption: Synthesis of various pyrimidine derivatives from a common chalcone intermediate.

Methodology:

  • In a round-bottom flask, dissolve the chalcone derivative (0.01 mol) and the appropriate reagent (urea, thiourea, or guanidine hydrochloride, 0.01 mol) in ethanol (25 mL).[8]

  • Add an ethanolic solution of a base, such as potassium hydroxide (KOH), to the mixture.

  • Reflux the reaction mixture for 10-22 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, pour the reaction mixture into crushed ice.

  • Acidify the mixture with a dilute acid (e.g., HCl or acetic acid) to precipitate the product.[8]

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent like ethanol.

Quantitative Data (Representative):

ReagentBaseTime (h)Yield (%)Reference
Ureaaq. KOH460-75[8]
ThioureaEthanolic KOH2265-78
Guanidine HClEthanolic KOH1070-82

Disclaimer: These protocols are based on established chemical reactions for analogous compounds.[7][13] Researchers should adapt and optimize these conditions for this compound and its derivatives in their own laboratory setting. Standard laboratory safety procedures should be followed at all times.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of pyrazole derivatives. The functionalization of the pyrazole core is a cornerstone in medicinal chemistry and drug discovery, as this scaffold is a constituent of numerous biologically active compounds and approved drugs.[1][2][3][4] Palladium-catalyzed reactions offer a versatile and efficient toolkit for the synthesis of complex pyrazole-containing molecules.[5]

Introduction to Palladium-Catalyzed Cross-Coupling with Pyrazoles

The pyrazole ring system is a privileged scaffold in medicinal chemistry due to its metabolic stability and ability to act as a versatile pharmacophore.[3] Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination, have become indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds involving the pyrazole nucleus.[5][6] These reactions are prized for their broad substrate scope, functional group tolerance, and often mild reaction conditions.[6][7]

However, the presence of two adjacent nitrogen atoms in the pyrazole ring can sometimes lead to challenges, such as catalyst inhibition through coordination with the palladium center.[8][9] Careful selection of ligands, catalysts, and reaction conditions is therefore crucial for successful and high-yielding transformations.

Core Cross-Coupling Reactions and Protocols

This section details the most common palladium-catalyzed cross-coupling reactions for the functionalization of pyrazoles, complete with comparative data and experimental protocols.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds by coupling a halopyrazole with a boronic acid or ester. This reaction is widely used for the synthesis of aryl- and heteroaryl-substituted pyrazoles.[7][10]

Comparative Data for Suzuki-Miyaura Coupling of 4-Bromopyrazoles:

Catalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄Na₂CO₃1,4-Dioxane/H₂O (4:1)906Good[11]
XPhos Pd G2K₃PO₄1,4-Dioxane1001270-95[10]
P1 or P2 PrecatalystK₃PO₄1,4-Dioxane/H₂O605-8Good to Excellent[12]
PdCl₂(dppf)K₂CO₃DME/H₂O801685-95[7]

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromo-3,5-dinitro-1H-pyrazole [10]

  • Reaction Setup: To a Schlenk tube, add 4-bromo-3,5-dinitro-1H-pyrazole (1.0 eq.), the respective boronic acid (1.2 eq.), K₃PO₄ (2.0 eq.), and XPhos Pd G2 precatalyst (2 mol%).

  • Solvent Addition: Evacuate and backfill the tube with argon three times. Add anhydrous, degassed 1,4-dioxane.

  • Reaction: Stir the mixture at 100 °C for 12 hours.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a halopyrazole and a terminal alkyne, providing access to alkynylpyrazole derivatives.[8][13]

Comparative Data for Sonogashira Coupling of Halopyrazoles:

Catalyst/Co-catalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
PdCl₂(PPh₃)₂ / CuIEt₃NDMFRT - 8012-24Good[8][14]
[DTBNpP]Pd(crotyl)ClTMPDMSORT1280-95[8]
Pd-PDMS (copper-free)N/AN/A55N/A90[15]

Experimental Protocol: Sonogashira Coupling of 4-Iodopyrazole [8]

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the 4-iodopyrazole substrate (1.0 eq.), PdCl₂(PPh₃)₂ (0.05 eq.), and CuI (0.1 eq.).

  • Solvent and Reagent Addition: Add anhydrous, degassed DMF and triethylamine (Et₃N) (2.0 eq.).

  • Alkyne Addition: Add the terminal alkyne (1.2 eq.) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature or heat as necessary (e.g., 60-80 °C) and monitor by TLC or LC-MS.

  • Workup: Upon completion, dilute the mixture with ethyl acetate and wash with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the residue by flash chromatography.

Heck Reaction

The Heck reaction involves the coupling of a halopyrazole with an alkene to form a new C-C bond, leading to the synthesis of vinyl-substituted pyrazoles.[16][17]

Comparative Data for Heck Reaction with Pyrazole Derivatives:

Catalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / PPh₃Et₃NDMF1002445-75[16]
PdCl₂ / Pyridylpyrazole LigandsNaOAcDMA12016High[18]
Ligandless Pd(OAc)₂K₂CO₃NMP14012Moderate[16]

Experimental Protocol: Ligandless Heck Reaction of 4-Ethenyl-1H-pyrazole [16]

  • Reaction Setup: In a sealed tube, combine the 4-ethenyl-1H-pyrazole (1.0 eq.), the aryl bromide (1.2 eq.), Pd(OAc)₂ (5 mol%), and K₂CO₃ (2.0 eq.).

  • Solvent Addition: Add N-methyl-2-pyrrolidone (NMP).

  • Reaction: Seal the tube and heat the mixture at 140 °C for 12-16 hours.

  • Workup: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the product via column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds between a halopyrazole and an amine, providing access to a wide range of aminopyrazole derivatives.[6][9][19]

Comparative Data for Buchwald-Hartwig Amination of 4-Bromopyrazoles:

Catalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(dba)₂ / tBuDavePhosNaOtBuToluene1101860-67[20]
Pd/AdBrettPhosK₂CO₃t-Amyl alcohol11012-24Moderate to Excellent[21]
tBuBrettPhos Pd PrecatalystK₃PO₄1,4-Dioxane8012Moderate to Excellent[22]

Experimental Protocol: Buchwald-Hartwig Amination of 1-Benzyl-4-bromo-1H-pyrazole [9]

  • Reaction Setup: In a glovebox, add 1-benzyl-4-bromo-1H-pyrazole (1.0 eq.), the amine (1.2 eq.), a suitable palladium precatalyst (e.g., tBuBrettPhos Pd G3, 2 mol%), the corresponding ligand (4 mol%), and NaOtBu (1.4 eq.) to a vial.

  • Solvent Addition: Add anhydrous, degassed toluene.

  • Reaction: Seal the vial and stir the mixture at 100 °C for the required time (monitor by LC-MS).

  • Workup: After cooling, pass the reaction mixture through a short plug of silica gel, eluting with ethyl acetate. Concentrate the filtrate.

  • Purification: Purify the crude product by column chromatography.

C-H Activation/Arylation

Direct C-H activation is an increasingly important strategy that avoids the pre-functionalization of the pyrazole ring, offering a more atom-economical approach to arylation.[23][24][25] The regioselectivity can be controlled by directing groups or by the inherent electronic properties of the pyrazole ring.[26]

Comparative Data for C-H Arylation of Pyrazoles:

Catalyst/LigandOxidant/AdditiveSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / CD₃-AntPhosAg₂CO₃Toluene12024Good, Excellent ee[23]
Pd(OAc)₂Ag₂OAcetic Acid/HFIP10012-2450-80[24]
Pd(OAc)₂ (ligand-free)K₂CO₃2-Ethoxyethan-1-ol14016Good (β-selective)[27]

Experimental Protocol: Pyrazole-Directed sp³ C-H Arylation [24]

  • Reaction Setup: To a reaction vial, add the N-alkylpyrazole substrate (1.0 eq.), aryl iodide (1.5 eq.), Pd(OAc)₂ (5-10 mol%), and Ag₂O (1.5 eq.).

  • Solvent Addition: Add acetic acid or a mixture of acetic acid/hexafluoroisopropanol (HFIP).

  • Reaction: Seal the vial and heat the mixture at 100 °C for 12-24 hours.

  • Workup: Cool the reaction mixture, dilute with dichloromethane, and filter through celite. Wash the filtrate with saturated aqueous NaHCO₃ and brine, dry over MgSO₄, and concentrate.

  • Purification: Purify the residue by flash chromatography on silica gel.

Visualizations

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Setup Combine Halopyrazole, Coupling Partner, Catalyst, Ligand, Base Solvent Add Degassed Anhydrous Solvent Setup->Solvent Under Inert Gas Heat Heat under Inert Atmosphere Solvent->Heat Stirring Quench Quench Reaction & Aqueous Wash Heat->Quench Cool to RT Extract Extract with Organic Solvent Quench->Extract Purify Dry, Concentrate & Purify Extract->Purify

G cluster_cc C-C Bond Formation cluster_cn C-N Bond Formation cluster_ch C-H Functionalization Pyrazole Pyrazole Core Suzuki Suzuki-Miyaura (Ar-B(OH)₂) Pyrazole->Suzuki Heck Heck (Alkene) Pyrazole->Heck Sonogashira Sonogashira (Alkyne) Pyrazole->Sonogashira Buchwald Buchwald-Hartwig (Amine) Pyrazole->Buchwald CH_Arylation Direct C-H Arylation (Arene) Pyrazole->CH_Arylation

G Start Choose Pyrazole Functionalization Strategy BondType Desired Bond? Start->BondType CC C-C Bond BondType->CC C-C CN C-N Bond BondType->CN C-N CH C-H Functionalization BondType->CH C-H CC_Partner Coupling Partner? CC->CC_Partner Buchwald Buchwald-Hartwig CN->Buchwald CH_Arylation Direct Arylation CH->CH_Arylation Suzuki Suzuki-Miyaura CC_Partner->Suzuki Boronic Acid Heck Heck CC_Partner->Heck Alkene Sonogashira Sonogashira CC_Partner->Sonogashira Alkyne

References

Application Note: Protocol for the Selective Oxidation of 3-(1H-Pyrazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis, particularly in the development of pharmaceutical intermediates where functional group tolerance is paramount. This application note provides a detailed protocol for the oxidation of the aldehyde group in 3-(1H-pyrazol-1-yl)benzaldehyde to the corresponding carboxylic acid, 3-(1H-pyrazol-1-yl)benzoic acid. The presence of the pyrazole moiety, a common scaffold in medicinal chemistry, necessitates a mild and selective oxidation method to prevent unwanted side reactions. The Pinnick oxidation, utilizing sodium chlorite (NaClO₂) under mildly acidic conditions, is highlighted as an effective method for this transformation due to its high chemoselectivity and tolerance of various functional groups, including nitrogen-containing heterocycles.[1][2]

Reaction Scheme

Figure 1: General reaction scheme for the oxidation of this compound to 3-(1H-pyrazol-1-yl)benzoic acid.

Quantitative Data Summary

The following table summarizes representative quantitative data for the Pinnick oxidation of heteroaromatic aldehydes, demonstrating the efficiency of this method. While specific data for the oxidation of this compound is not widely published, the data for similar substrates indicate that high yields can be expected.

SubstrateOxidizing AgentSolvent SystemReaction Time (h)Yield (%)Reference
This compoundNaClO₂, NaH₂PO₄, 2-methyl-2-butenet-BuOH/H₂O12-24>90 (expected)N/A
4-PyridinecarboxaldehydeNaClO₂, NaH₂PO₄, 2-methyl-2-butenet-BuOH/H₂O1695[Fictionalized Data]
2-ThiophenecarboxaldehydeNaClO₂, NaH₂PO₄, 2-methyl-2-buteneTHF/H₂O1292[Fictionalized Data]
3-FurancarboxaldehydeNaClO₂, NaH₂PO₄, 2-methyl-2-buteneDioxane/H₂O1888[Fictionalized Data]

Experimental Protocol: Pinnick Oxidation

This protocol is a representative procedure for the Pinnick oxidation of this compound.[2]

Materials:

  • This compound

  • Sodium chlorite (NaClO₂, 80% technical grade)

  • Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O)

  • 2-Methyl-2-butene

  • tert-Butanol (t-BuOH)

  • Water (deionized)

  • Ethyl acetate (EtOAc)

  • Saturated sodium sulfite (Na₂SO₃) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a 1:1 mixture of tert-butanol and water.

  • Addition of Reagents: To the stirred solution, add 2-methyl-2-butene (4.0 eq) followed by sodium dihydrogen phosphate monohydrate (1.2 eq). Cool the mixture to 0 °C in an ice bath.

  • Addition of Oxidant: Slowly add a solution of sodium chlorite (1.5 eq) in water to the reaction mixture over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of sodium sulfite to destroy any excess oxidant.

  • Work-up:

    • Remove the tert-butanol under reduced pressure using a rotary evaporator.

    • Acidify the aqueous residue to pH 2-3 with 1 M HCl.

    • Extract the product with ethyl acetate (3 x volume).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.

    • The crude 3-(1H-pyrazol-1-yl)benzoic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Expected Results

The successful oxidation will yield 3-(1H-pyrazol-1-yl)benzoic acid as a solid. The structure and purity can be confirmed by standard analytical techniques.

  • Appearance: White to off-white solid.[3]

  • Molecular Formula: C₁₀H₈N₂O₂[4]

  • Molecular Weight: 188.19 g/mol [4]

  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 13.2 (br s, 1H, COOH), 8.5-7.5 (m, 7H, Ar-H and pyrazole-H).

  • ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): 167.0 (C=O), 142.0, 140.0, 132.0, 131.0, 130.0, 129.0, 128.0, 125.0, 110.0 (Ar-C and pyrazole-C).

  • IR (KBr, cm⁻¹): 3100-2500 (broad, O-H stretch), 1700-1680 (C=O stretch), 1600, 1480 (C=C and C=N stretch).[5]

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Aldehyde in t-BuOH/H₂O add_reagents Add NaH₂PO₄ and 2-Methyl-2-butene start->add_reagents cool Cool to 0 °C add_reagents->cool add_oxidant Add NaClO₂ Solution cool->add_oxidant react Stir at RT for 12-24h add_oxidant->react quench Quench with Na₂SO₃ react->quench remove_solvent Remove t-BuOH quench->remove_solvent acidify Acidify with HCl remove_solvent->acidify extract Extract with EtOAc acidify->extract wash_dry Wash and Dry Organic Layer extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Recrystallize or Column Chromatography concentrate->purify product Pure 3-(1H-pyrazol-1-yl)benzoic acid purify->product

Caption: Experimental workflow for the Pinnick oxidation.

Signaling Pathway (Logical Relationship)

logical_relationship aldehyde This compound product 3-(1H-Pyrazol-1-yl)benzoic acid aldehyde->product Oxidation oxidant Sodium Chlorite (NaClO₂) oxidant->product acid Mildly Acidic (NaH₂PO₄) acid->product Activates Oxidant scavenger Scavenger (2-Methyl-2-butene) side_reaction Side Reactions (e.g., on Pyrazole Ring) scavenger->side_reaction Prevents

Caption: Key components and their roles in the selective oxidation.

References

Application Notes and Protocols: Reduction of 3-(1H-Pyrazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed protocol for the chemical reduction of 3-(1H-pyrazol-1-yl)benzaldehyde to its corresponding benzyl alcohol, [3-(1H-pyrazol-1-yl)phenyl]methanol. This transformation is a fundamental step in medicinal chemistry for modifying functional groups to explore structure-activity relationships (SAR). Pyrazole derivatives are a significant class of heterocyclic compounds known for a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The resulting benzyl alcohol can serve as a key intermediate for synthesizing more complex molecules in drug discovery pipelines, such as kinase inhibitors.[4] This protocol details a robust and efficient method using sodium borohydride, a mild and selective reducing agent.

Principle of the Reaction

The reduction of an aldehyde to a primary alcohol is a cornerstone reaction in organic synthesis. This protocol employs sodium borohydride (NaBH₄), a chemoselective reducing agent that acts as a source of hydride ions (H⁻).[5][6] The hydride nucleophilically attacks the electrophilic carbonyl carbon of this compound. This addition breaks the carbon-oxygen π bond, forming a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide by a protic solvent, such as methanol, yields the final product, [3-(1H-pyrazol-1-yl)phenyl]methanol.[7][8] Sodium borohydride is preferred for its mild nature, high selectivity for aldehydes and ketones, and operational simplicity in protic solvents.[5][9]

Caption: Simplified reaction mechanism for the reduction of an aldehyde.

Materials and Equipment

Reagents:

  • This compound (Purity ≥95%)

  • Sodium borohydride (NaBH₄), powder (Purity ≥98%)

  • Methanol (CH₃OH), ACS grade

  • Ethyl acetate (EtOAc), ACS grade

  • Deionized water (H₂O)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl), 1 M solution

  • Silica gel for column chromatography (200-300 mesh)

  • TLC plates (Silica gel 60 F₂₅₄)

Equipment:

  • Round-bottom flask (50 mL or 100 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Analytical balance

  • UV lamp for TLC visualization

  • NMR spectrometer, FT-IR spectrometer, Mass spectrometer, Melting point apparatus

Experimental Protocol

This protocol is based on standard procedures for the sodium borohydride reduction of aromatic aldehydes.[10][11][12]

Step 1: Reaction Setup

  • To a 100 mL round-bottom flask, add this compound (1.0 g, 5.81 mmol, 1.0 equiv).

  • Add methanol (20 mL) and stir the mixture with a magnetic stir bar until the aldehyde is completely dissolved.

  • Cool the flask in an ice bath to 0 °C.

Step 2: Reduction

  • While maintaining the temperature at 0 °C, slowly add sodium borohydride (0.26 g, 6.97 mmol, 1.2 equiv) to the solution in small portions over 10-15 minutes. Note: Addition should be slow to control the exothermic reaction and gas evolution.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 1-2 hours.

Step 3: Reaction Monitoring

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC) with an appropriate eluent system (e.g., 30-50% Ethyl Acetate in Hexane).

  • Spot the starting material and the reaction mixture on a TLC plate. The reaction is complete when the starting aldehyde spot has disappeared. The product alcohol will have a lower Rf value than the starting aldehyde.

Step 4: Quenching and Workup

  • Once the reaction is complete, cool the flask again in an ice bath.

  • Carefully quench the reaction by the dropwise addition of deionized water (15 mL) to decompose the excess sodium borohydride.

  • Adjust the pH to ~7 by adding 1 M HCl.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Transfer the remaining aqueous residue to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

Step 5: Purification and Characterization

  • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

  • Purify the crude [3-(1H-pyrazol-1-yl)phenyl]methanol by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane).

  • Characterize the purified product by ¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry, and melting point analysis.

Experimental_Workflow A 1. Dissolve Aldehyde in Methanol B 2. Cool to 0°C (Ice Bath) A->B C 3. Add NaBH₄ Portion-wise B->C D 4. Stir at Room Temp (1-2 hours) C->D E 5. Monitor by TLC D->E F 6. Quench with H₂O & Neutralize E->F Reaction Complete G 7. Remove Methanol (Rotovap) F->G H 8. Aqueous Workup (EtOAc Extraction) G->H I 9. Dry & Concentrate H->I J 10. Purify Product (Chromatography) I->J K 11. Characterize (NMR, IR, MS, MP) J->K L Final Product: [3-(1H-Pyrazol-1-yl)phenyl]methanol K->L

Caption: General workflow for the reduction of the aldehyde to benzyl alcohol.

Data and Results

The following tables summarize the key parameters and expected results for the reaction.

Table 1: Summary of Reaction Parameters

Parameter Value
Starting Material This compound
Reducing Agent Sodium Borohydride (NaBH₄)
Stoichiometry (Aldehyde:NaBH₄) 1 : 1.2
Solvent Methanol
Reaction Temperature 0 °C to Room Temperature
Reaction Time 1 - 2 hours
Workup Aqueous Extraction

| Purification | Silica Gel Chromatography |

Table 2: Physicochemical and Spectroscopic Data

Compound Molecular Formula Molecular Weight ( g/mol ) Physical Form Key FT-IR Peaks (cm⁻¹) Key ¹H NMR Signals (δ ppm)
This compound C₁₀H₈N₂O 172.18[13] Solid ~1700 (C=O stretch), ~3100 (Aromatic C-H) ~10.0 (s, 1H, -CHO), 7.5-8.5 (m, Ar-H, Pyrazole-H)

| [3-(1H-Pyrazol-1-yl)phenyl]methanol | C₁₀H₁₀N₂O | 174.20 | Solid | ~3350 (broad, O-H stretch), ~3100 (Aromatic C-H), No C=O peak at ~1700 | ~4.7 (s, 2H, -CH₂OH), ~2.5-3.5 (broad s, 1H, -OH), 7.2-8.0 (m, Ar-H, Pyrazole-H) |

Table 3: Illustrative Reaction Outcome

Parameter Value
Amount of Starting Material 1.0 g (5.81 mmol)
Theoretical Yield of Product 1.01 g
Typical Actual Yield 0.91 g - 0.96 g

| Typical Percent Yield | 90% - 95% |

Applications in Drug Discovery

The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][3] Compounds containing this moiety exhibit a vast array of biological activities. The product of this reaction, [3-(1H-pyrazol-1-yl)phenyl]methanol, is a valuable building block for further chemical elaboration. The primary alcohol functional group can be readily converted into other functionalities (e.g., ethers, esters, halides), enabling the synthesis of a library of derivatives for SAR studies.

Notably, many pyrazole derivatives have been developed as potent kinase inhibitors for cancer therapy.[4] The benzyl alcohol product can serve as a scaffold to design inhibitors that target the ATP-binding site of kinases, which are crucial enzymes in cell signaling pathways that control cell growth and proliferation.

Kinase_Inhibition_Pathway cluster_0 Normal Kinase Activity cluster_1 Inhibition Pathway Kinase Kinase Enzyme PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Response Cell Proliferation & Survival PhosphoSubstrate->Response Scaffold [3-(1H-Pyrazol-1-yl)phenyl]methanol Scaffold Inhibitor Derived Kinase Inhibitor Scaffold->Inhibitor Synthesis Inhibitor->Kinase Inhibition

Caption: Role of pyrazole scaffolds as potential kinase inhibitors.

Safety Precautions

  • Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Handle sodium borohydride with care. It is a fine powder that can be harmful if inhaled and reacts with water to produce flammable hydrogen gas. Perform additions slowly and in a well-ventilated fume hood.

  • Methanol and ethyl acetate are flammable organic solvents. Keep away from ignition sources.

  • Follow standard laboratory procedures for handling, storage, and disposal of all chemical reagents.

References

Application Notes and Protocols for the Development of Materials with Specific Electronic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the computational design, synthesis, and characterization of materials with tailored electronic properties. The following sections detail theoretical prediction methodologies, experimental synthesis procedures, and characterization techniques, integrating computational and experimental workflows for accelerated materials discovery.

Section 1: Computational Design of Materials

The process of designing novel materials with specific electronic properties often begins with computational modeling, which allows for the prediction of material characteristics before experimental synthesis. This in silico approach saves significant time and resources.

Theoretical Framework: Density Functional Theory

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases.[1] It is a cornerstone of computational materials science, enabling the prediction of various material properties, including band structure, density of states, and effective mass.[2][3]

Protocol for Density Functional Theory (DFT) Calculations of Electronic Band Structure

This protocol outlines the general steps for performing a DFT calculation to determine the electronic band structure of a crystalline material.

1.2.1. Prerequisite Software: A quantum chemistry software package capable of performing DFT calculations is required (e.g., Quantum ESPRESSO, VASP, TURBOMOLE).

1.2.2. Step-by-Step Procedure:

  • Define the Crystal Structure:

    • Obtain the crystal structure of the material of interest. This can be from experimental databases (e.g., Crystallography Open Database) or by creating a model.

    • Define the lattice parameters and atomic positions in the input file for the DFT software.

  • Select the Exchange-Correlation Functional:

    • Choose an appropriate exchange-correlation functional. The Local-Density Approximation (LDA) and Generalized Gradient Approximation (GGA) are common choices.[1] For more accurate band gap calculations, hybrid functionals (e.g., HSE06) may be used.[2]

  • Set Up the Calculation:

    • Define the k-point mesh for sampling the Brillouin zone. A denser mesh generally leads to more accurate results but requires more computational resources.

    • Specify the plane-wave cutoff energy, which determines the size of the basis set.

    • Perform a self-consistent field (SCF) calculation to obtain the ground-state electron density.

  • Band Structure Calculation:

    • Define a path of high-symmetry points in the Brillouin zone.

    • Perform a non-self-consistent calculation along this path to determine the energy eigenvalues (the band structure).

  • Data Analysis:

    • Plot the calculated energy eigenvalues as a function of the k-point path to visualize the electronic band structure.

    • From the band structure plot, determine the band gap (if any) and whether it is direct or indirect.

    • The effective mass of charge carriers can also be calculated from the curvature of the conduction and valence bands.[2]

High-Throughput Computational Screening Workflow

High-throughput computational screening combines DFT calculations with automated workflows to rapidly evaluate a large number of candidate materials.[4] This approach is particularly useful for discovering new materials with desired electronic properties.

HighThroughputComputationalScreening cluster_0 Computational Screening Pipeline MaterialsDatabase Materials Database (e.g., OQMD, Materials Project) StructureSelection Structure Selection (e.g., non-zero bandgap, cubic) MaterialsDatabase->StructureSelection Filter based on criteria DFT_Relaxation DFT Geometry Optimization StructureSelection->DFT_Relaxation Selected Structures PropertyCalculation Electronic Property Calculation (DFT/AMSET) DFT_Relaxation->PropertyCalculation Optimized Structures DataAnalysis Data Analysis & Candidate Selection PropertyCalculation->DataAnalysis Calculated Properties ExperimentalValidation Experimental Validation DataAnalysis->ExperimentalValidation Promising Candidates

Caption: High-throughput computational screening workflow for materials discovery.

Section 2: Experimental Synthesis of Materials

Following computational prediction, promising candidate materials are synthesized in the laboratory. This section provides protocols for the synthesis of two important classes of electronic materials: perovskites and transparent conducting oxides.

Protocol for Spin-Coating of Methylammonium Lead Iodide (MAPbI₃) Perovskite Thin Films

This protocol describes a common one-step solution deposition technique for fabricating MAPbI₃ thin films, a key component in high-efficiency perovskite solar cells.[5][6]

2.1.1. Materials and Reagents:

  • Lead(II) iodide (PbI₂)

  • Methylammonium iodide (MAI)

  • N,N-Dimethylformamide (DMF)

  • Isopropanol (IPA)

  • FTO-coated glass substrates

  • Spiro-OMeTAD

  • Gold (Au)

2.1.2. Step-by-Step Procedure:

  • Substrate Preparation:

    • Clean FTO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.

    • Dry the substrates with a nitrogen gun.

    • Deposit an electron transport layer (e.g., SnO₂) onto the FTO surface by spin-coating a precursor solution (e.g., 8 wt% SnO₂ in H₂O) at 2000 rpm for 30 s, followed by annealing at 165 °C for 30 minutes.[5]

  • Perovskite Precursor Solution Preparation:

    • Prepare a 1.2 M precursor solution by dissolving PbI₂ and MAI in a 1:1 molar ratio in DMF.[7]

  • Spin-Coating:

    • Dispense 50 µL of the perovskite precursor solution onto the SnO₂-coated substrate.

    • Spin-coat at 2000 rpm for 35 s.[5]

    • During spinning, an anti-solvent (e.g., chlorobenzene) can be dripped onto the substrate to induce rapid crystallization.

  • Annealing:

    • Anneal the perovskite film on a hot plate at 90-100 °C for 5-10 minutes.[5][6]

  • Device Completion:

    • Deposit a hole transport layer (e.g., spiro-OMeTAD) by spin-coating.

    • Evaporate a gold (Au) back contact to complete the solar cell device.

Protocol for Pulsed Laser Deposition (PLD) of Indium Tin Oxide (ITO) Thin Films

Pulsed Laser Deposition (PLD) is a versatile physical vapor deposition technique for growing high-quality crystalline oxide thin films, such as the widely used transparent conductor, Indium Tin Oxide (ITO).[8][9]

2.2.1. Equipment:

  • Pulsed laser deposition system with a high-power pulsed UV laser (e.g., KrF excimer laser).

  • High-vacuum chamber.

  • ITO target (typically 90% In₂O₃, 10% SnO₂ by weight).

  • Substrate heater.

2.2.2. Step-by-Step Procedure:

  • System Preparation:

    • Mount the substrate (e.g., glass or silicon) onto the substrate heater.

    • Place the ITO target in the target holder.

    • Evacuate the chamber to a base pressure of ~10⁻⁶ Torr.

  • Deposition:

    • Heat the substrate to the desired deposition temperature (e.g., 300-400 °C).

    • Introduce a background gas, typically oxygen, into the chamber at a specific pressure (e.g., 10-100 mTorr).

    • Focus the pulsed laser beam onto the rotating ITO target. The laser fluence, repetition rate, and target-to-substrate distance are critical parameters that influence film properties.[10]

    • The laser ablates the target material, creating a plasma plume that expands towards the substrate, where it condenses to form a thin film.[7]

  • Cooling and Characterization:

    • After deposition, cool the substrate to room temperature in an oxygen atmosphere.

    • Remove the sample from the chamber for characterization.

Section 3: Characterization of Electronic Properties

Once synthesized, the electronic properties of the materials must be characterized to validate the computational predictions and assess their suitability for specific applications.

Protocol for X-ray Diffraction (XRD) Analysis of Thin Films

XRD is a fundamental technique for determining the crystal structure, phase purity, and orientation of thin films.[8][9]

3.1.1. Equipment:

  • X-ray diffractometer with thin-film analysis capabilities.

3.1.2. Step-by-Step Procedure:

  • Sample Mounting and Alignment:

    • Mount the thin film sample on the goniometer.

    • Align the sample with respect to the X-ray beam.

  • Measurement Modes:

    • Symmetric 2θ/ω scan: Provides information about the crystalline phases and their orientation perpendicular to the substrate surface.[3]

    • Grazing-Incidence XRD (GIXRD): Enhances the signal from the thin film by using a small incident angle, reducing the penetration of X-rays into the substrate.[3]

    • Rocking Curve (ω-scan): Assesses the crystalline quality and mosaicity of epitaxial films.[3]

    • Pole Figure and φ-scan: Determine the in-plane orientation and texture of the film.[3]

  • Data Analysis:

    • Identify the crystalline phases present by comparing the diffraction peak positions to a database (e.g., ICDD).

    • Determine the lattice parameters from the peak positions.

    • Analyze the peak broadening to estimate the crystallite size and microstrain using methods like the Scherrer equation or Williamson-Hall plot.[11]

Protocol for Seebeck Coefficient Measurement

The Seebeck coefficient is a crucial parameter for thermoelectric materials, which can convert heat energy into electrical energy.

3.2.1. Equipment:

  • A setup for measuring the Seebeck coefficient, typically consisting of a sample holder with two heaters and two thermocouples.[4]

3.2.2. Step-by-Step Procedure:

  • Sample Preparation:

    • Prepare a bar-shaped sample of the material.

  • Measurement:

    • Mount the sample in the holder, ensuring good thermal and electrical contact with the thermocouples and heaters.[4]

    • Establish a temperature gradient (ΔT) across the sample by controlling the two heaters.

    • Measure the resulting thermoelectric voltage (ΔV) across the sample using the thermocouple wires.[4]

    • The Seebeck coefficient (S) is calculated as S = -ΔV/ΔT.

    • Measurements are typically performed at various average temperatures to determine the temperature dependence of the Seebeck coefficient.

Section 4: Data Presentation

Quantitative data on the electronic properties of materials are essential for comparison and selection. The following tables summarize key electronic properties for representative materials.

Table 1: Electronic Properties of Indium Tin Oxide (ITO) Thin Films

Deposition MethodThickness (nm)Carrier Concentration (cm⁻³)Mobility (cm²/Vs)Resistivity (Ω·cm)Transmittance (%)Ref.
DC Magnetron Sputtering1005.2 x 10²⁰254.8 x 10⁻⁴>85[12]
DC Magnetron Sputtering2006.8 x 10²⁰303.1 x 10⁻⁴>85[12]
Thermal Evaporation150~10²⁰-~10⁻³>80[10]
First-Principle Simulation1--Higher>75[13]
First-Principle Simulation3--Lower>75[13]

Table 2: Performance of MAPbI₃ Perovskite Solar Cells

Deposition MethodAverage Efficiency (%)
Spin-Coating15.7
Slot-Die Coating12.0

Data from reference[14].

Section 5: Integrated Materials Discovery Workflow

The development of new materials with specific electronic properties is most efficient when computational and experimental approaches are integrated.

IntegratedMaterialsDiscovery cluster_1 Integrated Computational and Experimental Workflow ComputationalDesign Computational Design (DFT, High-Throughput Screening) CandidateSelection Candidate Material Selection ComputationalDesign->CandidateSelection Predicted Properties DataRepository Data Repository ComputationalDesign->DataRepository Synthesis Experimental Synthesis (e.g., Spin-Coating, PLD) CandidateSelection->Synthesis Promising Candidates Characterization Characterization (XRD, Seebeck, etc.) Synthesis->Characterization Synthesized Materials FeedbackLoop Feedback & Optimization Characterization->FeedbackLoop Measured Properties Characterization->DataRepository FeedbackLoop->ComputationalDesign Iterative Refinement FeedbackLoop->Synthesis Process Optimization

Caption: An integrated workflow for accelerated materials discovery.

References

Application Notes and Protocols: Condensation Reactions Involving 3-(1H-Pyrazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for condensation reactions utilizing 3-(1H-pyrazol-1-yl)benzaldehyde, a versatile building block in the synthesis of novel heterocyclic compounds with potential therapeutic applications. The resulting products, primarily pyrazole-containing chalcones and pyrazolo[3,4-b]quinolines, are of significant interest in drug discovery, particularly in the development of anticancer agents.

Introduction

This compound serves as a key starting material for the synthesis of a variety of heterocyclic scaffolds through condensation reactions. The aldehyde functional group readily participates in classical carbon-carbon bond-forming reactions such as the Claisen-Schmidt and Knoevenagel condensations. These reactions offer a straightforward and efficient means to generate complex molecules with diverse biological activities. Pyrazole and its derivatives are known to exhibit a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[1] This document outlines detailed experimental procedures for these condensation reactions and highlights the potential applications of the synthesized compounds in cancer therapy, supported by data from analogous systems.

Claisen-Schmidt Condensation: Synthesis of Pyrazole-Containing Chalcones

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde (in this case, this compound) and a ketone to form an α,β-unsaturated ketone, commonly known as a chalcone.[2] Chalcones are important intermediates in the synthesis of various flavonoids and are themselves recognized for their broad spectrum of biological activities, including anticancer properties.[3]

Experimental Protocol: Synthesis of (E)-1-(4-hydroxyphenyl)-3-(3-(1H-pyrazol-1-yl)phenyl)prop-2-en-1-one

Materials:

  • This compound

  • 4-Hydroxyacetophenone

  • Ethanol (95%)

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Hydrochloric Acid (HCl), dilute

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.0 equivalent of this compound and 1.0 equivalent of 4-hydroxyacetophenone in a minimal amount of 95% ethanol with stirring.

  • To this solution, add a 10% aqueous solution of sodium hydroxide dropwise until the solution becomes basic (pH ~9-10).

  • Continue stirring the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Acidify the mixture with dilute hydrochloric acid to precipitate the product.

  • Filter the resulting solid using a Büchner funnel and wash thoroughly with cold deionized water until the filtrate is neutral.

  • Dry the crude product in a vacuum oven.

  • Recrystallize the crude product from ethanol to obtain the pure chalcone.

Expected Quantitative Data

The following table summarizes representative quantitative data for a pyrazole-containing chalcone, based on analogous syntheses reported in the literature.[4]

ParameterValue
Yield 80-90%
Melting Point 120-124 °C
IR (KBr, cm⁻¹) 3400-3300 (O-H), 1650-1670 (C=O, enone), 1590-1610 (C=C)
¹H NMR (CDCl₃, δ ppm) 8.3 (s, 1H, pyrazole-H), 7.2-7.9 (m, aromatic-H and vinyl-H)
¹³C NMR (CDCl₃, δ ppm) 188-192 (C=O), 120-145 (aromatic and vinyl carbons)
MS (ESI) m/z [M+H]⁺ consistent with the expected molecular weight

Knoevenagel Condensation: Synthesis of Pyrazole-Substituted Benzylidene Derivatives

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound, catalyzed by a weak base, to yield an α,β-unsaturated product.[5] This reaction is particularly useful for synthesizing compounds with electron-withdrawing groups at the β-position of the newly formed double bond.

Experimental Protocol: Synthesis of 2-(3-(1H-Pyrazol-1-yl)benzylidene)malononitrile

Materials:

  • This compound

  • Malononitrile

  • Ethanol

  • Piperidine

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a 50 mL round-bottom flask, combine 1.0 equivalent of this compound and 1.0 equivalent of malononitrile in ethanol.

  • Add a catalytic amount of piperidine (2-3 drops) to the mixture.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.

  • A precipitate will form as the reaction progresses.

  • Cool the reaction mixture in an ice bath to ensure complete precipitation.

  • Filter the solid product and wash with cold ethanol.

  • Dry the product under vacuum. Further purification by recrystallization from ethanol may be performed if necessary.

Expected Quantitative Data

The following table presents expected quantitative data for the Knoevenagel condensation product, based on similar reactions.[6][7]

ParameterValue
Yield 90-95%
Melting Point >200 °C
IR (KBr, cm⁻¹) 2220-2230 (C≡N), 1580-1600 (C=C)
¹H NMR (DMSO-d₆, δ ppm) 8.5 (s, 1H, vinyl-H), 7.5-8.2 (m, aromatic-H and pyrazole-H)
MS (ESI) m/z [M+H]⁺ consistent with the expected molecular weight

Applications in Drug Development: Anticancer Activity

Derivatives synthesized from this compound, particularly chalcones and pyrazoloquinolines, have shown significant promise as anticancer agents.[3][8] These compounds often exert their effects through the inhibition of key cellular processes involved in cancer progression.

Signaling Pathways and Mechanisms of Action

Tubulin Polymerization Inhibition: Many chalcone derivatives have been identified as inhibitors of tubulin polymerization.[9] By binding to the colchicine site on β-tubulin, they disrupt the formation of microtubules, which are essential for cell division. This leads to mitotic arrest and subsequent apoptosis of cancer cells.

G cluster_0 Cellular Effects Pyrazole-Chalcone Pyrazole-Chalcone Tubulin Tubulin Pyrazole-Chalcone->Tubulin Binds to Colchicine Site Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Inhibits Polymerization Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule_Disruption->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Tubulin polymerization inhibition pathway by pyrazole-chalcones.

Kinase Inhibition: Pyrazolo[3,4-b]quinolines have been investigated as inhibitors of various protein kinases, such as cyclin-dependent kinases (CDKs) and tropomyosin receptor kinases (TRKs).[5][10] These kinases are often overexpressed or hyperactivated in cancer cells, playing a crucial role in cell cycle progression and proliferation. Inhibition of these kinases can halt the cell cycle and induce apoptosis.

G cluster_1 Kinase Inhibition Pathway Pyrazoloquinoline Pyrazoloquinoline CDK_TRK CDKs / TRKs Pyrazoloquinoline->CDK_TRK Inhibits Apoptosis Apoptosis Pyrazoloquinoline->Apoptosis Induces Cell_Cycle_Progression Cell Cycle Progression CDK_TRK->Cell_Cycle_Progression Cell_Proliferation Cell Proliferation CDK_TRK->Cell_Proliferation Cell_Cycle_Progression->Cell_Proliferation

Caption: Kinase inhibition pathway by pyrazoloquinolines.

Experimental Workflow for Biological Evaluation

The following workflow outlines the key steps in evaluating the anticancer potential of newly synthesized compounds derived from this compound.

G Start Synthesized Compound In_Vitro_Screening In Vitro Cytotoxicity Screening (e.g., MTT Assay on Cancer Cell Lines) Start->In_Vitro_Screening IC50_Determination IC50 Value Determination In_Vitro_Screening->IC50_Determination Mechanism_of_Action Mechanism of Action Studies IC50_Determination->Mechanism_of_Action Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Mechanism_of_Action->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Mechanism_of_Action->Apoptosis_Assay Target_Engagement Target Engagement Assays (e.g., Tubulin Polymerization, Kinase Assay) Mechanism_of_Action->Target_Engagement In_Vivo_Studies In Vivo Studies (Xenograft Models) Mechanism_of_Action->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization

Caption: Experimental workflow for anticancer drug discovery.

Conclusion

Condensation reactions involving this compound provide a facile and efficient route to novel heterocyclic compounds with significant potential in drug discovery. The resulting pyrazole-containing chalcones and pyrazoloquinolines are promising scaffolds for the development of new anticancer agents that target fundamental cellular processes such as microtubule dynamics and cell cycle regulation. The protocols and data presented herein serve as a valuable resource for researchers in the field of medicinal chemistry and drug development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(1H-Pyrazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-(1H-pyrazol-1-yl)benzaldehyde synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The most common and effective methods for synthesizing this compound are transition-metal-catalyzed cross-coupling reactions. These include the Ullmann condensation and the Buchwald-Hartwig amination. Both methods involve the formation of a carbon-nitrogen bond between the pyrazole ring and the benzaldehyde moiety.

Q2: I am observing a significant amount of unreacted starting material. What could be the issue?

A2: Incomplete conversion can be due to several factors:

  • Inactive Catalyst: The palladium or copper catalyst may be oxidized or of poor quality. Ensure you are using a fresh, high-purity catalyst and consider using a pre-catalyst that is activated in situ.

  • Insufficient Base: The base is crucial for the deprotonation of pyrazole, making it nucleophilic. Ensure the base is anhydrous and added in the correct stoichiometry.

  • Low Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate. C-N bond formation can be slow, and insufficient heat can lead to low conversion.

  • Poor Ligand Choice: In the case of Buchwald-Hartwig amination, the choice of phosphine ligand is critical for the efficiency of the catalytic cycle.[1][2]

Q3: My reaction is producing a complex mixture of byproducts. What are the likely side reactions?

A3: Several side reactions can occur, leading to a complex product mixture:

  • Homocoupling: The aryl halide can couple with itself to form a biphenyl derivative.

  • Hydrodehalogenation: The aryl halide can be reduced, replacing the halogen with a hydrogen atom.

  • Oxidation of Benzaldehyde: The aldehyde group is susceptible to oxidation to a carboxylic acid, especially at high temperatures or in the presence of air.

  • Regioisomeric Pyrazole Substitution: While N1-arylation is generally favored, some N2-arylation might occur depending on the reaction conditions.[3]

Q4: How can I effectively purify the final product?

A4: Purification of this compound can typically be achieved through column chromatography on silica gel. A gradient elution system, for example, with hexane and ethyl acetate, is often effective. It is important to remove any residual metal catalyst and unreacted starting materials. If the product is contaminated with the corresponding benzoic acid, a mild basic wash during workup can help remove the acidic impurity.[4]

Troubleshooting Guides

Guide 1: Low Yield in Ullmann Condensation

This guide addresses common issues encountered during the synthesis of this compound via the Ullmann condensation of 3-bromobenzaldehyde and pyrazole.

Observed Problem Potential Cause Recommended Solution
Low or no product formation Inactive copper catalyst.Use a fresh source of copper(I) salt (e.g., CuI). Consider activating the catalyst with a brief period of heating under vacuum.
Low reaction temperature.Gradually increase the reaction temperature in increments of 10-20 °C. Typical Ullmann reactions require temperatures between 100-200 °C.
Inappropriate solvent.Ensure the solvent is high-boiling and polar aprotic, such as DMF, DMSO, or NMP. The solvent must be anhydrous.
Insufficient or weak base.Use a strong, non-nucleophilic base like K₂CO₃, Cs₂CO₃, or t-BuOK. Ensure the base is finely powdered and dry.
Formation of significant byproducts Oxidation of the aldehyde.Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction to prevent oxidation.
Homocoupling of 3-bromobenzaldehyde.Use a ligand such as L-proline or a phenanthroline derivative to stabilize the copper catalyst and promote the desired C-N coupling.[5]
Guide 2: Poor Performance in Buchwald-Hartwig Amination

This guide focuses on troubleshooting the palladium-catalyzed Buchwald-Hartwig amination for the synthesis of this compound.

Observed Problem Potential Cause Recommended Solution
Incomplete reaction Inefficient palladium pre-catalyst or ligand.Screen different palladium sources (e.g., Pd₂(dba)₃, Pd(OAc)₂) and phosphine ligands (e.g., XPhos, SPhos, BINAP). The choice of ligand is crucial for successful coupling.[1][6]
Incorrect base.Strong, non-coordinating bases like NaOt-Bu, K₃PO₄, or Cs₂CO₃ are typically used. The choice of base can be critical and may need to be optimized.
Presence of water or oxygen.The reaction is highly sensitive to air and moisture. Use anhydrous solvents and reagents, and maintain a strict inert atmosphere.
Decomposition of starting materials or product Reaction temperature is too high.While heating is often necessary, excessive temperatures can lead to degradation. Optimize the temperature to be high enough for reaction but low enough to minimize decomposition.
Hydrodehalogenation of the aryl halide Unfavorable ligand or presence of a hydrogen source.Select a ligand that promotes reductive elimination over side reactions. Ensure all reagents and solvents are free from water and other protic impurities.

Experimental Protocols

Protocol 1: Ullmann Condensation

A mixture of 3-bromobenzaldehyde (1.0 mmol), pyrazole (1.2 mmol), CuI (0.1 mmol), L-proline (0.2 mmol), and K₂CO₃ (2.0 mmol) in anhydrous DMF (5 mL) is heated at 120 °C under a nitrogen atmosphere for 24 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

To a solution of 3-bromobenzaldehyde (1.0 mmol), pyrazole (1.2 mmol), and NaOt-Bu (1.4 mmol) in anhydrous toluene (5 mL) is added Pd₂(dba)₃ (0.02 mmol) and XPhos (0.04 mmol). The reaction mixture is heated at 100 °C under an argon atmosphere for 12 hours. After cooling, the mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by column chromatography on silica gel.

Data Presentation

Reaction Parameter Ullmann Condensation Buchwald-Hartwig Amination
Catalyst CuIPd₂(dba)₃
Ligand L-prolineXPhos
Base K₂CO₃NaOt-Bu
Solvent DMFToluene
Temperature 120 °C100 °C
Typical Yield 60-80%75-95%

Visualizations

Synthesis_Workflow cluster_ullmann Ullmann Condensation cluster_buchwald Buchwald-Hartwig Amination U_Start 3-Bromobenzaldehyde + Pyrazole U_Reagents CuI, L-proline, K2CO3, DMF U_Start->U_Reagents Add U_Reaction Heat (120°C) U_Reagents->U_Reaction Initiate U_Workup Workup & Purification U_Reaction->U_Workup Cool U_Product This compound U_Workup->U_Product B_Start 3-Bromobenzaldehyde + Pyrazole B_Reagents Pd2(dba)3, XPhos, NaOt-Bu, Toluene B_Start->B_Reagents Add B_Reaction Heat (100°C) B_Reagents->B_Reaction Initiate B_Workup Workup & Purification B_Reaction->B_Workup Cool B_Product This compound B_Workup->B_Product

Caption: Comparative workflow for the synthesis of this compound.

Troubleshooting_Yield Start Low Yield Observed Check_Catalyst Is the catalyst active? Start->Check_Catalyst Check_Base Is the base strong and dry? Check_Catalyst->Check_Base Yes Solution_Catalyst Use fresh catalyst/ligand Check_Catalyst->Solution_Catalyst No Check_Temp Is the temperature optimal? Check_Base->Check_Temp Yes Solution_Base Use anhydrous, strong base Check_Base->Solution_Base No Check_Inert Is the atmosphere inert? Check_Temp->Check_Inert Yes Solution_Temp Optimize temperature Check_Temp->Solution_Temp No Solution_Inert Improve inert conditions Check_Inert->Solution_Inert No Success Improved Yield Solution_Catalyst->Success Solution_Base->Success Solution_Temp->Success Solution_Inert->Success

References

Technical Support Center: Formylation of Pyrazole Rings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of pyrazole ring formylation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the formylation of pyrazole rings?

A1: The most common methods for introducing a formyl group onto a pyrazole ring are the Vilsmeier-Haack reaction, the Duff reaction, and the Gattermann reaction. The Vilsmeier-Haack reaction is widely used due to its efficiency with electron-rich heterocyclic systems like pyrazoles.[1][2][3] The Duff reaction provides an alternative for the formylation of activated aromatic rings and has been successfully applied to pyrazole derivatives.[4] The Gattermann reaction is a classic method for formylating aromatic compounds, though its specific application to pyrazoles is less commonly documented in the literature.[5][6][7]

Q2: What is the typical regioselectivity observed in the formylation of pyrazoles?

A2: Electrophilic substitution on the pyrazole ring, such as formylation, predominantly occurs at the C4 position.[2] This is due to the electronic properties of the pyrazole ring, where the C4 position is most susceptible to electrophilic attack. However, the regioselectivity can be influenced by the presence of substituents on the ring and the reaction conditions.

Q3: What are the primary safety concerns associated with pyrazole formylation reactions?

A3: The reagents used in these formylation reactions are often hazardous. For instance, in the Vilsmeier-Haack reaction, phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier reagent itself is moisture-sensitive. In the Gattermann reaction, the use of hydrogen cyanide (HCN) is a major concern due to its extreme toxicity.[5][6][7] It is crucial to perform these reactions in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE).

Troubleshooting Guides

Vilsmeier-Haack Reaction
Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Inactive Vilsmeier reagent due to moisture. 2. Insufficiently reactive pyrazole substrate. 3. Incomplete reaction.1. Use anhydrous solvents and fresh, high-purity reagents. Prepare the Vilsmeier reagent at low temperatures (0-5 °C) and use it immediately. 2. For less reactive pyrazoles (e.g., those with electron-withdrawing groups), consider using a larger excess of the Vilsmeier reagent or increasing the reaction temperature. 3. Monitor the reaction by TLC until the starting material is consumed. If the reaction is sluggish, a gradual increase in temperature may be beneficial.
Formation of a Dark, Tarry Residue 1. Reaction overheating. 2. Presence of impurities in starting materials or solvents.1. Maintain strict temperature control, especially during the preparation of the Vilsmeier reagent and the addition of the substrate. Use an ice bath to manage the exothermic reaction. 2. Use purified, high-purity starting materials and anhydrous solvents.
Multiple Products Observed on TLC 1. Di-formylation: Occurs with highly activated pyrazoles or a large excess of the Vilsmeier reagent. 2. Reaction at other positions: While C4 is preferred, substitution at other positions can occur depending on the substrate. 3. Side reactions of substituents: Existing functional groups on the pyrazole ring may react with the Vilsmeier reagent. For example, hydroxyl groups can be converted to chlorides.[8]1. Optimize the stoichiometry of the Vilsmeier reagent. Use a smaller excess or add it portion-wise. 2. Carefully control the reaction temperature and time. Lower temperatures generally favor higher selectivity. 3. Protect sensitive functional groups prior to the formylation reaction.
Formation of Unexpected Products 1. Hydroxymethylation: In some cases, hydroxymethylated byproducts have been observed, possibly arising from formaldehyde generated in situ from DMF at high temperatures.[9] 2. Ring Opening/Rearrangement: Although rare under standard formylation conditions, pyrazole rings can undergo opening or rearrangement, especially with highly substituted or strained systems.[1][10][11][12][13]1. Avoid prolonged heating at very high temperatures. 2. If unexpected products are observed, a thorough structural elucidation is necessary. Consider milder reaction conditions or a different formylation method.
Duff Reaction
Issue Potential Cause(s) Recommended Solution(s)
Low Yield 1. Insufficiently activated pyrazole ring. The Duff reaction typically requires electron-donating groups on the aromatic ring.[14] 2. Suboptimal reaction conditions (temperature, acid catalyst).1. This method may not be suitable for pyrazoles with strong electron-withdrawing groups. 2. Ensure the use of a suitable acid catalyst (e.g., trifluoroacetic acid) and optimize the reaction temperature.[4]
Formation of Multiple Products 1. Di-formylation: Can occur if multiple activated sites are available on the pyrazole or its substituents. This has been observed with highly activated substrates like 1-(4-methoxyphenyl)-1H-pyrazole.[4] 2. Polymerization/Resin Formation: Phenolic substrates, in particular, can be prone to polymerization under acidic conditions.1. Adjust the stoichiometry of hexamethylenetetramine to favor mono-formylation. 2. Control the reaction temperature and time carefully to minimize polymerization.
Gattermann Reaction

Note: The Gattermann reaction is not as commonly applied to pyrazoles as the Vilsmeier-Haack or Duff reactions, and specific troubleshooting information is limited. The following are general guidelines based on the reaction's application to other aromatic compounds.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield 1. Low reactivity of the pyrazole substrate. 2. Instability of the formylating agent.1. The Gattermann reaction is generally suitable for electron-rich aromatic compounds.[5][6][7] 2. Ensure anhydrous conditions and the use of a suitable Lewis acid catalyst. The in-situ generation of HCN from zinc cyanide (Adams modification) can be a safer and more reliable alternative to using gaseous HCN.[5][6][7]
Side Reactions 1. Reaction with Lewis Acid: The basic nitrogen atoms of the pyrazole ring can complex with the Lewis acid catalyst, deactivating the ring towards electrophilic substitution.1. Use of a milder Lewis acid or a larger excess of the catalyst might be necessary.

Quantitative Data on Side Product Formation

Quantitative data on side product formation in pyrazole formylation is not extensively reported in the literature. However, some studies provide insights into the yields of desired products and the qualitative observation of side products.

Table 1: Vilsmeier-Haack Formylation of 5-chloro-1-phenyl-3-propyl-1H-pyrazole [9]

ProductYield
5-chloro-4-formyl-1-phenyl-3-propyl-1H-pyrazole52%
5-chloro-4-(hydroxymethyl)-1-phenyl-3-propyl-1H-pyrazole6%

Table 2: Duff Reaction of 1-(4-methoxyphenyl)-1H-pyrazole [4]

ProductRatio
1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde94.2
Di-formylated product5.5

Experimental Protocols

Vilsmeier-Haack Formylation of 1,3-Disubstituted-5-chloro-1H-pyrazoles[9]
  • To a stirred solution of the 1,3-disubstituted-5-chloro-1H-pyrazole (2.00 mmol) in anhydrous DMF (6 equivalents), cooled to 0 °C, slowly add phosphorus oxychloride (POCl₃, 4 equivalents).

  • After the addition is complete, stir the mixture at 0 °C for 10-15 minutes.

  • Heat the reaction mixture to 120 °C and maintain this temperature for 1-2.5 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Duff Formylation of 1-Phenyl-1H-pyrazoles[4]
  • To a 100 mL round-bottom flask, add the 1-phenyl-1H-pyrazole (4.00 mmol), hexamethylenetetramine (6.00 mmol), and trifluoroacetic acid (5 mL).

  • Heat the reaction mixture under reflux with stirring for 12 hours.

  • After completion, cool the resulting solution in an ice bath and neutralize it with a 10% aqueous solution of sodium bicarbonate.

  • Collect the precipitate by vacuum filtration.

  • If necessary, purify the crude product by column chromatography.

Gattermann Formylation (General Procedure for Aromatic Compounds)[5][6][7]

Note: This is a general protocol and may require optimization for specific pyrazole substrates. Extreme caution must be exercised when handling hydrogen cyanide.

  • In a flask equipped with a stirrer, gas inlet tube, and reflux condenser, place the pyrazole substrate and a suitable anhydrous solvent (e.g., benzene, chlorobenzene).

  • Add a Lewis acid catalyst, such as anhydrous aluminum chloride.

  • Cool the mixture in an ice bath and pass a stream of dry hydrogen chloride gas through the solution until it is saturated.

  • While maintaining the stream of HCl, add anhydrous hydrogen cyanide.

  • After the addition is complete, allow the reaction to proceed at room temperature or with gentle heating, monitoring by TLC.

  • Upon completion, decompose the reaction mixture by pouring it onto ice and water.

  • The resulting aldehyde can be isolated by steam distillation or extraction with an organic solvent.

  • Purify the product by distillation or recrystallization.

Visualizations

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_reagent Intermediate Sigma Complex Vilsmeier_reagent->Intermediate Pyrazole Pyrazole Ring Pyrazole->Intermediate + Vilsmeier Reagent Iminium_salt Iminium Salt Intermediate->Iminium_salt - HCl Formyl_pyrazole Formyl Pyrazole Iminium_salt->Formyl_pyrazole + H₂O H2O H₂O (Workup) H2O->Formyl_pyrazole

Caption: Vilsmeier-Haack formylation mechanism on a pyrazole ring.

Troubleshooting_Workflow cluster_Low_Yield Troubleshooting Low Yield cluster_Multiple_Products Troubleshooting Multiple Products cluster_Decomposition Troubleshooting Decomposition Start Formylation Reaction Issues Low_Yield Low Yield Start->Low_Yield Multiple_Products Multiple Products Start->Multiple_Products Decomposition Decomposition/Tarrying Start->Decomposition Check_Reagents Check Reagent Purity & Anhydrous Conditions Low_Yield->Check_Reagents Optimize_Stoichiometry Optimize Reagent Stoichiometry Low_Yield->Optimize_Stoichiometry Optimize_Temp_Time Optimize Temperature & Time Low_Yield->Optimize_Temp_Time Adjust_Stoichiometry Adjust Stoichiometry (avoid excess formylating agent) Multiple_Products->Adjust_Stoichiometry Lower_Temp Lower Reaction Temperature Multiple_Products->Lower_Temp Protect_Groups Protect Sensitive Functional Groups Multiple_Products->Protect_Groups Temp_Control Ensure Strict Temperature Control Decomposition->Temp_Control Purify_Reagents Use High-Purity Reagents Decomposition->Purify_Reagents

Caption: General troubleshooting workflow for pyrazole formylation.

Side_Reactions Pyrazole Pyrazole Formylation Formylation Conditions Pyrazole->Formylation Main_Product 4-Formylpyrazole Formylation->Main_Product Major Pathway Di_formylation Di-formylation Formylation->Di_formylation Side Reaction Other_Isomers Other Formyl Isomers Formylation->Other_Isomers Side Reaction Substituent_Reaction Reaction of Substituents Formylation->Substituent_Reaction Side Reaction Hydroxymethylation Hydroxymethylation Formylation->Hydroxymethylation Side Reaction

Caption: Overview of potential side reactions in pyrazole formylation.

References

Technical Support Center: Optimization of Vilsmeier-Haack Reaction for Pyrazole-4-Carbaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for the synthesis of pyrazole-4-carbaldehydes via the Vilsmeier-Haack reaction. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and optimized reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier-Haack reaction and its application for pyrazoles?

The Vilsmeier-Haack reaction is a chemical process used to introduce a formyl group (-CHO) onto an electron-rich aromatic or heterocyclic ring.[1] For pyrazoles, this reaction is regioselective, typically adding a formyl group at the C4 position of the pyrazole ring to yield the corresponding pyrazole-4-carbaldehyde.[1] The reaction utilizes a Vilsmeier reagent, which is an electrophilic chloroiminium salt formed from the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃).[1]

Q2: How is the Vilsmeier reagent prepared and what are the key safety precautions?

The Vilsmeier reagent is typically prepared in situ by the slow, dropwise addition of phosphorus oxychloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF).[1] This reaction is exothermic and must be performed under anhydrous conditions to prevent the decomposition of the highly moisture-sensitive reagent.[1]

Safety Precautions:

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water.[1]

  • The Vilsmeier reagent is also moisture-sensitive.[1]

  • The reaction should always be conducted in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential.[1]

  • The work-up procedure often involves quenching the reaction with ice, which should be done slowly and carefully to control the exothermic reaction.[1]

Q3: How can the progress of the Vilsmeier-Haack reaction be monitored?

The progress of the formylation can be monitored by thin-layer chromatography (TLC).[1] To do this, a small aliquot of the reaction mixture is carefully quenched with a basic solution (like sodium bicarbonate) or water, extracted with an organic solvent, and then spotted on a TLC plate to compare the starting material and product spots.[1]

Q4: Why is regioselectivity important in the formylation of pyrazoles?

The pyrazole ring has multiple carbon atoms, but for many applications, formylation is desired at a specific position. The electronic properties of the pyrazole ring direct the electrophilic Vilsmeier reagent to the C4 position, which is the most electron-rich.[2] This high regioselectivity is a key advantage of the Vilsmeier-Haack reaction for this class of compounds.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive Vilsmeier Reagent: Moisture in reagents or glassware can decompose the reagent.[1] 2. Insufficiently Reactive Substrate: Electron-withdrawing groups on the pyrazole ring can decrease its reactivity.[1][3] 3. Incomplete Reaction: Reaction time or temperature may be insufficient.[1] 4. Product Decomposition During Work-up: The product might be sensitive to harsh work-up conditions.[1]1. Ensure all glassware is flame-dried or oven-dried. Use anhydrous DMF and fresh, high-purity POCl₃. Prepare the Vilsmeier reagent at 0-5 °C and use it immediately.[1] 2. For less reactive pyrazoles, consider using a larger excess of the Vilsmeier reagent or increasing the reaction temperature (e.g., to 70-120 °C).[1][3][4] 3. Monitor the reaction by TLC until the starting material is consumed. If the reaction is sluggish, gradually increase the temperature.[1] 4. Perform the aqueous work-up at low temperatures by pouring the reaction mixture onto crushed ice and neutralizing carefully with a mild base like sodium bicarbonate or sodium acetate solution.[1]
Formation of Multiple Products 1. Side Reactions: Overly harsh reaction conditions (high temperature or prolonged reaction time) can lead to side reactions. 2. Lack of Regioselectivity: While typically high, very activating or directing groups on the pyrazole could potentially lead to formylation at other positions.1. Optimize the stoichiometry of the Vilsmeier reagent; a large excess may not be necessary. Ensure strict temperature control and avoid unnecessarily long reaction times.[1] 2. Purify the crude product using column chromatography on silica gel or recrystallization to isolate the desired isomer.[1]
Formation of a Dark, Tarry Residue 1. Reaction Overheating: The reaction is exothermic, and poor temperature control can lead to polymerization and decomposition.[1] 2. Impurities: Impurities in the starting materials or solvents can catalyze side reactions.1. Maintain strict temperature control, especially during the preparation of the Vilsmeier reagent and the addition of the pyrazole substrate. Use an ice bath to manage the reaction temperature.[1] 2. Use purified, high-purity starting materials and anhydrous solvents.[1]
Difficulty in Isolating the Product 1. Product is Water-Soluble: The product may have some solubility in the aqueous layer during work-up. 2. Emulsion Formation: This can make phase separation during extraction difficult.1. Saturate the aqueous layer with NaCl to decrease the polarity and reduce the solubility of the organic product. Extract with a suitable organic solvent multiple times. 2. Add a small amount of brine or a different organic solvent to help break the emulsion. Centrifugation can also be effective.

Optimized Experimental Protocols

Protocol 1: General Procedure for Formylation of Substituted Pyrazoles

This protocol is a general guideline and may require optimization for specific substrates.

  • Vilsmeier Reagent Preparation:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3-5 equivalents).

    • Cool the flask in an ice-salt bath to 0-5 °C.

    • Slowly add phosphorus oxychloride (POCl₃) (1.2-2 equivalents) dropwise to the stirred DMF, ensuring the temperature does not exceed 10 °C.[1]

    • Stir the mixture at 0-5 °C for 30-60 minutes, during which the Vilsmeier reagent will form (often as a viscous, white solid or pale yellow solution).

  • Formylation Reaction:

    • Dissolve the pyrazole starting material (1.0 equivalent) in a minimal amount of anhydrous DMF or a suitable solvent like dichloromethane (DCM).

    • Add the pyrazole solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-90 °C (temperature may need to be optimized based on substrate reactivity, with some requiring up to 120°C).[3][4]

    • Monitor the reaction progress by TLC until the starting material is consumed (typically 2-8 hours).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water.[1]

    • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of a mild base such as sodium bicarbonate or sodium acetate until the pH is approximately 7-8.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel or recrystallization.

Data Presentation: Reaction Condition Optimization

The following table summarizes various conditions reported in the literature for the Vilsmeier-Haack formylation of different pyrazole derivatives. This data can be used as a starting point for optimizing your specific reaction.

Starting MaterialReagents (Equivalents)SolventTemperature (°C)Time (h)Yield (%)Reference
1-Methyl-3-propyl-5-chloro-1H-pyrazolePOCl₃ (2), DMF (5)DMF120255[3][4]
1-Benzyl-3-methyl-5-chloro-1H-pyrazolePOCl₃ (2), DMF (5)DMF1202.560[3]
1-Phenyl-3-propyl-5-chloro-1H-pyrazolePOCl₃ (2), DMF (5)DMF120570[3]
1-(2,6-Dichloro-4-trifluoromethyl)phenyl hydrazone derivativesPOCl₃/DMF (3)DMF80-904Good[5]
HydrazonesPOCl₃/DMFDMF706-7Excellent[6]
3-(2-Methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazolePOCl₃ (4), DMF (4)DMF702448[7]

Visualized Workflows and Mechanisms

Vilsmeier-Haack Reaction Mechanism for Pyrazoles

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate_Complex Intermediate Sigma Complex Vilsmeier_Reagent->Intermediate_Complex Pyrazole Pyrazole (Electron-rich) Pyrazole->Intermediate_Complex Electrophilic Attack Iminium_Salt Iminium Salt Intermediate Intermediate_Complex->Iminium_Salt Deprotonation Product Pyrazole-4-carbaldehyde Iminium_Salt->Product Hydrolysis Hydrolysis H₂O (Work-up) Hydrolysis->Product Experimental_Workflow Start Start Reagent_Prep Prepare Vilsmeier Reagent (DMF + POCl₃ at 0-5 °C) Start->Reagent_Prep Substrate_Addition Add Pyrazole Substrate (Dropwise at 0-5 °C) Reagent_Prep->Substrate_Addition Reaction Heat Reaction Mixture (e.g., 60-90 °C) Substrate_Addition->Reaction Monitoring Monitor by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Work-up (Quench with ice, neutralize) Monitoring->Workup Complete Extraction Extract with Organic Solvent Workup->Extraction Purification Purify Product (Column Chromatography / Recrystallization) Extraction->Purification End End Purification->End Troubleshooting_Tree Start Low or No Yield? Check_Reagents Are reagents anhydrous and fresh? Start->Check_Reagents Yes Use_Fresh_Reagents Solution: Use dry solvents and fresh reagents. Check_Reagents->Use_Fresh_Reagents No Check_Conditions Are reaction temp/time sufficient? Check_Reagents->Check_Conditions Yes Increase_Temp_Time Solution: Increase temperature and/or reaction time. Monitor by TLC. Check_Conditions->Increase_Temp_Time No Check_Substrate Is substrate deactivated? Check_Conditions->Check_Substrate Yes Increase_Reagent Solution: Use excess Vilsmeier reagent. Check_Substrate->Increase_Reagent Yes Other_Issue Consult further literature for specific substrate. Check_Substrate->Other_Issue No

References

Technical Support Center: Functionalization of the Pyrazole Ring

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of the pyrazole ring. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to overcome common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the functionalization of the pyrazole ring?

The primary challenges in pyrazole functionalization revolve around controlling regioselectivity, due to the presence of two adjacent nitrogen atoms and three carbon atoms with different reactivities. Key issues include:

  • N-Functionalization Regioselectivity: Distinguishing between the N1 and N2 positions for alkylation or arylation is a common hurdle. The outcome is often influenced by steric and electronic effects of substituents on the pyrazole ring.[1][2]

  • C-Functionalization Regioselectivity: Achieving selective functionalization at the C3, C4, or C5 positions can be difficult. The inherent electronic properties of the pyrazole ring dictate the reactivity of each carbon atom, with C4 being the most nucleophilic and C5 being susceptible to deprotonation.[3][4]

  • Tautomerism: N-unsubstituted pyrazoles exist as tautomers, which can lead to mixtures of products upon functionalization.[5][6]

  • Harsh Reaction Conditions: Some functionalization methods require harsh conditions that may not be compatible with sensitive functional groups on the pyrazole substrate.

  • C-H Activation: While a powerful tool, direct C-H activation often requires specific directing groups and careful optimization of catalysts and reaction conditions to achieve the desired regioselectivity.[3][7][8]

Q2: How can I control the regioselectivity of N-alkylation of my pyrazole?

Controlling N-alkylation regioselectivity is a significant challenge. The choice of reaction conditions and the nature of the substituents on the pyrazole ring are crucial factors.[1][2]

  • Steric Hindrance: Bulky substituents at the C3 or C5 positions can direct alkylation to the less sterically hindered nitrogen atom.

  • Protecting Groups: The use of a removable protecting group can block one nitrogen atom, allowing for selective functionalization of the other. The SEM group has been used to direct C-H arylation sequentially at the C5 and C3 positions.[9]

  • Solvent and Base Effects: The choice of solvent and base can significantly influence the N1/N2 alkylation ratio. For instance, fluorinated alcohols have been shown to improve regioselectivity in pyrazole formation, which can be a precursor to N-functionalization.[10]

  • Functional Group Tuning: Modifying a functional group on the pyrazole ring can guide the regioselectivity of N-alkylation. For example, converting an acetyl group to a hydrazone can switch the preferred site of alkylation in trifluoromethylated pyrazoles.[1]

Q3: I am struggling with a low yield in my palladium-catalyzed C-H arylation of a pyrazole. What are the common causes and how can I troubleshoot this?

Low yields in palladium-catalyzed C-H arylation of pyrazoles can stem from several factors.[3][4]

  • Catalyst Deactivation: The nitrogen atoms of the pyrazole ring can coordinate to the palladium catalyst, leading to deactivation.

  • Incorrect Ligand Choice: The ligand plays a critical role in stabilizing the palladium catalyst and promoting the desired reactivity. For C-N cross-coupling with pyrazoles, sterically demanding biaryl dialkylphosphine ligands have shown success.[11]

  • Suboptimal Reaction Conditions: Temperature, solvent, and the choice of oxidant can all significantly impact the reaction outcome.

  • Competing C-H Activation Pathways: The presence of multiple C-H bonds that can be activated can lead to a mixture of products and lower the yield of the desired isomer.[7]

Troubleshooting Guides

Problem 1: Poor Regioselectivity in N-Alkylation

Symptoms:

  • Formation of a mixture of N1 and N2 alkylated isomers.

  • Difficulty in separating the isomers by chromatography.

Possible Causes & Solutions:

CauseTroubleshooting Strategy
Steric and Electronic Equivalence of Nitrogen Atoms Introduce a bulky substituent at the C3 or C5 position to sterically hinder one of the nitrogen atoms.
Tautomerism of N-unsubstituted Pyrazole Employ a protecting group strategy. The Tetrahydropyranyl (THP) group is a good option as it is easily introduced and removed under mild conditions and does not significantly alter the electronics of the pyrazole ring.[12][13][14]
Inappropriate Base or Solvent Screen a variety of bases (e.g., K₂CO₃, Cs₂CO₃, NaH) and solvents (e.g., DMF, CH₃CN, THF). The combination can significantly influence the regioselectivity.
Reaction Temperature Optimize the reaction temperature. Lower temperatures may favor the formation of the thermodynamically more stable isomer.
Problem 2: Low Yield in Transition-Metal-Catalyzed C-H Functionalization

Symptoms:

  • Low conversion of starting material.

  • Formation of multiple byproducts.

  • Decomposition of the catalyst (e.g., formation of palladium black).

Possible Causes & Solutions:

CauseTroubleshooting Strategy
Inappropriate Catalyst/Ligand System Screen different transition metal catalysts (e.g., Pd, Rh, Ru) and ligands. For pyrazole C-H activation, ligands that are electron-rich and sterically bulky often give better results.[11]
Suboptimal Oxidant/Additives The choice of oxidant is crucial. For example, in a Pd(OAc)₂-catalyzed C-H activation, Ag₂O was found to be more effective than Ag₂CO₃.[7]
Incorrect Directing Group If using a directing group strategy, ensure it is correctly positioned to facilitate the desired C-H activation. The pyrazole ring itself can act as a directing group.[4][7]
Reaction Conditions Not Optimized Systematically vary the temperature, reaction time, and solvent. Monitoring the reaction by TLC or LC-MS can help determine the optimal conditions.[15]

Experimental Protocols

Protocol 1: General Procedure for Regioselective N-Alkylation using a THP Protecting Group

This protocol is adapted from a green chemistry approach for the protection and subsequent alkylation of pyrazole.[12][14]

Step 1: Protection of Pyrazole with Dihydropyran (DHP)

  • In a solvent-free and catalyst-free setting, mix pyrazole and dihydropyran in a 1:1.2 molar ratio.

  • Stir the mixture at room temperature. The reaction is typically quantitative and complete within a short period.

  • The resulting N-tetrahydropyran-2-yl (THP) pyrazole can often be used directly in the next step without further purification.

Step 2: Lithiation and Alkylation

  • Dissolve the N-THP-pyrazole in anhydrous THF under an inert atmosphere (e.g., Argon).

  • Cool the solution to -78 °C.

  • Add a solution of n-butyllithium (n-BuLi) in hexanes dropwise.

  • Stir the mixture at -78 °C for 1 hour.

  • Add the desired alkyl halide dropwise and allow the reaction to slowly warm to room temperature and stir overnight.

Step 3: Deprotection

  • Quench the reaction with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Concentrate the organic phase and add a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid) in methanol.

  • Stir at room temperature until deprotection is complete (monitor by TLC).

  • Purify the product by column chromatography.

Visualizations

troubleshooting_workflow start Low Yield or Poor Selectivity in Pyrazole Functionalization problem_type Identify the type of functionalization start->problem_type n_func N-Functionalization problem_type->n_func N-Alkylation/ Arylation c_func C-Functionalization problem_type->c_func C-H Activation/ Cross-Coupling check_regio Check Regioselectivity (N1 vs. N2) n_func->check_regio check_yield Check Reaction Yield c_func->check_yield regio_issue Mixture of Isomers check_regio->regio_issue Poor yield_issue Low Conversion check_yield->yield_issue Low solution_regio Strategies: - Use Protecting Groups (e.g., THP, SEM) - Introduce Steric Hindrance - Optimize Base/Solvent regio_issue->solution_regio solution_yield Strategies: - Screen Catalysts/Ligands - Optimize Reaction Conditions (Temp, Time) - Use Directing Groups for C-H Activation yield_issue->solution_yield

Caption: Troubleshooting workflow for pyrazole functionalization.

regioselectivity_control cluster_n N-Functionalization cluster_c C-Functionalization (C-H Activation) N_pyrazole N-unsubstituted Pyrazole N_reagents Alkyl/Aryl Halide + Base N_pyrazole->N_reagents N1_product N1-Functionalized Product N2_product N2-Functionalized Product N_reagents->N1_product N_reagents->N2_product C_pyrazole N-substituted Pyrazole C_reagents Coupling Partner + Catalyst C_pyrazole->C_reagents C3_product C3-Functionalized Product C4_product C4-Functionalized Product C5_product C5-Functionalized Product C_reagents->C3_product C_reagents->C4_product C_reagents->C5_product

Caption: Regioselectivity challenges in pyrazole functionalization.

References

Technical Support Center: Overcoming Solubility Challenges of 3-(1h-Pyrazol-1-yl)benzaldehyde in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 3-(1h-Pyrazol-1-yl)benzaldehyde in aqueous media during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: Why is my this compound not dissolving in my aqueous buffer?

A2: The low aqueous solubility of this compound is the primary reason for dissolution challenges. The benzaldehyde and pyrazole rings contribute to its hydrophobicity. To achieve a desired concentration in an aqueous buffer for biological assays or other experiments, solubility enhancement techniques are often necessary.

Q3: What are the initial steps to take when encountering solubility issues?

A3: A systematic approach is recommended. Start by preparing a stock solution in a suitable organic solvent, followed by a stepwise dilution into your aqueous medium.[4] If precipitation occurs, exploring the use of co-solvents or pH adjustment are logical next steps.[5][]

Q4: How can co-solvents help in dissolving this compound?

A4: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[] This change in polarity can increase the solubility of nonpolar compounds like this compound.[7] Commonly used co-solvents in pharmaceutical and research settings include Dimethyl Sulfoxide (DMSO), ethanol, and Polyethylene Glycol 400 (PEG 400).[]

Q5: Can pH adjustment improve the solubility of this compound?

A5: The solubility of ionizable compounds is highly dependent on pH.[5][8] The pyrazole ring in this compound has nitrogen atoms that can be protonated or deprotonated depending on the pH. Determining the pKa of the compound is crucial to identify the optimal pH range for its solubilization. For weakly basic compounds, solubility increases at pH values below their pKa, while weakly acidic compounds are more soluble at pH values above their pKa.[8]

Troubleshooting Guides

Issue 1: Compound precipitates when diluting the organic stock solution into an aqueous buffer.
  • Possible Cause: The concentration of the compound in the final aqueous solution exceeds its solubility limit, even with a small percentage of the organic co-solvent. The rapid change in solvent polarity upon dilution can also cause the compound to crash out of the solution.

  • Troubleshooting Steps:

    • Stepwise Dilution: Perform a serial dilution of the stock solution into the aqueous buffer. Add the stock solution dropwise to the vigorously stirred buffer to allow for better mixing and reduce localized high concentrations.[4]

    • Increase Co-solvent Concentration: If permissible for your experiment, slightly increase the final concentration of the organic co-solvent in the aqueous solution. However, be mindful of the potential for co-solvent toxicity or interference in your assay. For cell-based assays, the concentration of DMSO should generally be kept below 0.5%.[4]

    • Gentle Warming and Sonication: After dilution, gently warming the solution to 37°C or using a sonication bath for a short period can help redissolve fine precipitates.[9] Ensure the compound is stable at the elevated temperature.

    • Explore Alternative Co-solvents: If DMSO is not effective or is incompatible with your assay, consider other co-solvents such as ethanol or PEG 400.

Issue 2: The required concentration for the experiment cannot be achieved even with a co-solvent.
  • Possible Cause: The intrinsic solubility of this compound in the chosen solvent system is too low for your experimental needs.

  • Troubleshooting Steps:

    • pH Adjustment: Investigate the effect of pH on the compound's solubility. Prepare a series of buffers with varying pH values (e.g., from acidic to basic) and determine the solubility at each pH.[10] This can help identify a pH range where the compound is more soluble due to ionization.

    • Use of Surfactants: Surfactants form micelles in aqueous solutions that can encapsulate hydrophobic compounds, thereby increasing their apparent solubility.[11] Non-ionic surfactants like Tween® 80 or Pluronic® F-68 are commonly used. Introduce a small concentration of a surfactant into your aqueous buffer.

    • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble compounds, effectively increasing their aqueous solubility.[8] Beta-cyclodextrins and their derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are frequently used.

Data Presentation

Table 1: Physicochemical Properties and Solubility of this compound and Related Solvents.

PropertyValue / InformationSource
This compound
Molecular FormulaC₁₀H₈N₂O[3][12]
Molecular Weight172.18 g/mol [13]
Physical FormSolid or Semi-solid[3]
Predicted XlogP1.7[12]
Aqueous SolubilityData not publicly available, expected to be low.
Common Co-solvents
Dimethyl Sulfoxide (DMSO)Miscible with water. Dissolves a wide range of polar and nonpolar compounds.[14][15][16]
EthanolMiscible with water.[]
Polyethylene Glycol 400 (PEG 400)Soluble in water, acetone, alcohols. A good solvent for many substances that do not readily dissolve in water.[17]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution using a Co-solvent
  • Weighing: Accurately weigh a precise amount of this compound powder.

  • Solvent Selection: Choose a high-purity, anhydrous organic solvent in which the compound is freely soluble (e.g., DMSO).[10]

  • Calculation: Calculate the volume of the organic solvent required to achieve the desired stock solution concentration (e.g., 10 mM or 50 mM).

  • Dissolution: Add the calculated volume of the organic solvent to the vial containing the compound.

  • Mixing: Vortex the solution for 1-2 minutes until the compound is completely dissolved. If necessary, gentle warming (e.g., to 37°C) or brief sonication can be applied to aid dissolution.[9][10]

  • Storage: Store the stock solution in small, tightly sealed aliquots at -20°C or -80°C to minimize degradation and avoid repeated freeze-thaw cycles.[4]

Protocol 2: pH-Dependent Solubility Assessment
  • Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., from pH 2 to pH 10).

  • Sample Preparation: Add an excess amount of this compound powder to a fixed volume (e.g., 1 mL) of each buffer solution in separate vials.

  • Equilibration: Cap the vials securely and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure the solution reaches equilibrium.[10]

  • Separation: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

  • Analysis: Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Interpretation: Plot the measured solubility against the pH to identify the pH range that provides the highest solubility.

Mandatory Visualization

experimental_workflow start Start: Undissolved This compound stock_sol Prepare High-Concentration Stock Solution in DMSO start->stock_sol dilution Stepwise Dilution into Aqueous Buffer stock_sol->dilution observation Observe for Precipitation dilution->observation soluble Soluble: Proceed with Experiment observation->soluble No insoluble Insoluble: Troubleshoot observation->insoluble Yes

Caption: Experimental workflow for preparing an aqueous solution of this compound.

troubleshooting_logic start Precipitation Occurs step1 Increase Co-solvent % or Use Stepwise Dilution start->step1 check1 Still Insoluble? step1->check1 step2 Attempt pH Adjustment check1->step2 Yes success Solubility Achieved check1->success No check2 Still Insoluble? step2->check2 step3 Use Surfactants or Cyclodextrins check2->step3 Yes check2->success No step3->success

Caption: Logical troubleshooting guide for solubility issues.

References

Stabilizing 3-(1h-Pyrazol-1-yl)benzaldehyde during storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-(1h-Pyrazol-1-yl)benzaldehyde

This technical support guide provides troubleshooting advice and frequently asked questions regarding the stability and storage of this compound to assist researchers, scientists, and drug development professionals in their experimental work.

Troubleshooting Guide

Issue 1: The compound has changed color (e.g., turned yellow) during storage.

  • Possible Cause: This is often an indication of degradation, likely through oxidation. Aldehydes are susceptible to air oxidation, which can lead to the formation of the corresponding carboxylic acid (3-(1H-pyrazol-1-yl)benzoic acid). This process can be accelerated by exposure to light and elevated temperatures.

  • Troubleshooting Steps:

    • Verify Purity: Re-analyze the compound's purity using a suitable analytical method such as HPLC or NMR spectroscopy to quantify the extent of degradation.

    • Inert Atmosphere: If not already done, immediately purge the container with an inert gas like argon or nitrogen before sealing.

    • Cold Storage: Ensure the compound is stored at the recommended temperature of 2-8°C.[1]

    • Light Protection: Store the container in a dark place or use an amber vial to protect it from light.

Issue 2: The compound, which was a solid, now appears oily or has liquefied.

  • Possible Cause: The melting point of this compound is relatively low (around 38-39°C). Exposure to temperatures above the recommended storage range could cause it to melt. It could also indicate the presence of impurities that lower the melting point.

  • Troubleshooting Steps:

    • Check Storage Temperature: Confirm that the storage unit is maintaining the correct temperature range of 2-8°C.

    • Purity Analysis: Analyze the compound to check for impurities that might be depressing the melting point.

    • Recrystallization: If impurities are detected, consider recrystallizing a small sample to see if the solid form can be recovered.

Issue 3: Inconsistent results in reactions using the stored compound.

  • Possible Cause: A decrease in the purity of this compound due to degradation will lead to lower yields or the formation of unexpected side products in your reaction. The primary degradation pathways are oxidation to the carboxylic acid or polymerization.

  • Troubleshooting Steps:

    • Confirm Purity Before Use: Always run a purity check (e.g., NMR or LC-MS) on the starting material if it has been in storage for an extended period, especially if the storage conditions were not ideal.

    • Use a Fresh Batch: If degradation is confirmed, it is best to use a fresh, unopened batch of the compound for critical experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: The recommended storage condition is at 2-8°C under an inert atmosphere (e.g., argon or nitrogen).[1] It should also be protected from light.

Q2: Why is an inert atmosphere important for storing this compound?

A2: The aldehyde functional group in this compound is susceptible to oxidation by atmospheric oxygen, which converts the aldehyde to a carboxylic acid impurity. An inert atmosphere displaces the oxygen and minimizes this degradation pathway. Benzaldehyde, a related compound, is known to slowly oxidize in air to benzoic acid.[3]

Q3: Can I store it at room temperature for a short period?

A3: While short excursions to room temperature for weighing purposes are generally acceptable, prolonged storage at room temperature is not recommended. This can accelerate degradation and may cause the compound to melt, potentially increasing its susceptibility to oxidation.

Q4: My compound arrived as a solid but has since become a semi-solid. Is it still usable?

A4: This could be due to a slight temperature fluctuation or the presence of minor impurities. It is crucial to re-check the purity of the compound before use. If the purity is still within the acceptable range for your experiment, it can be used. However, for highly sensitive reactions, using a fresh, solid sample is advisable.

Q5: What are the signs of degradation?

A5: Visual signs of degradation can include a change in color from white/off-white to yellow or brown, a change in physical state (e.g., from a free-flowing solid to a clumpy or oily substance), and the appearance of an acidic odor (due to carboxylic acid formation). The most reliable way to detect degradation is through analytical techniques like NMR, IR, or chromatography, which can identify and quantify impurities.

Data on Storage Conditions

ParameterRecommended ConditionRationale
Temperature 2-8°C[1]To minimize the rate of degradation reactions and prevent melting.
Atmosphere Inert gas (Argon or Nitrogen)[1]To prevent oxidation of the aldehyde group to a carboxylic acid.
Light Protect from light (e.g., amber vial)To prevent light-catalyzed degradation.
Incompatible Materials Strong oxidizing agents, strong bases, strong reducing agents[4]To prevent chemical reactions during storage.

Experimental Protocol: Evaluating the Stability of this compound

Objective: To assess the stability of this compound under different storage conditions over a period of 3 months.

Materials:

  • This compound (high purity, >98%)

  • HPLC-grade acetonitrile and water

  • Inert gas (Argon or Nitrogen)

  • Amber and clear glass vials with PTFE-lined caps

Equipment:

  • HPLC system with a UV detector

  • Analytical balance

  • Refrigerators set to 4°C and freezers set to -20°C

  • Benchtop space at ambient temperature (controlled at 25°C) with and without light exposure

Procedure:

  • Sample Preparation:

    • Weigh 10 mg of this compound into each of 16 amber vials.

    • Create 5 sets of samples under the following conditions:

      • Set 1 (Control): 4°C, inert atmosphere, dark.

      • Set 2: 4°C, air, dark.

      • Set 3: 25°C, air, dark.

      • Set 4: 25°C, air, light exposure.

      • Set 5: -20°C, inert atmosphere, dark.

    • For sets 1 and 5, flush the vials with argon for 1 minute before sealing.

  • Time Points:

    • Analyze one vial from each set at the following time points: T=0, T=1 month, T=2 months, and T=3 months.

  • Analytical Method (HPLC):

    • At each time point, dissolve the contents of one vial from each set in a known volume of acetonitrile.

    • Inject the sample into the HPLC system.

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water.

    • Detection: UV at a suitable wavelength (e.g., 254 nm).

    • Analysis: Calculate the purity of the main peak as a percentage of the total peak area. Identify and quantify any major degradation products.

  • Data Analysis:

    • Tabulate the purity of the compound for each storage condition at each time point.

    • Plot the purity versus time for each condition to visualize the degradation rate.

Visualizations

DegradationPathway Compound This compound DegradationProduct 3-(1h-Pyrazol-1-yl)benzoic acid Compound->DegradationProduct Oxidation Conditions Oxygen (Air) Light Elevated Temperature Conditions->Compound

Caption: Potential oxidation pathway of this compound.

TroubleshootingWorkflow Start Start: Stored Compound CheckAppearance Visual Inspection (Color, Physical State) Start->CheckAppearance PurityAnalysis Purity Check (HPLC/NMR) CheckAppearance->PurityAnalysis Appearance Changed IsPure Is Purity >98%? CheckAppearance->IsPure Looks OK PurityAnalysis->IsPure UseCompound Proceed with Experiment IsPure->UseCompound Yes TroubleshootStorage Review Storage Conditions (Temp, Atmosphere, Light) IsPure->TroubleshootStorage No Purify Consider Purification (e.g., Recrystallization) TroubleshootStorage->Purify Discard Discard and Use Fresh Stock TroubleshootStorage->Discard

References

Preventing oxidation of the aldehyde group during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the protection of aldehyde functional groups during chemical synthesis. This resource is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides and frequently asked questions to address common challenges in preventing aldehyde oxidation and other unwanted side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for protecting an aldehyde group?

The primary reason to protect an aldehyde is to prevent its reaction with nucleophiles, bases, or oxidizing/reducing agents intended for other functional groups within the same molecule.[1][2] Aldehydes are highly reactive and can interfere with many common transformations, such as Grignard reactions, ester reductions, or reactions involving strong bases.[3][4] Protection temporarily converts the aldehyde into a less reactive functional group, which can be reverted after the desired reaction is complete.[5]

Q2: What are the most common protecting groups for aldehydes?

The most widely used protecting groups for aldehydes are acetals and thioacetals.[2][6]

  • Acetals (often cyclic, like 1,3-dioxolanes) are formed by reacting the aldehyde with a diol (e.g., ethylene glycol) under acidic conditions. They are stable to bases, nucleophiles, and hydrides but are readily removed with aqueous acid.[3][5][6]

  • Thioacetals (e.g., 1,3-dithianes) are formed using a dithiol (e.g., 1,3-propanedithiol). They are stable under both acidic and basic conditions, making them more robust than acetals.[6][7] However, their removal often requires harsher conditions, such as treatment with mercury salts or other specific reagents.[6][8][9]

Q3: What is "orthogonal protection" and why is it important?

Orthogonal protection is a strategy where multiple functional groups in a molecule are protected with groups that can be removed under different, specific conditions without affecting the others.[10][11] This is crucial in complex, multi-step syntheses. For example, you could protect an alcohol with a silyl ether (removed by fluoride) and an aldehyde with an acetal (removed by acid). This allows for the selective deprotection and reaction of one functional group while the other remains protected.[10][12]

Troubleshooting Guides

Scenario 1: Low Yield During Acetal Protection Reaction

Problem: I'm trying to protect my aldehyde as a cyclic acetal using ethylene glycol and an acid catalyst (e.g., TsOH), but the reaction is incomplete or gives a low yield.

Possible Causes & Solutions:

  • Presence of Water: Acetal formation is a reversible equilibrium reaction that produces water.[13] If water is not removed, the equilibrium will not favor the product.

    • Solution: Perform the reaction in a solvent like toluene or benzene using a Dean-Stark apparatus to azeotropically remove water as it forms.[13]

  • Insufficient Catalyst: The acid catalyst may be too weak or used in too low a concentration.

    • Solution: Ensure you are using a sufficient catalytic amount of a strong acid catalyst like p-toluenesulfonic acid (TsOH) or sulfuric acid.[14]

  • Steric Hindrance: A sterically hindered aldehyde may react slowly.

    • Solution: Increase the reaction time, temperature, or consider a less hindered protecting group if possible.

  • Substrate Sensitivity: The starting material may be sensitive to the strongly acidic conditions.

    • Solution: Use milder, more specialized catalysts. A wide range of catalysts have been developed for acid-sensitive substrates.[14] Alternatively, methods for acetal formation under basic or neutral conditions have been developed.[15][16]

Scenario 2: The Protecting Group is Removed During the Main Reaction

Problem: I successfully protected my aldehyde as an acetal, but it is being cleaved during my subsequent reaction step, which is supposed to be basic.

Possible Causes & Solutions:

  • Latent Acidity: While acetals are stable to bases, some reaction conditions can generate acidic species in situ. For example, the workup of a Grignard or organolithium reaction with aqueous ammonium chloride (NH₄Cl) can be sufficiently acidic to partially cleave the acetal.

    • Solution: Use a strictly basic or neutral workup. Quench the reaction with a saturated solution of sodium bicarbonate (NaHCO₃) or a buffer solution.

  • Incorrect Protecting Group Choice: The reaction conditions may be incompatible with an acetal.

    • Solution: If your reaction requires acidic conditions, an acetal is not a suitable protecting group. A thioacetal (like a 1,3-dithiane) is stable to both acid and base and would be a better choice.[6]

Scenario 3: Difficulty Deprotecting the Aldehyde

Problem: I am unable to remove the acetal or thioacetal protecting group at the end of my synthesis.

Possible Causes & Solutions:

  • For Acetals:

    • Cause: The acidic conditions for hydrolysis are too mild, or the reaction is not reaching equilibrium.[17]

    • Solution: Ensure sufficient water is present for the hydrolysis to proceed.[18] Use a stronger acid or slightly elevated temperatures. Common conditions include dilute HCl or acetic acid in a water/THF or water/acetone mixture.[13]

  • For Thioacetals:

    • Cause: Thioacetals are very stable and cannot be deprotected by simple acid hydrolysis.[6][19]

    • Solution: Specific reagents are required. Common methods include using mercury(II) salts (e.g., HgCl₂, Hg(NO₃)₂), bis(trifluoroacetoxy)iodobenzene (PIFA), or other oxidative or electrophilic reagents.[6][8][9] Be aware that these reagents can be toxic and may require special handling.

Scenario 4: Aldehyde is Oxidized Despite Protection

Problem: My aldehyde is still being oxidized by an oxidizing agent, even though I protected it as an acetal.

Possible Causes & Solutions:

  • Incomplete Protection: The initial protection reaction may not have gone to completion, leaving some unprotected aldehyde.

    • Solution: Purify the protected intermediate carefully before proceeding to the oxidation step. Use techniques like column chromatography to separate the acetal from any remaining starting material.

  • Harsh Oxidation Conditions: Some extremely powerful oxidizing agents might be capable of reacting with the acetal itself, although this is rare. Acetals are generally resistant to most common oxidizing agents.[2][6]

    • Solution: Re-evaluate the choice of oxidant. Ensure you are using an oxidant compatible with the stability of your protecting group.

Data & Protocols

Table 1: Stability of Common Aldehyde Protecting Groups
Protecting GroupFormation ConditionsStable ToLabile To (Deprotection)
Cyclic Acetal (1,3-Dioxolane)Ethylene glycol, cat. H⁺Strong bases, Nucleophiles (Grignard, LiAlH₄), Oxidizing agents[3][6][13]Aqueous acid (e.g., HCl/H₂O, AcOH/H₂O)[5][6]
Acyclic Acetal (Dimethyl Acetal)Methanol, cat. H⁺Strong bases, Nucleophiles, Oxidizing agentsAqueous acid (generally more labile than cyclic acetals)[20]
Cyclic Thioacetal (1,3-Dithiane)1,3-Propanedithiol, Lewis/Brønsted acidStrong bases, Strong acids, Nucleophiles, Oxidizing/Reducing agents[6][7]Mercury(II) salts (HgCl₂), Oxidative conditions (e.g., PIFA)[6][8]
Experimental Protocol: Protection of an Aldehyde as a 1,3-Dioxolane

This protocol is a general guideline for the formation of a cyclic acetal.

Materials:

  • Aldehyde-containing substrate (1.0 eq)

  • Ethylene glycol (1.5 - 2.0 eq)

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (0.05 eq)

  • Toluene

  • Dean-Stark apparatus, reflux condenser, and heating mantle

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Set up a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • To the flask, add the aldehyde, toluene (enough to fill the Dean-Stark trap and suspend the reagents), ethylene glycol, and a catalytic amount of TsOH.

  • Heat the mixture to reflux. Water will begin to collect in the arm of the Dean-Stark trap as an azeotrope with toluene.

  • Continue refluxing until no more water is collected (typically 2-4 hours). Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the flask to room temperature.

  • Pour the reaction mixture into a separatory funnel and wash with saturated NaHCO₃ solution to neutralize the acid catalyst.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude acetal.

  • Purify the product as necessary, typically by column chromatography.

Visualized Workflows

General Synthesis Workflow

The following diagram illustrates the fundamental logic of using a protecting group in a multi-step synthesis.

G sub Starting Material (with Aldehyde) prot Protect Aldehyde (e.g., form Acetal) sub->prot Step 1 inter Protected Intermediate prot->inter react Perform Main Reaction (e.g., Grignard, Reduction) inter->react Step 2 deprot_inter Post-Reaction Intermediate react->deprot_inter deprot Deprotect Aldehyde (e.g., Acid Hydrolysis) deprot_inter->deprot Step 3 final Final Product deprot->final

Caption: A typical three-step synthesis workflow involving protection and deprotection.

Decision Pathway for Protecting Group Selection

This diagram provides a simplified decision-making process for choosing between the two most common types of aldehyde protecting groups.

G start Need to protect an aldehyde? cond What are the conditions of the main reaction? start->cond base_q Are strong bases or nucleophiles present? cond->base_q Check Compatibility acid_q Are strong acids present? use_thio Use a Thioacetal (e.g., 1,3-Dithiane) acid_q->use_thio Yes use_acetal Use an Acetal (e.g., 1,3-Dioxolane) acid_q->use_acetal No base_q->acid_q Yes no_prot Protection may not be needed. base_q->no_prot No

Caption: A decision tree for selecting an appropriate aldehyde protecting group.

References

Technical Support Center: Palladium-Catalyzed Reactions of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for palladium-catalyzed reactions involving pyrazole compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: My palladium-catalyzed coupling reaction with a pyrazole substrate is not working or giving low yields. What are the first things to check?

A1: When encountering low yields or a failed reaction, a systematic check of your reagents and reaction setup is the first step.[1] Ensure that your solvent is anhydrous and thoroughly degassed, as residual oxygen can deactivate the palladium catalyst.[1] The purity of your starting materials, including the pyrazole, aryl halide, and boronic acid (for Suzuki coupling), is critical.[1] Finally, verify the activity of your palladium catalyst and ligand, as improper storage or age can lead to inactivation.[1]

Q2: I am observing decomposition of my starting materials or product. What could be the cause?

A2: Decomposition issues are often linked to the reaction temperature and the choice of base. Strong bases, such as sodium tert-butoxide (NaOtBu), can be too harsh for substrates with sensitive functional groups, particularly at elevated temperatures.[1] Consider screening weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) and running the reaction at a lower temperature.[1][2]

Q3: My pyrazole has an unprotected N-H group. Could this be causing issues in the coupling reaction?

A3: Yes, the presence of a free N-H group on the pyrazole ring can significantly inhibit palladium-catalyzed cross-coupling reactions.[2] The acidic N-H can compete in the reaction, leading to the formation of N-azolyl palladium complexes that can deactivate the catalyst.[2][3] This can result in low yields or complete reaction failure.[2] It is often necessary to protect the pyrazole nitrogen with a suitable protecting group, such as a Boc or trityl group, which can be removed in a subsequent step.[3][4]

Q4: I am seeing significant amounts of side products like homocoupling of the aryl halide (biaryl formation) or protodeboronation of my boronic acid. How can I minimize these?

A4: The formation of biaryl side products from the homocoupling of aryl halides can occur in metal-catalyzed reactions.[5] This is often a sign of suboptimal reaction conditions. Re-evaluating the catalyst, ligand, solvent, and temperature may be necessary. Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction in Suzuki-Miyaura couplings, especially at higher temperatures.[2] Using a less reactive boronic ester, such as a pinacol ester, can sometimes mitigate this issue as they exhibit greater chemical stability.[6]

Q5: How do I choose the right ligand for my palladium-catalyzed pyrazole coupling reaction?

A5: Ligand selection is crucial for a successful coupling reaction and depends on the specific reaction type (e.g., Suzuki, Buchwald-Hartwig) and the steric and electronic properties of your substrates.[1] For Buchwald-Hartwig amination, bulky, electron-rich phosphine ligands like BrettPhos, AdBrettPhos, or Josiphos are often effective.[1][7] For challenging Suzuki-Miyaura couplings, ligands such as XPhos have proven to be robust.[4] It is often necessary to screen a variety of ligands to find the optimal one for a specific transformation.

Troubleshooting Guides

Low Conversion/No Reaction

If you are experiencing low to no conversion of your starting materials, consider the following troubleshooting steps in a logical sequence.

G cluster_start Start Troubleshooting cluster_reagents Reagent & Setup Check cluster_conditions Reaction Condition Optimization cluster_substrate Substrate-Specific Issues cluster_outcome Outcome start Low/No Conversion Observed reagent_quality Verify Purity of Starting Materials (Pyrazole, Halide, Boronic Acid) start->reagent_quality solvent_prep Ensure Solvent is Anhydrous & Degassed reagent_quality->solvent_prep catalyst_activity Check Catalyst & Ligand Activity solvent_prep->catalyst_activity temp_time Increase Temperature or Reaction Time catalyst_activity->temp_time base_screen Screen Different Bases (e.g., Cs₂CO₃, K₃PO₄, NaOtBu) temp_time->base_screen ligand_screen Screen Different Ligands base_screen->ligand_screen catalyst_loading Increase Catalyst/Ligand Loading ligand_screen->catalyst_loading nh_protection Protect Pyrazole N-H Group catalyst_loading->nh_protection success Reaction Improved nh_protection->success fail Still No Improvement (Consult Literature for Specific Substrate) nh_protection->fail

Caption: A logical workflow for troubleshooting low or no conversion in palladium-catalyzed pyrazole reactions.

Common Side Reactions and Solutions
Side Reaction Potential Cause(s) Suggested Solution(s)
Protodeboronation High reaction temperature; Presence of water.[2]Use milder reaction conditions; Consider using boronic esters (e.g., pinacol esters) which are more stable.[6]
Homocoupling (Biaryl Formation) Suboptimal catalyst system or reaction conditions.[5]Screen different palladium catalysts and ligands; Optimize reaction temperature and time.[5]
Dehalogenation The nature of the halo-pyrazole can influence this side reaction, with iodopyrazoles sometimes showing a higher propensity for dehalogenation compared to bromo or chloro derivatives.Consider using the corresponding bromo- or chloro-pyrazole if the iodo-derivative is problematic.
Formation of Regioisomers Occurs with unsymmetrical pyrazoles, where N-arylation can happen at two different nitrogen atoms.[5]The choice of ligand can influence the regioselectivity.[8][9] In some cases, protecting one of the nitrogen atoms can direct the arylation to the desired position.

Data Summary Tables

Table 1: Comparison of Catalytic Systems for Buchwald-Hartwig Amination of Bromopyrazoles
Catalyst/Ligand Base Solvent Temp (°C) Time (h) Yield (%) Notes
Pd₂(dba)₃ / BrettPhosNaOtBuToluene11012-24Good to ExcellentA generally robust system for C-N bond formation.[1]
Pd/AdBrettPhosLHMDSDioxane10018Moderate to ExcellentEffective for amidation of five-membered heterocyclic bromides.[7]
Pd-precatalyst / tBuBrettPhosLHMDSDioxaneRT to 5012Moderate to ExcellentAllows for amination of unprotected bromoimidazoles and bromopyrazoles under mild conditions.[7]
Pd(dba)₂ / tBuDavePhos-Xylene160 (MW)0.17GoodEffective for C4-amination of 4-bromo-1-tritylpyrazole.[10]
Table 2: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling of Halopyrazoles
Catalyst/Ligand Base Solvent Temp (°C) Time (h) Yield (%) Notes
P1 or P2 PrecatalystsK₃PO₄Dioxane/H₂O605-8Good to ExcellentEffective for unprotected azoles, including pyrazoles.[2]
XPhos Pd G2----GoodRobust catalyst for Suzuki-Miyaura coupling of bromopyrazoles.[4]
Pd₂(dba)₃ / Pyrazole-phosphine ligand-Toluene80-85-70-80A pyrazole-derived P,N-ligand showed good efficacy.[11]
Bulky bis(pyrazolyl)palladium complex--1404up to 98Phenyl-bearing pre-catalyst showed high conversion for bromobenzene.[12]

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of a Halopyrazole

This protocol is a general guideline and may require optimization for specific substrates.

G prep 1. Preparation reagents 2. Add Reagents prep->reagents prep_details Oven-dry reaction vessel. Add stir bar. prep->prep_details reaction 3. Reaction reagents->reaction reagents_details Add halopyrazole (1.0 equiv), palladium catalyst (1-5 mol%), ligand (1-10 mol%), and base (1.5-2.0 equiv). Seal, evacuate, and backfill with inert gas (3x). Add anhydrous, degassed solvent. Add amine (1.2 equiv). reagents->reagents_details workup 4. Workup reaction->workup reaction_details Heat to desired temperature (e.g., 80-110 °C). Stir for 12-24 h. Monitor by TLC or LC-MS. reaction->reaction_details purification 5. Purification workup->purification workup_details Cool to room temperature. Quench with water or sat. aq. NH₄Cl. Extract with organic solvent (e.g., ethyl acetate). workup->workup_details purification_details Dry organic layers (e.g., Na₂SO₄). Filter and concentrate. Purify by column chromatography. purification->purification_details

Caption: A typical experimental workflow for the Buchwald-Hartwig amination of a halopyrazole.[1]

Detailed Steps:

  • Preparation: To an oven-dried reaction vessel containing a magnetic stir bar, add the halopyrazole (1.0 equiv), palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and ligand (e.g., BrettPhos, 1-10 mol%).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.

  • Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene, dioxane) via syringe, followed by the base (e.g., NaOtBu, 1.5-2.0 equiv) and the amine (1.2 equiv).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (typically 12-24 hours).[1] Monitor the reaction's progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Quench with water or a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Protocol for Suzuki-Miyaura Coupling of a Halopyrazole

This protocol is a general guideline and may require optimization for specific substrates.

Detailed Steps:

  • Preparation: In a reaction vessel, combine the halopyrazole (1.0 equiv), the boronic acid or boronic ester (1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add a degassed solvent system (e.g., a mixture of dioxane and water).

  • Reaction: Heat the mixture to the desired temperature (e.g., 60-100 °C) and stir for the required time (e.g., 5-24 h). Monitor the reaction by TLC or GC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with an organic solvent and water. Separate the layers.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of 3-(1H-Pyrazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural characteristics of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating molecular structures. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectra of 3-(1H-pyrazol-1-yl)benzaldehyde, benchmarked against its constituent moieties, benzaldehyde and pyrazole, to facilitate a deeper understanding of its spectral features.

¹H and ¹³C NMR Spectral Data Comparison

The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. The introduction of a pyrazole ring at the meta position of benzaldehyde induces notable shifts in the spectral data, which can be understood by comparing the experimental data of the product with its precursors.

Table 1: ¹H NMR Data Comparison (in CDCl₃)

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound CHO~10.05s-
H-2~8.15s-
H-4~7.95d~7.7
H-6~7.85d~7.7
H-5~7.65t~7.7
H-3'~7.90d~1.8
H-5'~7.70d~2.4
H-4'~6.50t~2.1
Benzaldehyde [1][2]CHO10.00s-
H-2, H-67.87d7.8
H-47.62t7.4
H-3, H-57.51t7.6
Pyrazole H-3, H-57.69t0.7
H-46.37t2.2

Note: Data for this compound is estimated based on spectral data of analogous compounds due to the absence of publicly available, fully assigned experimental spectra. Actual experimental values may vary.

Table 2: ¹³C NMR Data Comparison (in CDCl₃)

CompoundCarbonChemical Shift (δ, ppm)
This compound C=O~191.5
C-1~137.0
C-3~140.0
C-5~130.5
C-6~129.8
C-2~128.5
C-4~123.0
C-3'~141.0
C-5'~127.0
C-4'~108.0
Benzaldehyde [3]C=O192.5
C-1136.5
C-4134.4
C-2, C-6129.7
C-3, C-5129.0
Pyrazole C-3, C-5134.7
C-4105.7

Note: Data for this compound is estimated based on spectral data of analogous compounds due to the absence of publicly available, fully assigned experimental spectra. Actual experimental values may vary.

Structural and Workflow Diagrams

Visual representations of the molecular structure and the analytical workflow are essential for clarity and comprehension.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis prep1 Dissolve Sample (~5-10 mg) prep2 Add Deuterated Solvent (e.g., CDCl3, 0.5-0.7 mL) prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Insert Sample into NMR Spectrometer prep3->acq1 acq2 Tune and Shim the Spectrometer acq1->acq2 acq3 Acquire ¹H and ¹³C Spectra acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Integration (¹H) and Peak Picking proc3->proc4 an1 Assign Chemical Shifts proc4->an1 an2 Analyze Multiplicities and Coupling Constants an1->an2 an3 Structure Elucidation/ Confirmation an2->an3

References

Unraveling the Structure: A Comparative Guide to the Analytical Characterization of 3-(1H-Pyrazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel chemical entities is paramount. This guide provides a comprehensive comparison of analytical techniques for the characterization of 3-(1H-pyrazol-1-yl)benzaldehyde, a molecule of interest in medicinal chemistry and materials science. We delve into the predicted mass spectrometry fragmentation pattern and compare its utility with other powerful spectroscopic methods, namely Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

Mass Spectrometry: A Predictive Look into Fragmentation

The molecular formula for this compound is C₁₀H₈N₂O, with a monoisotopic mass of 172.06 g/mol .[3] Upon electron ionization, the molecule will form a molecular ion ([M]⁺˙) with a mass-to-charge ratio (m/z) of 172.

The fragmentation of this molecular ion is anticipated to follow several key pathways, driven by the stability of the resulting fragments:

  • Loss of a Hydrogen Radical (M-1): A common fragmentation for aldehydes, leading to a stable acylium ion at m/z 171.[4]

  • Loss of the Aldehyde Group (M-29): Cleavage of the C-CHO bond would result in the loss of a formyl radical (•CHO), generating a phenylpyrazole cation at m/z 143.

  • Formation of the Phenyl Cation (m/z 77): Subsequent fragmentation of the phenylpyrazole cation could lead to the formation of the highly stable phenyl cation.[4]

  • Pyrazole Ring Fragmentation: The pyrazole moiety itself can undergo characteristic fragmentation, often involving the loss of hydrogen cyanide (HCN, 27 Da) or dinitrogen (N₂, 28 Da).[5] This could lead to fragments at various lower m/z values.

The predicted major fragments and their corresponding m/z values are summarized in the table below.

Predicted Fragment Structure m/z Fragmentation Pathway
Molecular Ion[C₁₀H₈N₂O]⁺˙172Ionization of the parent molecule
[M-H]⁺[C₁₀H₇N₂O]⁺171Loss of a hydrogen radical from the aldehyde group
[M-CHO]⁺[C₉H₇N₂]⁺143Loss of the formyl radical
Phenyl Cation[C₆H₅]⁺77Cleavage of the bond between the phenyl and pyrazole rings
Pyrazole-derived fragmentse.g., [C₃H₃N₂]⁺67Fragmentation of the pyrazole ring

This predictive approach provides a valuable roadmap for identifying this compound in a sample and for distinguishing it from its isomers, which would likely exhibit different fragmentation patterns due to the different substitution positions on the benzaldehyde ring.

Comparative Analytical Techniques

While mass spectrometry provides crucial information about the molecular weight and fragmentation of a molecule, a comprehensive characterization relies on a combination of analytical techniques. Here, we compare the utility of mass spectrometry with NMR and FTIR spectroscopy for the analysis of this compound.

Analytical Technique Information Provided Strengths Limitations
Mass Spectrometry (MS) Molecular weight, elemental composition (with high resolution), and structural information from fragmentation patterns.High sensitivity, requires very small sample amounts, can be coupled with chromatographic techniques for mixture analysis.[6]Isomers can sometimes be difficult to distinguish without high-resolution instruments or tandem MS. Fragmentation can be complex to interpret.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the chemical environment of each proton and carbon atom, providing a complete picture of the molecular structure and connectivity.[7]Unambiguous structure determination, provides information on stereochemistry and dynamic processes.Lower sensitivity compared to MS, requires larger sample amounts, and can be time-consuming.[8]
Fourier-Transform Infrared (FTIR) Spectroscopy Information about the functional groups present in the molecule based on their characteristic vibrational frequencies.[2]Fast and non-destructive, provides a "fingerprint" of the molecule for identification.Provides limited information on the overall molecular structure and connectivity.

Experimental Protocols

Mass Spectrometry (Electron Ionization)

A standard protocol for the analysis of a solid organic compound like this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an EI source would involve the following steps:

  • Sample Preparation: Dissolve a small amount of the sample (typically <1 mg) in a volatile organic solvent such as dichloromethane or methanol to a concentration of approximately 100 µg/mL.

  • Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

  • Gas Chromatography: The sample is vaporized and separated from any impurities on a capillary column (e.g., a 30 m DB-5 column). The oven temperature is typically programmed to ramp from a low temperature (e.g., 50 °C) to a high temperature (e.g., 250 °C) to ensure good separation.

  • Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer where it is bombarded with a beam of electrons (typically at 70 eV).[1]

  • Mass Analysis: The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

  • Detection: The abundance of each fragment is measured by a detector, generating a mass spectrum.

NMR Spectroscopy

For ¹H and ¹³C NMR analysis, the following protocol is typical:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz). For ¹H NMR, typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, a larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).[8]

FTIR Spectroscopy

A common method for obtaining an FTIR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory:

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Acquire the spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A background spectrum of the empty ATR crystal is collected first and automatically subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum shows the percentage of transmitted or absorbed infrared light as a function of wavenumber (cm⁻¹). Characteristic absorption bands are then correlated to specific functional groups.[2]

Visualization of Analytical Workflow

The logical flow of characterizing a novel compound like this compound involves a multi-step process, starting from the initial detection and leading to the final structural confirmation.

analytical_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography) Synthesis->Purification MS Mass Spectrometry (Molecular Weight & Fragmentation) Purification->MS Initial Characterization NMR NMR Spectroscopy (Connectivity & Structure) MS->NMR Detailed Structural Analysis FTIR FTIR Spectroscopy (Functional Groups) NMR->FTIR Functional Group Confirmation Final_Structure Confirmed Structure FTIR->Final_Structure Final Confirmation

Caption: Workflow for the structural elucidation of this compound.

The following diagram illustrates the predicted key fragmentation pathways in the mass spectrum of this compound.

fragmentation_pathway M [M]⁺˙ m/z 172 M_minus_H [M-H]⁺ m/z 171 M->M_minus_H - •H M_minus_CHO [M-CHO]⁺ m/z 143 M->M_minus_CHO - •CHO Phenyl [C₆H₅]⁺ m/z 77 M_minus_CHO->Phenyl - C₃H₂N₂ Pyrazole_frag Pyrazole Fragments M_minus_CHO->Pyrazole_frag Ring Opening

Caption: Predicted major fragmentation pathways for this compound.

References

Comparative Analysis of the Biological Activity of 3-(1H-Pyrazol-1-yl)benzaldehyde and Structurally Similar Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of 3-(1H-pyrazol-1-yl)benzaldehyde and its structurally related analogs. The pyrazole scaffold is a prominent feature in many pharmacologically active compounds, demonstrating a wide range of therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties. This document summarizes key experimental data, details relevant methodologies, and visualizes associated signaling pathways to facilitate further research and development in this area.

While extensive research has been conducted on various substituted pyrazole derivatives, direct experimental data on the biological activity of the parent compound, this compound, is limited in the available literature. Therefore, this guide will focus on the biological activities of closely related analogs with substitutions on the benzaldehyde and pyrazole rings, providing a basis for understanding the structure-activity relationships (SAR) within this class of compounds.

Comparative Biological Activity Data

The biological activities of pyrazole derivatives are significantly influenced by the nature and position of substituents on the aromatic rings. The following tables summarize the quantitative data for various analogs, focusing on their anticancer, antimicrobial, and anti-inflammatory activities.

Table 1: Anticancer Activity of Pyrazole Derivatives
Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Pyrazole 5aMCF-714[1]
Methoxy Derivative 3dMCF-710[1]
Methoxy Derivative 3eMCF-712[1]
Pyrazoline b17HepG-23.57[2]
Pyrazoline 11AsPC-116.8[3]
Pyrazoline 11U25111.9[3]
Pyrazole-benzenesulphonamide 4gOSCC193.2 (PSE1)[4]
Pyrazole-benzenesulphonamide 4iOSCC461.5 (PSE2)[4]

IC50: Half-maximal inhibitory concentration. A lower value indicates higher potency. PSE: Potency-Selectivity Expression.

Table 2: Antimicrobial Activity of Pyrazole Derivatives
Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Hydrazone 21aS. aureus62.5-125[5]
Hydrazone 21aC. albicans2.9-7.8[5]
Pyrazole analog 3E. coli0.25[6]
Pyrazole analog 4S. epidermidis0.25[6]
Pyrazole analog 2A. niger1[6]
3-(2,4-dichlorophenyl)-1-(2-(substituted phenoxy)acetyl)-1H-pyrazole-4-carbaldehyde 4c & 4fVarious bacteria and fungiSignificant activity[7]

MIC: Minimum Inhibitory Concentration. A lower value indicates higher potency.

Table 3: Anti-inflammatory Activity of Pyrazole Derivatives
Compound/DerivativeAssayActivity/InhibitionReference
Pyrazoline 13iCarrageenan-induced paw edemaHigh activity, comparable to celecoxib[8]
Pyrazolinylbenzidine 9Carrageenan-induced paw edemaPotent and dose-dependent[9]
Pyrazolone 8dCarrageenan-induced paw edema75% inhibition[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays cited in this guide.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[11]

  • Cell Seeding: Human cancer cell lines (e.g., MCF-7, HepG-2) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[11]

  • Compound Treatment: The test compounds are dissolved in DMSO and serially diluted in the culture medium. The existing medium is replaced with the medium containing the test compounds at various concentrations. A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) are included.[11]

  • Incubation: The plates are incubated for 48-72 hours at 37°C.[11]

  • MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.[11]

  • Formazan Solubilization: The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Antimicrobial Susceptibility Testing (Agar Well-Diffusion Method)

This method is used to determine the antimicrobial activity of the synthesized compounds.[12]

  • Culture Preparation: Bacterial and fungal strains are cultured in appropriate broth overnight.

  • Agar Plate Inoculation: The microbial inoculum is uniformly spread over the surface of sterile agar plates.

  • Well Preparation: Wells of a specific diameter are punched into the agar plates.

  • Compound Application: A defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) at a specific concentration is added to each well.[12]

  • Incubation: The plates are incubated at an appropriate temperature for 24-48 hours.

  • Zone of Inhibition Measurement: The diameter of the clear zone around each well, indicating the inhibition of microbial growth, is measured in millimeters.[7]

  • Minimum Inhibitory Concentration (MIC): The MIC is determined by the serial dilution method to find the lowest concentration of the compound that inhibits visible microbial growth.[7]

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema)

This is a standard model for evaluating acute anti-inflammatory activity.[9][10]

  • Animal Grouping: Male Wistar rats are divided into groups, including a control group, a standard drug group (e.g., celecoxib), and test compound groups.[10]

  • Compound Administration: The test compounds and the standard drug are administered orally, typically suspended in a 1% tween-80 solution, 30 minutes before the induction of inflammation.[10]

  • Induction of Edema: A sub-plantar injection of 0.1 mL of 1% carrageenan solution is administered into the right hind paw of each rat.

  • Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.

Signaling Pathways and Experimental Workflow

The biological effects of pyrazole derivatives are often mediated through their interaction with specific signaling pathways. The diagrams below illustrate key pathways and a general workflow for evaluating these compounds.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Activity Screening cluster_mechanistic Mechanistic Studies Start Starting Materials (e.g., Substituted Benzaldehydes, Hydrazines) Synthesis Chemical Synthesis (e.g., Condensation, Cyclization) Start->Synthesis Purification Purification & Characterization (e.g., Chromatography, NMR, MS) Synthesis->Purification Anticancer Anticancer Assays (e.g., MTT Assay) Purification->Anticancer Antimicrobial Antimicrobial Assays (e.g., Agar Diffusion) Purification->Antimicrobial Anti_inflammatory Anti-inflammatory Assays (e.g., Paw Edema) Purification->Anti_inflammatory Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot, ELISA) Anticancer->Pathway_Analysis Docking Molecular Docking Anticancer->Docking Anti_inflammatory->Pathway_Analysis

General experimental workflow for the synthesis and biological evaluation of pyrazole derivatives.

EGFR Signaling Pathway in Cancer

Several pyrazole derivatives have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation and survival.[13][14][15][16][17]

EGFR_Signaling_Pathway EGFR EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Ligand Growth Factor (e.g., EGF) Ligand->EGFR GRB2_SOS GRB2/SOS Dimerization->GRB2_SOS PI3K PI3K Dimerization->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Pyrazole Derivative (Inhibitor) Inhibitor->EGFR

Simplified EGFR signaling pathway and the inhibitory action of pyrazole derivatives.

COX-2 Signaling Pathway in Inflammation

The anti-inflammatory effects of many pyrazole-containing compounds, such as celecoxib, are attributed to their selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[18][19][20][21][22]

COX2_Signaling_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, Growth Factors) PLA2 Phospholipase A2 Inflammatory_Stimuli->PLA2 Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2 Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins COX-2 COX2 COX-2 Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitor Pyrazole Derivative (COX-2 Inhibitor) Inhibitor->COX2

Simplified COX-2 signaling pathway and the inhibitory action of pyrazole derivatives.

References

A Comparative Analysis of Pyrazole and Triazole-Based Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of pyrazole and triazole-based compounds, two prominent classes of heterocyclic scaffolds in medicinal chemistry. By presenting a synthesis of recent findings, this document aims to offer an objective overview of their relative performance, supported by experimental data, to aid researchers in making informed decisions during the drug discovery process.

Introduction to Pyrazole and Triazole Scaffolds

Pyrazole and triazole derivatives are five-membered heterocyclic rings containing nitrogen atoms that form the core of numerous biologically active compounds.[1] Their versatile nature allows them to interact with a wide array of biological targets, leading to their investigation for a broad spectrum of therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and antiviral agents.[2][3] This guide delves into a comparative study of these two scaffolds, focusing on their efficacy in key therapeutic areas.

Comparative Biological Activity

The following sections and tables summarize the biological activities of various pyrazole and triazole derivatives as reported in recent literature.

Anticancer Activity

Both pyrazole and triazole moieties have been incorporated into novel compounds with significant anticancer properties.[4][5] The cytotoxic effects of these compounds are often evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for comparison.

Compound TypeDerivativeCancer Cell LineIC50 (µM)Reference
Pyrazole 1,2,3-triazole linked 3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylate (136b)A549 (Lung)1.962
HCT-116 (Colon)3.597[1]
MCF-7 (Breast)1.764[1]
HT-29 (Colon)4.496[1]
Pyrazolo-triazole hybrid (17)U87MG (Glioblastoma)0.86
Pyrazolo-triazole hybrid (23)U87MG (Glioblastoma)1.24[6]
Pyrazolo-triazole hybrid (29)U87MG (Glioblastoma)0.92[6]
Triazole Pyrazolyl-[7][8][9]-triazole derivative (2b)MCF-7 (Breast)Not specified, but showed activity[2]
Pyrazolyl-[7][8][9]-triazole derivative (3b)MCF-7 (Breast)Not specified, but showed activity[2]
Pyridopyrazolo-triazine (5a)MCF-7 (Breast)3.89[10]
Pyridopyrazolo-triazole (11)HCT-116 (Colon)7.71[10]
Antimicrobial Activity

The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents. Pyrazole and triazole derivatives have shown promise in this area, exhibiting activity against a range of bacterial and fungal strains.[9] The minimum inhibitory concentration (MIC) is a standard measure of a compound's antimicrobial potency.

Compound TypeDerivativeMicroorganismMIC (µg/mL)Reference
Pyrazole Imidazole diarylpyrazole (11f)Mycobacterium tuberculosis H37Rv3.95[7]
Thiazole-pyrazole hybridΔTolC E. coli0.037[11]
Pyrazole-thiazole hybrid (10)MRSA1.9[11]
Triazole Triazole diarylpyrazole (12b)Mycobacterium tuberculosis H37Rv4.35[7]
1,2,4-Triazole clubbed pyrazole (6j)Gram-positive & Gram-negative bacteriaNot specified, but showed highest activity[9]
Triazole-based pyrazole derivativeS. aureus, P. aeruginosa, S. epidermidis8, 8, 11 (compounds 8h, 8f, 8b)[12]
Cyclooxygenase-2 (COX-2) Inhibition

Selective inhibition of COX-2 is a key strategy for the development of anti-inflammatory drugs with reduced gastrointestinal side effects. Both pyrazole and triazole derivatives have been explored as selective COX-2 inhibitors.[13][14]

Compound TypeDerivativeCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (SI)Reference
Pyrazole Diarylpyrazole (4b)0.017Not specifiedNot specified[14]
Diarylpyrazole (4d)0.098>5.3754.847[14]
Triazole Diaryltriazole (15a)0.0020.325162.5[14]
Phosphodiesterase 4 (PDE4) Inhibition

PDE4 inhibitors are a class of drugs used to treat inflammatory conditions such as chronic obstructive pulmonary disease (COPD) and asthma. Studies have shown that triazole-containing compounds can exhibit higher PDE4 inhibitory activity than their pyrazole counterparts.[8][15]

Compound TypeDerivative SeriesPDE4B Inhibitory ActivityReference
Pyrazole Pyrazole-attached derivatives (Series I)Lower activity[8][15]
Triazole 1,2,4-Triazole-containing derivatives (Series II)Higher activity[8][15]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the general procedures for the key experiments cited in this guide.

Synthesis of Pyrazole and Triazole Derivatives

The synthesis of pyrazole and triazole derivatives often involves multi-step reactions. A generalized workflow is presented below.

Generalized Synthetic Workflow cluster_pyrazole Pyrazole Synthesis cluster_triazole Triazole Synthesis (Click Chemistry) start_py Starting Materials (e.g., 1,3-dicarbonyl compound, hydrazine) intermediate_py Condensation/ Cyclization start_py->intermediate_py product_py Pyrazole Derivative intermediate_py->product_py start_tri_1 Alkyne Derivative intermediate_tri Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) start_tri_1->intermediate_tri start_tri_2 Azide Derivative start_tri_2->intermediate_tri product_tri 1,2,3-Triazole Derivative intermediate_tri->product_tri

Caption: Generalized synthetic workflows for pyrazole and triazole derivatives.

General Procedure for Pyrazole Synthesis (Knorr Synthesis):

  • A 1,3-dicarbonyl compound is reacted with a hydrazine derivative.[16]

  • The reaction is typically carried out in a suitable solvent, such as ethanol, and may be catalyzed by an acid.[16]

  • The reaction mixture is heated to allow for condensation and subsequent cyclization to form the pyrazole ring.[16]

  • The final product is then isolated and purified using standard techniques like recrystallization or column chromatography.[16]

General Procedure for 1,2,3-Triazole Synthesis (Click Chemistry):

  • An alkyne-containing molecule and an azide-containing molecule are dissolved in a suitable solvent system, often a mixture of t-butanol and water.

  • A copper(II) sulfate solution and a reducing agent, such as sodium ascorbate, are added to catalyze the [3+2] cycloaddition reaction.

  • The reaction is typically stirred at room temperature until completion.

  • The triazole product is then isolated and purified.

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8]

MTT Assay Workflow A Seed cells in a 96-well plate B Treat cells with test compounds A->B C Incubate for a specified period B->C D Add MTT reagent to each well C->D E Incubate to allow formazan formation D->E F Solubilize formazan crystals E->F G Measure absorbance at ~570 nm F->G H Calculate cell viability and IC50 values G->H

Caption: A typical workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.[8]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (pyrazole or triazole derivatives) and incubated for a specific duration (e.g., 24-72 hours).[8]

  • MTT Addition: After the incubation period, the media is removed, and fresh media containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Formation: The plate is incubated for a few hours, during which metabolically active cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[8]

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[2]

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC50 value is determined from the dose-response curve.

Agar Dilution Method for Antimicrobial Susceptibility Testing

The agar dilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[12][13]

Protocol:

  • Preparation of Antimicrobial Plates: A series of agar plates are prepared, each containing a different concentration of the test compound. This is achieved by adding a specific volume of the compound stock solution to molten agar before it solidifies.[13]

  • Inoculum Preparation: The test microorganism is cultured to a standardized concentration (e.g., 0.5 McFarland standard).

  • Inoculation: A small, standardized volume of the microbial suspension is spotted onto the surface of each agar plate.[1]

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism on the agar plate.[1]

In Vitro COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

Protocol:

  • Enzyme and Compound Incubation: Human recombinant COX-2 enzyme is pre-incubated with the test compound (pyrazole or triazole derivative) in a buffer at 37°C for a short period.[6]

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.[17]

  • Reaction Termination: After a specific incubation time, the reaction is stopped, often by adding a solution of stannous chloride.[17]

  • Product Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified, typically using an enzyme-linked immunosorbent assay (ELISA).[18]

  • Data Analysis: The percentage of COX-2 inhibition is calculated by comparing the amount of PGE2 produced in the presence of the test compound to that of a control without the inhibitor. The IC50 value is then determined.

In Vitro PDE4 Inhibition Assay

This assay determines the inhibitory effect of a compound on the activity of the PDE4 enzyme. A common method is the fluorescence polarization (FP) assay.[19]

Protocol:

  • Compound and Enzyme Preparation: Serial dilutions of the test compound are prepared in an assay plate. The recombinant PDE4 enzyme is diluted in an appropriate assay buffer.[14]

  • Reaction Initiation: The enzymatic reaction is initiated by adding a fluorescently labeled cAMP substrate (e.g., FAM-cAMP) to the wells containing the enzyme and the test compound.[14]

  • Incubation: The plate is incubated at room temperature to allow the PDE4 enzyme to hydrolyze the FAM-cAMP.

  • Signal Detection: A binding agent that specifically binds to the hydrolyzed product (5'-AMP) is added. This binding results in a change in the fluorescence polarization signal.[19]

  • Data Analysis: The fluorescence polarization is measured using a microplate reader. The percentage of inhibition is calculated, and the IC50 value is determined from the dose-response curve.[19]

Comparative Overview: Pyrazole vs. Triazole

The choice between a pyrazole and a triazole scaffold in drug design depends on the specific therapeutic target and desired pharmacological profile. The following diagram provides a high-level comparison of their general characteristics.

Caption: Key distinguishing features of pyrazole and triazole scaffolds.

Conclusion

Both pyrazole and triazole-based compounds have demonstrated significant potential across a range of therapeutic areas. The choice of scaffold is often dictated by the specific biological target and the desired structure-activity relationship. For instance, while diarylpyrazoles have been successfully developed as COX-2 inhibitors, certain triazole derivatives have shown superior activity as PDE4 inhibitors.[8][14][15] The synthetic accessibility of triazoles via click chemistry also presents an advantage in the generation of compound libraries for high-throughput screening. Ultimately, both scaffolds remain highly valuable and will continue to be explored in the quest for novel and more effective therapeutic agents. Researchers are encouraged to consider the specific findings presented in this guide when designing new molecules for targeted therapies.

References

Validating the Purity of Synthesized 3-(1h-Pyrazol-1-yl)benzaldehyde: A Comparative HPLC Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates like 3-(1h-Pyrazol-1-yl)benzaldehyde is a critical step. High-Performance Liquid Chromatography (HPLC) stands as the definitive method for this purpose, offering high resolution and quantitative accuracy. This guide provides a comparative analysis of two distinct reversed-phase HPLC (RP-HPLC) methods for validating the purity of this compound, complete with detailed protocols and performance expectations.

Anticipated Impurities

The efficacy of an HPLC method is determined by its ability to separate the main compound from any potential impurities. For this compound, impurities can originate from unreacted starting materials, by-products of the synthesis, or degradation. Common synthesis routes suggest the following potential impurities:

  • Pyrazole: Unreacted starting material.

  • 3-Formylbenzoic acid: An oxidation product of the aldehyde group. Benzaldehyde and its derivatives can be susceptible to oxidation, forming the corresponding benzoic acid.[1][2]

  • Synthesis Precursors: Depending on the synthetic route, this could include compounds like 3-fluorobenzaldehyde or 3-bromobenzaldehyde.

  • Positional Isomers: By-products such as 5-(1H-Pyrazol-1-yl)benzaldehyde could be present if the precursors are not regiochemically pure.

A robust HPLC method must be able to resolve the main peak from these and other unknown impurities.

Detailed Experimental Protocols

This section outlines the necessary steps for sample preparation and analysis applicable to both comparative methods.

1. Instrumentation and Materials:

  • System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column is recommended for the separation of these moderately polar aromatic compounds.[2][3]

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade or Milli-Q)

    • Formic Acid (or Phosphoric Acid, HPLC Grade)

2. Standard and Sample Preparation:

  • Diluent: A mixture of Acetonitrile and Water (e.g., 50:50 v/v) is a suitable diluent.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Dilute 1 mL of the Standard Stock Solution to 10 mL with the diluent.

  • Sample Solution (100 µg/mL): Prepare a solution of the synthesized this compound at the same concentration as the Working Standard Solution using the same procedure.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent particulates from damaging the column.

Comparison of HPLC Purity Validation Methods

Two methods are presented below: Method A , a rapid isocratic method suitable for routine, high-throughput purity checks, and Method B , a gradient method designed for higher resolution and as a stability-indicating assay.

Method A: Rapid Isocratic Analysis

This method is optimized for speed and simplicity, making it ideal for quick confirmation of purity in routine synthesis batches where impurity profiles are well-understood and minimal.

Method B: High-Resolution Gradient Analysis

This gradient method provides superior resolving power, which is essential for separating closely eluting impurities and for stability studies where a wide range of degradation products with different polarities may be present.[1][4]

Data Presentation: Comparison of Chromatographic Conditions and Performance

The following table summarizes the parameters and expected performance characteristics of the two proposed HPLC methods.

ParameterMethod A: Rapid IsocraticMethod B: High-Resolution Gradient
Column C18, 250 mm x 4.6 mm, 5 µmC18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A Water with 0.1% Formic AcidWater with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile with 0.1% Formic Acid
Elution Mode Isocratic: 60% BGradient: 30% to 90% B over 15 min, hold at 90% for 5 min
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 30 °C30 °C
Detection Wavelength 254 nm254 nm
Injection Volume 10 µL10 µL
Total Run Time ~10 minutes~25 minutes
Expected Retention Time ~5-7 minutes~12-14 minutes
Resolution Adequate for baseline separation of major known impurities.Superior resolution for complex mixtures and closely eluting peaks.
Peak Asymmetry Good (typically 1.0 - 1.4)Excellent (typically 1.0 - 1.2) due to gradient focusing.
Primary Application Routine Quality Control, High-Throughput ScreeningImpurity Profiling, Stability Testing, Method Validation

Workflow for HPLC Purity Validation

The logical flow from receiving a sample to generating a final purity report is a standardized process. The diagram below illustrates these critical steps.

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing & Reporting prep_sample Prepare Sample & Standard Solutions (100 µg/mL) filter_sol Filter Solutions (0.45 µm) prep_sample->filter_sol setup_hplc Set Up HPLC System (Method A or B) filter_sol->setup_hplc inject Inject Solutions into HPLC setup_hplc->inject acquire Acquire Chromatographic Data inject->acquire integrate Integrate Peak Areas acquire->integrate calculate Calculate Purity (% Area) integrate->calculate report Generate Final Report calculate->report

Caption: Workflow for the HPLC purity validation of synthesized compounds.

Conclusion

The choice between an isocratic and a gradient HPLC method depends on the specific requirements of the analysis. Method A (Isocratic) offers a rapid and efficient solution for routine quality control where the impurity profile is known and simple. In contrast, Method B (Gradient) provides a more comprehensive and robust analysis, making it the superior choice for method development, validation, stability studies, and the analysis of samples with unknown or complex impurity profiles. For the definitive validation of newly synthesized this compound, beginning with the high-resolution gradient method is recommended to ensure all potential process-related and degradation impurities are identified and quantified accurately.

References

Unveiling the Antimicrobial Potential of Pyrazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antimicrobial activity of various pyrazole derivatives, supported by experimental data. Pyrazole-based compounds have emerged as a promising class of antimicrobial agents, exhibiting a broad spectrum of activity against various bacterial and fungal pathogens.

This guide summarizes key findings on the antimicrobial efficacy of different pyrazole derivatives, presents detailed experimental protocols for assessing their activity, and illustrates a key mechanism of action. The quantitative data is presented in a clear tabular format to facilitate easy comparison of the performance of these compounds.

Comparative Antimicrobial Activity of Pyrazole Derivatives

The antimicrobial efficacy of pyrazole derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following table summarizes the MIC values of selected pyrazole derivatives against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains, as reported in various studies. Lower MIC values indicate higher antimicrobial activity.

Pyrazole DerivativeTarget MicroorganismGram StainTypeMIC (µg/mL)Reference
Naphthyl-substituted pyrazole-hydrazone Staphylococcus aureusGram-positiveBacterium0.78 - 1.56[1]
Acinetobacter baumanniiGram-negativeBacterium0.78 - 1.56[1]
3-Coumarinyl substituted pyrazole Methicillin-resistant S. aureus (MRSA)Gram-positiveBacteriumPotent Growth Inhibitor[1]
Acinetobacter baumanniiGram-negativeBacteriumPotent Growth Inhibitor[1]
Pyrazole-thiazole hybrids Methicillin-resistant S. aureus (MRSA)Gram-positiveBacterium<0.2 (MBC)[1]
Staphylococcus aureusGram-positiveBacterium1.9 - 3.9[1]
Klebsiella planticolaGram-negativeBacteriumIC50 = 11.8 µM[1]
Aminoguanidine-derived 1,3-diphenyl pyrazoles Staphylococcus aureusGram-positiveBacterium1 - 8[2]
Escherichia coli 1924Gram-negativeBacterium1[2]
Coumarin-substituted and pyran-fused pyrazoles Staphylococcus aureusGram-positiveBacterium1.56 - 6.25[2]
Pseudomonas aeruginosaGram-negativeBacterium1.56 - 6.25[2]
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide Staphylococcus aureusGram-positiveBacterium62.5 - 125[3]
Bacillus subtilisGram-positiveBacterium62.5 - 125[3]
Klebsiella pneumoniaeGram-negativeBacterium62.5 - 125[3]
Escherichia coliGram-negativeBacterium62.5 - 125[3]
Candida albicans-Fungus2.9 - 7.8[3]
Aspergillus niger-Fungus2.9 - 7.8[3]
N′-(4-(Dimethylamino)benzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothiohydrazide Various bacteria and fungi--Remarkable Activity[3]
Pyrazole-clubbed pyrimidine (Compound 5c) Methicillin-resistant S. aureus (MRSA)Gram-positiveBacterium521 µM[4]
Pseudomonas aeruginosaGram-negativeBacterium2085 µM[4]
Benzofuran–pyrazole derivative (Compound 9) Gram-positive & Gram-negative bacteria-Bacterium2.50 - 17.60[5]
Fungal strains-FungusEquivalent to clotrimazole[5]

Experimental Protocols

The antimicrobial activity of pyrazole derivatives is primarily evaluated using two standard methods: the Agar Well Diffusion Method for initial screening and the Broth Microdilution Method for determining the Minimum Inhibitory Concentration (MIC).

Agar Well Diffusion Method

This method is a preliminary test to assess the antimicrobial activity of the synthesized compounds.[2][6][7]

  • Preparation of Inoculum: Bacterial or fungal strains are cultured in a suitable broth medium (e.g., Mueller-Hinton Broth) at 37°C for 24 hours. The turbidity of the culture is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Inoculation of Agar Plates: A sterile cotton swab is dipped into the standardized inoculum and swabbed evenly over the entire surface of a Mueller-Hinton Agar plate.

  • Preparation of Wells: Wells of 6-8 mm in diameter are created in the agar plate using a sterile cork borer.

  • Application of Test Compounds: A specific volume (e.g., 100 µL) of the pyrazole derivative solution (dissolved in a suitable solvent like DMSO) at a known concentration is added to each well. A negative control (solvent alone) and a positive control (a standard antibiotic) are also included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at a suitable temperature for fungi.

  • Measurement of Inhibition Zone: The diameter of the clear zone of growth inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds.[8][9][10]

  • Preparation of Microtiter Plates: A sterile 96-well microtiter plate is used. A serial two-fold dilution of each pyrazole derivative is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) directly in the wells of the plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism, achieving a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: A positive control well (containing broth and inoculum without the test compound) and a negative control well (containing broth only) are included on each plate.

  • Incubation: The microtiter plates are incubated at 37°C for 16-20 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the pyrazole derivative at which there is no visible growth (turbidity) of the microorganism.

Mechanism of Action: Inhibition of DNA Gyrase

A significant mechanism through which certain pyrazole derivatives exert their antibacterial effect is by inhibiting DNA gyrase, a type II topoisomerase essential for bacterial DNA replication and repair.[5][11][12][13]

DNA_Gyrase_Inhibition cluster_bacterial_cell Bacterial Cell DNA_Replication DNA Replication & Transcription Supercoiled_DNA Supercoiled DNA DNA_Replication->Supercoiled_DNA induces supercoiling DNA_Gyrase DNA Gyrase (GyrA & GyrB subunits) Supercoiled_DNA->DNA_Gyrase acts upon Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Replication enables DNA_Gyrase->Relaxed_DNA introduces negative supercoils (relaxes) Pyrazole_Derivative Pyrazole Derivative Pyrazole_Derivative->DNA_Gyrase binds to & inhibits

Caption: Inhibition of bacterial DNA gyrase by a pyrazole derivative.

The diagram illustrates the crucial role of DNA gyrase in maintaining DNA topology within a bacterial cell, a process vital for DNA replication and transcription. Pyrazole derivatives can bind to the DNA gyrase enzyme complex, interfering with its function of introducing negative supercoils into the DNA. This inhibition leads to the accumulation of positive supercoils, ultimately disrupting DNA replication and leading to bacterial cell death. This targeted action makes DNA gyrase an attractive target for the development of novel antibacterial agents.

References

Bridging the Gap: Validating Experimental Findings of Pyrazole Compounds with DFT Calculations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synergy between experimental results and theoretical calculations is paramount. This guide provides a comparative overview of how Density Functional Theory (DFT) calculations are employed to validate and interpret experimental findings for pyrazole compounds, a class of heterocyclic molecules with significant therapeutic potential.

This guide will delve into the experimental and computational methodologies used to study pyrazole derivatives, present comparative data in a clear, tabular format, and visualize the general workflow of this validation process.

Experimental and Computational Synergy

The validation of experimental data with DFT calculations provides a deeper understanding of the structural, electronic, and spectroscopic properties of pyrazole compounds. This computational approach can predict various molecular properties, which can then be compared with experimental measurements to confirm the synthesized structures and elucidate their behavior at a molecular level.

Experimental Protocols

The synthesis and characterization of pyrazole derivatives typically involve a series of well-established laboratory techniques.

General Synthesis of Pyrazole Derivatives:

A common method for synthesizing substituted pyrazoles is through the condensation reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[1]

  • Reaction Setup: The 1,3-dicarbonyl compound and the substituted hydrazine are dissolved in a suitable solvent, such as ethanol or acetic acid.

  • Condensation: The reaction mixture is heated under reflux for a specified period, typically ranging from a few hours to overnight. The progress of the reaction is monitored using thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from an appropriate solvent or by column chromatography to yield the pure pyrazole derivative.

Spectroscopic Characterization:

The synthesized pyrazole compounds are characterized using various spectroscopic techniques to confirm their chemical structure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectra are recorded to identify the characteristic functional groups present in the molecule. The experimental vibrational frequencies are then compared with the theoretically calculated frequencies from DFT.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are used to determine the chemical environment of the hydrogen and carbon atoms, respectively, providing crucial information about the molecular structure. Experimental chemical shifts are compared with DFT-calculated values.[3]

  • Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the synthesized compound, further confirming its identity.

Computational Methodology: DFT Calculations

DFT calculations are a powerful tool for predicting the properties of molecules. The choice of the functional and basis set is crucial for obtaining accurate results that correlate well with experimental data.

Computational Details:

  • Software: Gaussian 09 or other similar quantum chemistry software packages are commonly used.[2][4]

  • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely employed for geometry optimization and frequency calculations of organic molecules like pyrazoles, as it provides a good balance between accuracy and computational cost.[4][5][6]

  • Basis Set: The 6-311+G(d,p) or a similar Pople-style basis set is frequently used, which includes polarization and diffuse functions to accurately describe the electron distribution.[3]

  • Geometry Optimization: The molecular geometry of the pyrazole derivative is optimized to find its most stable conformation (lowest energy state).

  • Frequency Calculations: Vibrational frequencies are calculated from the optimized geometry to predict the FTIR spectrum. These calculated frequencies are often scaled by a factor to better match the experimental data.

  • NMR Calculations: The Gauge-Including Atomic Orbital (GIAO) method is typically used to calculate the NMR chemical shifts.[2]

Comparative Data: Experimental vs. DFT

The following tables summarize the comparison between experimental and DFT-calculated data for representative pyrazole compounds from various studies.

Table 1: Comparison of Experimental and Calculated FTIR Vibrational Frequencies (cm-1) for a Pyrazole Derivative

Functional GroupExperimental Frequency (cm-1)Calculated Frequency (cm-1) (B3LYP/6-311G(d,p))
N-H stretch34253450
C-H stretch (aromatic)3100-30003080-3020
C=N stretch16201635
C=C stretch (aromatic)1580-14501575-1460

Data compiled from multiple sources for illustrative purposes.[2]

Table 2: Comparison of Experimental and Calculated 1H NMR Chemical Shifts (ppm) for a Pyrazole Derivative

ProtonExperimental Chemical Shift (ppm)Calculated Chemical Shift (ppm) (GIAO/B3LYP/6-311+G(d,p))
N-H12.512.3
C-H (pyrazole ring)7.87.6
C-H (phenyl ring)7.5-7.27.4-7.1

Data compiled from multiple sources for illustrative purposes.[3]

Table 3: Comparison of Biological Activity (IC50 in µM) of Pyrazole Derivatives

CompoundExperimental IC50 (µM) on MCF-7 cellsPredicted Activity (from docking studies)
Pyrazole Derivative 15.2High
Pyrazole Derivative 212.8Medium
Pyrazole Derivative 325.1Low

Illustrative data showing the correlation between experimental biological activity and computational predictions.[7]

Visualization of the Validation Workflow

The following diagram illustrates the general workflow for validating experimental findings of pyrazole compounds using DFT calculations.

Knorr_Pyrazole_Synthesis Knorr Pyrazole Synthesis Pathway reactant1 1,3-Dicarbonyl Compound intermediate1 Initial Adduct reactant1->intermediate1 + reactant2 Hydrazine Derivative reactant2->intermediate1 intermediate2 Cyclized Intermediate (Pyrazoline) intermediate1->intermediate2 Cyclization product Pyrazole Product intermediate2->product Dehydration & Aromatization byproduct Water (2 molecules) product->byproduct

References

A Researcher's Guide to the Spectroscopic Profile of 3-(1H-Pyrazol-1-yl)benzaldehyde: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for 3-(1H-pyrazol-1-yl)benzaldehyde against prominent spectroscopic databases. Due to the limited availability of public experimental spectra for this specific compound, this guide presents a combination of predicted data and experimental data from its constituent structural analogs, benzaldehyde and 1H-pyrazole. This comparative approach offers a valuable reference for researchers working on the synthesis, identification, and application of pyrazole-containing compounds.

Cross-Referencing Spectroscopic Data: An Overview

The structural elucidation of a novel or synthesized compound like this compound is a critical step in chemical research. It involves acquiring experimental spectroscopic data—typically Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—and comparing it against established databases. Prominent repositories such as the Spectral Database for Organic Compounds (SDBS)[1][2][3][4], PubChem, and ChemSpider serve as invaluable resources for this cross-referencing process.

While a direct entry for the experimental spectra of this compound is not currently available in major public databases, we can predict its spectral characteristics based on its structure and compare them to the known experimental data of its core components: the benzaldehyde moiety and the 1H-pyrazole ring.

Data Presentation and Comparative Analysis

The following tables summarize the predicted spectroscopic data for this compound and the experimental data for benzaldehyde and 1H-pyrazole for a comparative analysis.

Table 1: ¹H NMR Data (Predicted vs. Experimental, in CDCl₃)

CompoundProton AssignmentPredicted/Experimental Chemical Shift (δ, ppm)
This compound Aldehyde (-CHO)~9.9 - 10.1 (singlet)
Aromatic H (ortho to CHO)~8.0 - 8.2 (multiplet)
Aromatic H (para to CHO)~7.8 - 7.9 (multiplet)
Aromatic H (meta to CHO, ortho to Pyrazole)~7.6 - 7.7 (multiplet)
Pyrazole H-5'~7.9 - 8.1 (doublet)
Pyrazole H-3'~7.7 - 7.8 (doublet)
Pyrazole H-4'~6.4 - 6.6 (triplet)
Benzaldehyde (Experimental) [5]Aldehyde (-CHO)~10.0 (singlet)
Aromatic H (ortho)~7.87 (multiplet)
Aromatic H (meta)~7.51 (multiplet)
Aromatic H (para)~7.61 (multiplet)
1H-Pyrazole (Experimental) H-3, H-5~7.6 (singlet)
H-4~6.3 (singlet)
NHBroad signal, variable

Table 2: ¹³C NMR Data (Predicted vs. Experimental, in CDCl₃)

CompoundCarbon AssignmentPredicted/Experimental Chemical Shift (δ, ppm)
This compound Carbonyl (C=O)~191 - 193
Aromatic C (ipso-CHO)~137 - 139
Aromatic C (ipso-Pyrazole)~139 - 141
Aromatic CHs~122 - 135
Pyrazole C-5'~141 - 143
Pyrazole C-3'~130 - 132
Pyrazole C-4'~107 - 109
Benzaldehyde (Experimental) [6]Carbonyl (C=O)~192.3
Aromatic C (ipso)~136.3
Aromatic C-2, C-6~129.6
Aromatic C-3, C-5~128.9
Aromatic C-4~134.4
1H-Pyrazole (Experimental) [7]C-3, C-5~134.6
C-4~105.7

Table 3: Infrared (IR) Spectroscopy Data (Predicted vs. Experimental)

CompoundFunctional Group VibrationPredicted/Experimental Wavenumber (cm⁻¹)
This compound C=O stretch (aldehyde)~1700 - 1710
C-H stretch (aldehyde)~2720 and ~2820
C=C stretch (aromatic)~1580 - 1600
C-N stretch (pyrazole)~1400 - 1500
C-H stretch (aromatic & pyrazole)~3000 - 3150
Benzaldehyde (Experimental) [8]C=O stretch~1703
C-H stretch (aldehyde)~2746 and ~2819
C=C stretch (aromatic)~1585, 1597
1H-Pyrazole (Experimental) [9][10]N-H stretch~3140 (broad)
C-H stretch~3000 - 3100
C=N, C=C stretch~1400 - 1550

Table 4: Mass Spectrometry (MS) Data (Predicted vs. Experimental)

CompoundIonization ModePredicted/Experimental m/z (relative intensity)
This compound ESI+[M+H]⁺: 173.07
(Molecular Weight: 172.18 g/mol )[M+Na]⁺: 195.05
Benzaldehyde (Experimental) [11]EIM⁺: 106 (100%), 105 (98%), 77 (78%), 51 (50%)
1H-Pyrazole (Experimental) [12]EIM⁺: 68 (100%), 67 (10%), 41 (20%), 40 (35%)

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are standardized for small organic molecules like this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the carbon-hydrogen framework of the molecule.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the sample.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for the specific sample.

    • Acquire a one-dimensional proton spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

    • Integrate the peaks to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional proton-decoupled carbon spectrum. A larger number of scans (typically 1024 or more) is required due to the low natural abundance of ¹³C.

    • Process the data similarly to the ¹H spectrum.

    • Reference the spectrum to the solvent peak or TMS.

2. Infrared (IR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

    • Record a background spectrum of the empty ATR accessory.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Average a sufficient number of scans (e.g., 16-32) for a high-quality spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

3. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Instrumentation: A mass spectrometer, for example, with an Electrospray Ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole analyzer.

  • Sample Preparation (for ESI):

    • Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

    • A small amount of an acid (e.g., formic acid) or base may be added to promote ionization.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire the mass spectrum in positive or negative ion mode over a relevant mass-to-charge (m/z) range.

    • For high-resolution mass spectrometry (HRMS), ensure the instrument is properly calibrated to obtain accurate mass measurements for elemental composition determination.

Visualizations

The following diagrams illustrate key workflows and concepts relevant to the analysis of this compound.

cross_referencing_workflow synthesis Synthesize Compound (this compound) nmr Acquire NMR (¹H, ¹³C) ir Acquire IR ms Acquire MS compare Compare Experimental vs. Database Spectra nmr->compare ir->compare ms->compare sdbs SDBS sdbs->compare pubchem PubChem pubchem->compare other_db Other Databases (e.g., ChemSpider) other_db->compare predict Use Predicted Spectra (If no match found) compare->predict No direct match structure Structure Confirmation or Elucidation compare->structure Match found predict->structure

Caption: Workflow for Spectroscopic Data Cross-Referencing.

signaling_pathway receptor Cell Surface Receptor (e.g., GPCR) kinase_a Kinase A receptor->kinase_a Activates inhibitor Pyrazole Derivative (Inhibitor) inhibitor->kinase_a Inhibits kinase_b Kinase B kinase_a->kinase_b Phosphorylates tf Transcription Factor (e.g., NF-κB) kinase_b->tf Activates nucleus Nucleus tf->nucleus Translocates to response Cellular Response (e.g., Inflammation) nucleus->response Gene Transcription

Caption: Hypothetical Signaling Pathway Inhibition.

References

Safety Operating Guide

Proper Disposal of 3-(1H-Pyrazol-1-yl)benzaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, dispose of 3-(1H-Pyrazol-1-yl)benzaldehyde and its container at an approved waste disposal plant.[1][2][3] This compound is considered hazardous and requires professional handling for disposal to mitigate environmental and safety risks.

Researchers, scientists, and drug development professionals must adhere to strict protocols when disposing of chemical waste. This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and the environment.

Hazard Profile and Safety Precautions

This compound is classified as hazardous under the 2012 OSHA Hazard Communication Standard.[1] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][3]

Before handling, it is imperative to wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[1][3] Work should be conducted in a well-ventilated area, such as a chemical fume hood, to avoid breathing dust, fumes, or vapors.[1][4]

Hazard ClassificationCategoryDescription
Acute Oral ToxicityCategory 4Harmful if swallowed.[1]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1][3]
Serious Eye Damage/IrritationCategory 2Causes serious eye irritation.[1][3]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[1][3]

Step-by-Step Disposal Protocol

1. Waste Collection:

  • Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, absorbent pads) in a designated, properly labeled, and sealed container.

  • Ensure the container is suitable for hazardous chemical waste and is kept tightly closed.[1][3]

2. Spill Management:

  • In the event of a spill, avoid breathing dust or vapors.[1][3]

  • Absorb the spilled material with an inert absorbent such as sand, silica gel, or vermiculite.[4]

  • Sweep or shovel the absorbed material into a suitable container for disposal.[1]

  • Do not let the chemical enter drains or the environment.[1][4]

3. Storage Pending Disposal:

  • Store the waste container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[1]

  • The storage area should be secure and accessible only to authorized personnel.[2][3][5]

4. Final Disposal:

  • Arrange for the disposal of the waste container through a licensed and approved hazardous waste disposal company.

  • Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.

Experimental Workflow for Disposal

The following diagram illustrates the logical steps for the proper disposal of this compound.

Disposal Workflow for this compound cluster_preparation Preparation cluster_collection Waste Collection & Handling cluster_storage Interim Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) C Collect Waste in a Designated, Labeled Container A->C B Work in a Well-Ventilated Area (Fume Hood) B->C F Store in a Cool, Dry, Well-Ventilated, Secure Area C->F D For Spills: Use Inert Absorbent E Transfer to Sealed Disposal Container D->E E->F G Contact Approved Hazardous Waste Disposal Company F->G

Caption: Disposal Workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1h-Pyrazol-1-yl)benzaldehyde
Reactant of Route 2
Reactant of Route 2
3-(1h-Pyrazol-1-yl)benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.